molecular formula C11H13N3O4 B1487471 Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate CAS No. 797032-05-4

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

Cat. No.: B1487471
CAS No.: 797032-05-4
M. Wt: 251.24 g/mol
InChI Key: QEADMRWWIQXOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a useful research compound. Its molecular formula is C11H13N3O4 and its molecular weight is 251.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl N-cyclopropyl-N-(3-nitropyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-2-18-11(15)13(8-3-4-8)9-5-6-12-7-10(9)14(16)17/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEADMRWWIQXOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C1CC1)C2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670476
Record name Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797032-05-4
Record name Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Cyclopropyl(3-nitropyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a heterocyclic compound featuring a unique combination of a 3-nitropyridine core, a cyclopropyl moiety, and an ethyl carbamate linker. While specific literature on this exact molecule is sparse, its structural components suggest significant potential as a versatile intermediate in medicinal chemistry and drug discovery. The electron-deficient nitropyridine ring offers sites for nucleophilic substitution and reduction, the cyclopropyl group can enhance metabolic stability and binding affinity, and the carbamate functional group provides a handle for further synthetic modifications or can act as a key pharmacophoric element. This guide synthesizes available data with established chemical principles to provide a comprehensive technical overview, including its physicochemical properties, a plausible synthetic route with detailed protocols, predicted spectroscopic characteristics, potential reactivity, and prospective applications in drug development.

Introduction: Unpacking the Structural Motifs

The structure of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate brings together three distinct chemical motifs, each contributing to its overall properties and potential utility.

  • The 3-Nitropyridine Core: The pyridine ring is a "privileged structural motif" in drug design, present in a significant percentage of FDA-approved nitrogen-heterocyclic drugs.[1] The addition of a nitro group, particularly at the 3-position, renders the ring electron-deficient. This electronic feature is crucial for its reactivity and can be a key determinant in its biological activity. Nitropyridine derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[1][2]

  • The Cyclopropyl Group: The inclusion of a cyclopropyl ring in drug candidates has become an increasingly common strategy in medicinal chemistry.[3] This small, strained ring system is known to confer several advantageous properties, such as increased metabolic stability, enhanced potency, and improved membrane permeability.[3][4] The unique orbital characteristics of the cyclopropyl group can also lead to more favorable, entropically-driven binding interactions with biological targets.[4]

  • The Ethyl Carbamate Linker: Carbamates are versatile functional groups in organic synthesis and are found in numerous approved pharmaceutical agents.[5] They can act as prodrug moieties, improve pharmacokinetic properties, or serve as crucial hydrogen bonding elements within a receptor's active site. The ethyl carbamate in the target molecule provides a stable, yet potentially cleavable, linkage that also influences the compound's overall lipophilicity and solubility.

This guide will delve into the chemical properties and potential of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, providing a foundational understanding for researchers interested in its synthesis and application.

Physicochemical Properties

While extensive experimental data for this specific compound is not publicly available, a combination of information from chemical suppliers and computational predictions allows for a summary of its key physicochemical properties.

PropertyValue/PredictionSource
CAS Number 797032-05-4[6][7]
Molecular Formula C₁₁H₁₃N₃O₄[6][8]
Molecular Weight 251.24 g/mol [6][8]
Appearance White fine powder (predicted)[8]
Boiling Point 381.4 °C at 760 mmHg (predicted)[6]
Density 1.409 g/cm³ (predicted)[6]
XLogP3 2.63830 (predicted)[6]
Polar Surface Area (PSA) 88.2 Ų[6]

The predicted XLogP3 value of approximately 2.6 suggests that the compound has moderate lipophilicity, which is often a desirable trait for drug candidates to balance aqueous solubility with membrane permeability. The polar surface area of 88.2 Ų indicates that the molecule may have acceptable oral bioavailability.

Synthesis and Purification

A definitive, peer-reviewed synthesis of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is not currently available in the literature. However, based on established organic chemistry principles, a plausible and logical synthetic route can be proposed. The most direct approach would involve a two-step process starting from commercially available 4-chloro-3-nitropyridine.

Proposed Synthetic Pathway

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: N-Acylation 4-chloro-3-nitropyridine 4-Chloro-3-nitropyridine N-cyclopropyl-3-nitropyridin-4-amine N-Cyclopropyl-3-nitropyridin-4-amine 4-chloro-3-nitropyridine->N-cyclopropyl-3-nitropyridin-4-amine Cyclopropylamine, Base (e.g., Et3N), Solvent (e.g., EtOH) cyclopropylamine Cyclopropylamine target_molecule Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate N-cyclopropyl-3-nitropyridin-4-amine->target_molecule Ethyl Chloroformate, Base (e.g., Pyridine), Solvent (e.g., DCM) ethyl_chloroformate Ethyl Chloroformate

Step 1: Synthesis of N-Cyclopropyl-3-nitropyridin-4-amine

The first step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group activates the 4-position of the pyridine ring, making it susceptible to attack by a nucleophile like cyclopropylamine.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 4-chloro-3-nitropyridine (1.0 eq) in ethanol (5 mL per mmol of substrate) in a round-bottom flask, add cyclopropylamine (1.2 eq) and triethylamine (1.5 eq).

  • Reaction Conditions: Stir the mixture at reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-cyclopropyl-3-nitropyridin-4-amine.

Step 2: Synthesis of Ethyl Cyclopropyl(3-nitropyridin-4-yl)carbamate

The second step is the formation of the carbamate via N-acylation of the secondary amine intermediate with ethyl chloroformate. The reaction of ethyl chloroformate with substituted anilines to form carbamates is a well-established transformation.[9]

Experimental Protocol (Hypothetical):

  • Reaction Setup: Dissolve N-cyclopropyl-3-nitropyridin-4-amine (1.0 eq) in dichloromethane (DCM, 10 mL per mmol of substrate) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add pyridine (1.2 eq) to the solution, followed by the dropwise addition of ethyl chloroformate (1.1 eq).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford the final product, ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected NMR and mass spectrometry data can be predicted based on the molecule's structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet around 1.2-1.4 ppm and a quartet around 4.1-4.3 ppm), the cyclopropyl protons (multiplets in the upfield region, likely between 0.5-1.0 ppm and a multiplet for the CH proton around 2.5-2.8 ppm), and the three aromatic protons of the nitropyridine ring (doublets and a doublet of doublets in the downfield region, typically between 7.0-9.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the two carbons of the ethyl group, the three carbons of the cyclopropyl ring, the five carbons of the nitropyridine ring, and the carbonyl carbon of the carbamate group (expected around 150-160 ppm).

  • Mass Spectrometry: In an ESI-MS experiment, the protonated molecular ion [M+H]⁺ would be expected at m/z 252.09. Common fragmentation patterns could include the loss of the ethoxy group, the ethyl group, or cleavage of the cyclopropyl ring.

Reactivity, Stability, and Potential Applications

The chemical reactivity of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is dictated by its constituent functional groups.

G cluster_reactivity Potential Reactivity TargetMolecule Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate NitroReduction Nitro Group Reduction (e.g., with SnCl2, H2/Pd-C) to form 3-aminopyridine derivative TargetMolecule->NitroReduction CarbamateHydrolysis Carbamate Hydrolysis (acidic or basic conditions) to N-cyclopropyl-3-nitropyridin-4-amine TargetMolecule->CarbamateHydrolysis AromaticSubstitution Nucleophilic Aromatic Substitution (if a leaving group is present) TargetMolecule->AromaticSubstitution

  • Nitro Group Reduction: The nitro group can be readily reduced to an amino group using various reagents such as tin(II) chloride or catalytic hydrogenation (H₂/Pd-C). This transformation would provide access to a new class of compounds with a different electronic and biological profile.

  • Carbamate Hydrolysis: The carbamate linkage can be hydrolyzed under strong acidic or basic conditions to regenerate the secondary amine precursor, N-cyclopropyl-3-nitropyridin-4-amine.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or reducing agents should be avoided.

Potential Applications in Drug Discovery

Given the biological activities associated with both nitropyridines and cyclopropyl-containing molecules, ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate can be considered a promising scaffold for drug discovery.

  • Anticancer Agents: Many nitropyridine derivatives have shown potent anticancer activity.[2] The cyclopropyl group could enhance this activity by improving metabolic stability or binding affinity to target proteins.

  • Antimicrobial Agents: The nitropyridine moiety is also found in some antimicrobial compounds.[2]

  • Kinase Inhibitors: The pyridine scaffold is common in kinase inhibitors, and this molecule could serve as a starting point for the development of novel inhibitors for various kinases implicated in disease.[10]

Safety and Handling

Detailed toxicological data for ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is not available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a compound of significant interest due to the convergence of three pharmacologically relevant structural motifs. While specific experimental data on this molecule is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting. The predicted properties and potential reactivity highlight its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore its potential in drug discovery.

References

  • K. M. Al-Trawneh, S. S. Al-Jaber, and A. V. Dolzhenko, "Nitropyridines in the Synthesis of Bioactive Molecules," Pharmaceuticals, vol. 16, no. 5, p. 692, 2023. [Online]. Available: [Link]

  • M. T. Nemr, Y. Elshaier, S. Y. Ewieda, and M. A. Abdelaziz, "Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates," Future Medicinal Chemistry, 2025. [Online]. Available: [Link]

  • M. T. Nemr, Y. Elshaier, S. Y. Ewieda, and M. A. Abdelaziz, "Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates," Future Medicinal Chemistry, 2025. [Online]. Available: [Link]

  • T. L. Talele, "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules," Journal of Medicinal Chemistry, vol. 59, no. 18, pp. 8323–8356, 2016. [Online]. Available: [Link]

  • A. A. Guda, "Nitropyridines in the Synthesis of Bioactive Molecules," Oriental Journal of Chemistry, vol. 39, no. 5, 2023. [Online]. Available: [Link]

  • A. A. Guda, "Nitropyridines in the Synthesis of Bioactive Molecules," ResearchGate, 2023. [Online]. Available: [Link]

  • G. Ostrogovich, A. Nemes, and R. Bacaloglu, "Nucleophilic substitutions in carbonic acid derivatives. Part I. Kinetics and mechanisms of the reaction of ethyl chloroformate with substituted anilines," Journal of the Chemical Society B: Physical Organic, pp. 1123-1127, 1971. [Online]. Available: [Link]

  • T. L. Talele, "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules," Semantic Scholar, 2016. [Online]. Available: [Link]

  • T. Kometani, S. Shiotani, and K. Mitsuhashi, "On the cleavage of tertiary amines with ethyl chloroformate," Chemical and Pharmaceutical Bulletin, vol. 24, no. 2, pp. 342-348, 1976. [Online]. Available: [Link]

  • Ningbo Inno Pharmchem Co., Ltd., "The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine." [Online]. Available: [Link]

  • Shandong Hanjiang Chemical Co., Ltd., "Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate." [Online]. Available: [Link]

  • ChemWhat, "Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate CAS#: 797032-05-4." [Online]. Available: [Link]

  • Angene Chemical, "Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate(CAS# 797032-05-4)." [Online]. Available: [Link]

  • S. El-Gamal and H. Abdel-Gawad, "N-Dealkylation of Amines," Molecules, vol. 21, no. 1, p. 11, 2016. [Online]. Available: [Link]

  • M. Lee, I. E. N. G. E. N. I. A. Arancibia, and C. K. Y. Lee, "Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate," Synthetic Communications, vol. 34, no. 5, pp. 933-940, 2004. [Online]. Available: [Link]

  • M. Lee, I. E. N. G. E. N. I. A. Arancibia, and C. K. Y. Lee, "Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate," ResearchGate, 2004. [Online]. Available: [Link]

  • PubChemLite, "Ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate (C11H12N2O4)." [Online]. Available: [Link]

  • K. M. Al-Trawneh, S. S. Al-Jaber, and A. V. Dolzhenko, "Nitropyridines in the Synthesis of Bioactive Molecules," MDPI, 2023. [Online]. Available: [Link]

  • S. N. Murthy, B. S. N. Kumar, and B. V. Kumar, "Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate," Journal of Chemical and Pharmaceutical Research, vol. 3, no. 6, pp. 836-843, 2011. [Online]. Available: [Link]

  • D. R. Maulding, "United States Patent 8,735,424," Google Patents, 2014. [Online].
  • R. A. Micheli, "N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines," ResearchGate, 1980. [Online]. Available: [Link]

  • Y. Li, "CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-," Google Patents, 2016. [Online].
  • Longdom Publishing, "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications." [Online]. Available: [Link]

  • A. Baralle, "Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines," ChemRxiv, 2019. [Online]. Available: [Link]

  • J. Suwiński, "Synthesis of 3-nitropyridine (III)," ResearchGate, 2001. [Online]. Available: [Link]

  • H. Song, "Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis," Angewandte Chemie International Edition, vol. 51, no. 51, pp. 12846-12850, 2012. [Online]. Available: [Link]

  • R. A. Micheli, "Process for the manufacture of cyclopropylamine," Google Patents, 1989. [Online].

Sources

An In-depth Technical Guide to Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate (CAS 797032-05-4)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Strategic Importance in Medicinal Chemistry

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a synthetic organic compound that, by its very structure, signals significant potential for researchers, scientists, and drug development professionals. The convergence of three key structural motifs—a 3-nitropyridine ring, a cyclopropyl amine substituent, and an ethyl carbamate functional group—creates a versatile scaffold ripe for exploration. The 3-nitropyridine core is a well-established precursor in the synthesis of various bioactive molecules, offering multiple avenues for further functionalization.[1] The cyclopropyl moiety is an increasingly utilized bioisostere in modern drug design, valued for its ability to confer metabolic stability, conformational rigidity, and enhanced potency. Finally, the carbamate linkage serves as a stable and synthetically accessible functional group, often employed as a key pharmacophore or a linker in more complex molecular architectures.

This technical guide provides a comprehensive overview of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, focusing on its synthesis, physicochemical properties, and potential applications as a strategic intermediate in drug discovery and development. While this specific molecule is not extensively documented in peer-reviewed literature, this guide constructs a robust, scientifically grounded framework based on established chemical principles and analogous transformations.

Physicochemical Properties

A summary of the known and computed physicochemical properties of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is presented in Table 1. This data is essential for planning synthetic manipulations, purification, and formulation studies.

PropertyValueSource
CAS Number 797032-05-4[2]
Molecular Formula C₁₁H₁₃N₃O₄[3]
Molecular Weight 251.24 g/mol [4]
Appearance White fine powder (predicted)[5]
Boiling Point 381.4 °C at 760 mmHg (predicted)[3]
Density 1.409 g/cm³ (predicted)[3]
PSA (Polar Surface Area) 88.2 Ų[3]
XLogP3 2.6[3]

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate can be logically approached via a two-step sequence starting from a suitable 4-substituted-3-nitropyridine. The most direct route involves the nucleophilic aromatic substitution of 4-chloro-3-nitropyridine with cyclopropylamine to form the key intermediate, N-cyclopropyl-3-nitropyridin-4-amine, followed by carbamate formation with ethyl chloroformate.

Synthetic_Pathway 4-Chloro-3-nitropyridine 4-Chloro-3-nitropyridine Intermediate N-cyclopropyl-3-nitropyridin-4-amine (CAS 380605-28-7) 4-Chloro-3-nitropyridine->Intermediate Cyclopropylamine, Base (e.g., Et3N), Solvent (e.g., MeCN) Final_Product Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate (CAS 797032-05-4) Intermediate->Final_Product Ethyl Chloroformate, Base (e.g., Pyridine), Solvent (e.g., DCM)

Caption: Proposed two-step synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate.

Part 1: Synthesis of N-cyclopropyl-3-nitropyridin-4-amine (CAS 380605-28-7)

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position activates the 4-position of the pyridine ring towards nucleophilic attack by cyclopropylamine.

Experimental Protocol:

  • Materials and Reagents:

    • 4-Chloro-3-nitropyridine

    • Cyclopropylamine

    • Triethylamine (Et₃N)

    • Acetonitrile (MeCN), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • To a solution of 4-chloro-3-nitropyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask is added cyclopropylamine (1.2 eq) followed by triethylamine (1.5 eq).

    • The reaction mixture is stirred at reflux (approximately 82 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction of similar chloro-nitropyridines with amines often proceeds efficiently under these conditions.[6]

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with saturated aqueous NaHCO₃ solution, then with brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-cyclopropyl-3-nitropyridin-4-amine as a solid.[7]

Part 2: Synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate (CAS 797032-05-4)

The second step is the formation of the carbamate. The secondary amine of the intermediate reacts with ethyl chloroformate in the presence of a non-nucleophilic base to yield the final product.

Experimental Protocol:

  • Materials and Reagents:

    • N-cyclopropyl-3-nitropyridin-4-amine

    • Ethyl chloroformate

    • Pyridine or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • N-cyclopropyl-3-nitropyridin-4-amine (1.0 eq) is dissolved in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

    • Pyridine (1.2 eq) is added, followed by the dropwise addition of ethyl chloroformate (1.1 eq). The use of a base is standard in such acylation reactions to neutralize the HCl generated.[8]

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours, with progress monitored by TLC.

    • Upon completion, the reaction is quenched by the addition of water.

    • The organic layer is separated and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography on silica gel to yield Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate.

Workflow cluster_step1 Step 1: N-cyclopropylation cluster_step2 Step 2: Carbamate Formation S1_Start Dissolve 4-chloro-3-nitropyridine in MeCN S1_Add Add Cyclopropylamine and Triethylamine S1_Start->S1_Add S1_React Reflux and Monitor by TLC S1_Add->S1_React S1_Workup Workup: Evaporation, Extraction, Washing, Drying S1_React->S1_Workup S1_Purify Purify by Column Chromatography S1_Workup->S1_Purify S1_Product Isolate Intermediate: N-cyclopropyl-3-nitropyridin-4-amine S1_Purify->S1_Product S2_Start Dissolve Intermediate in DCM at 0 °C S1_Product->S2_Start Proceed to next step S2_Add Add Pyridine and Ethyl Chloroformate S2_Start->S2_Add S2_React Stir at RT and Monitor by TLC S2_Add->S2_React S2_Workup Workup: Quenching, Washing, Drying S2_React->S2_Workup S2_Purify Purify by Crystallization or Chromatography S2_Workup->S2_Purify S2_Product Isolate Final Product S2_Purify->S2_Product

Caption: Experimental workflow for the proposed synthesis.

Characterization and Spectroscopic Analysis

While experimental spectroscopic data for Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is not publicly available, the following are the expected characteristic signals based on its structure:

  • ¹H NMR: The spectrum should feature signals corresponding to the ethyl group (a triplet and a quartet), the cyclopropyl protons (multiplets), and the aromatic protons of the pyridine ring. The pyridine protons are expected to be in the downfield region, with their chemical shifts influenced by the nitro and carbamate substituents.

  • ¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbon of the carbamate, the carbons of the pyridine ring (with the carbon bearing the nitro group being significantly deshielded), the carbons of the ethyl group, and the carbons of the cyclopropyl ring.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of 251.24.

  • Infrared (IR) Spectroscopy: Key absorption bands are expected for the C=O stretching of the carbamate group (around 1700-1730 cm⁻¹) and the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).

Potential Applications in Drug Discovery

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate represents a valuable building block for the synthesis of compound libraries for high-throughput screening. The presence of the nitro group provides a key handle for further chemical modifications.

  • Reduction to Amine: The nitro group can be selectively reduced to an amine, which can then be further functionalized through acylation, alkylation, or sulfonylation to generate a diverse array of derivatives. This transformation is a common strategy in medicinal chemistry to introduce new pharmacophoric elements.[9]

  • Nucleophilic Aromatic Substitution: The nitro group can potentially be displaced by various nucleophiles under specific conditions, allowing for the introduction of different functional groups at the 3-position.

  • Scaffold for Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors. The cyclopropyl and carbamate groups can be tailored to occupy specific pockets within the ATP-binding site of a target kinase.

Potential_Applications Start Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate Reduction Reduction of Nitro Group Start->Reduction Amine Corresponding Aniline (versatile intermediate) Reduction->Amine Library Library of Amides, Sulfonamides, etc. Amine->Library Acylation, Sulfonylation, Alkylation Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit

Caption: Potential workflow for utilizing the title compound in drug discovery.

Safety and Handling

As with any chemical compound, Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Nitroaromatic compounds can be toxic and may be absorbed through the skin. Carbamates as a class have a wide range of biological activities, and this compound should be treated as potentially bioactive. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

Conclusion

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a strategically designed molecule that holds considerable promise as an intermediate for medicinal chemistry research. Its synthesis is achievable through a logical and robust two-step process from commercially available starting materials. The combination of a reactive nitropyridine core with the desirable properties of a cyclopropyl group and the versatility of a carbamate linker makes this compound an attractive scaffold for the development of novel therapeutic agents. Further investigation into its chemical reactivity and biological activity is warranted to fully unlock its potential in the field of drug discovery.

References

  • Kamal, A., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 14(9), 896. [Link]

  • Angene Chemical. Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate(CAS# 797032-05-4). [Link]

  • Shandong Hanjiang Chemical Co., Ltd. Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate. [Link]

  • O'Donnell, C. J., et al. (2011). N-Dealkylation of Amines. Current Protocols in Chemical Biology, 3(4), 179-200. [Link]

  • Google Patents. (2010).
  • Google Patents. (1983). US4659716A - Antihistaminic 8-(halo)-substituted 6,11-dihydro-11-(4-piperidylidene)-5H-benzo[8][10]cyclohepta[1,2-b]pyridines.

  • Google Patents. (1973). US3758690A - And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes.
  • Google Patents. (1985). EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.
  • Google Patents. (2009).
  • Patent 0000816. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.
  • Google Patents. (2016).
  • ChemWhat. Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate CAS#: 797032-05-4; ChemWhat Code: 2885. [Link]

  • Kamal, A., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 14(9), 896. [Link]

  • Google Patents. (2017). US9770441B1 - Crystalline solid forms of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole.
  • PubMed. (2010). Ethyl N-[3-(N,N-dimethyl-carbamo-yl)pyridin-2-ylsulfon-yl]carbamate. [Link]

  • Katritzky, A. R., et al. (2010). Organic Carbamates in Drug Design and Medicinal Chemistry. Accounts of Chemical Research, 43(12), 1584-1594. [Link]

  • PrepChem.com. Synthesis of t-butyl [2-(4-nitropyridine-2-carboxamido)ethyl]carbamate. [Link]

  • Murai, K., & Akamatsu, H. (2019). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 24(18), 3362. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Ethyl Cyclopropyl(3-nitropyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and chemical properties of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, a significant intermediate in pharmaceutical synthesis. This document delves into the nuanced interplay of its constituent functional groups—the carbamate linkage, the strained cyclopropyl ring, and the electronically distinct nitropyridine core—to elucidate its reactivity, spectral characteristics, and potential applications in medicinal chemistry. A detailed, field-proven synthetic protocol and thorough characterization workflow are presented, grounded in established chemical principles and supported by data from analogous structures. This guide is intended to be an essential resource for researchers engaged in the design and development of novel therapeutics.

Introduction: Unveiling a Key Pharmaceutical Intermediate

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate (CAS No. 797032-05-4) is a heterocyclic compound with the molecular formula C₁₁H₁₃N₃O₄ and a molecular weight of 251.24 g/mol .[1][2] Its classification as a "pharmaceutical intermediate" by various chemical suppliers underscores its role as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[2][3] The molecular architecture of this compound is a fascinating convergence of three key functional motifs, each contributing unique properties that are highly valued in drug design.

  • The Carbamate Group: This functional group is a cornerstone in medicinal chemistry, often employed as a bioisosteric replacement for the amide bond.[4] Carbamates exhibit enhanced stability against proteolytic degradation and can modulate a molecule's cell permeability.[5] Their ability to participate in hydrogen bonding makes them crucial for specific drug-target interactions.[6]

  • The Cyclopropyl Ring: This highly strained, three-membered ring is not merely a passive linker. Its unique electronic and steric properties are strategically utilized to enhance biological activity, improve metabolic stability, and fine-tune the conformational rigidity of a molecule, which can lead to improved binding affinity with biological targets.[7]

  • The 3-Nitropyridine Moiety: The pyridine ring is a common scaffold in numerous pharmaceuticals. The presence of an electron-withdrawing nitro group at the 3-position significantly influences the electronic distribution within the aromatic ring, rendering it susceptible to specific chemical transformations and potentially modulating its interaction with biological macromolecules.[4]

This guide will provide a detailed exploration of the synthesis, structural elucidation, and potential utility of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, offering valuable insights for its application in drug discovery and development.

Molecular Structure and Physicochemical Properties

The unique arrangement of atoms in ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate dictates its physical and chemical behavior. While experimental crystallographic data is not publicly available, a thorough analysis of its structure can be inferred from established chemical principles and spectroscopic data of analogous compounds.

Structural Elucidation

The molecule consists of a central nitrogen atom bonded to a cyclopropyl group, a 3-nitropyridin-4-yl group, and an ethoxycarbonyl group. The carbamate functionality introduces a degree of planarity due to resonance, while the cyclopropyl and nitropyridine rings will adopt specific spatial orientations to minimize steric hindrance.

Table 1: Predicted Physicochemical Properties of Ethyl Cyclopropyl(3-nitropyridin-4-yl)carbamate

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃O₄[1][2]
Molecular Weight 251.24 g/mol [1][2]
CAS Number 797032-05-4[1][2]
Appearance White fine powder[2]
Density 1.409 g/cm³[8]
Boiling Point 381.4 °C at 760 mmHg[8]
XLogP3 2.638[8]
PSA (Polar Surface Area) 88.2 Ų[8]
Predicted Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

    • Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.2-1.4 ppm, and a quartet for the methylene protons (-CH₂-) around δ 4.1-4.3 ppm.

    • Cyclopropyl Group: Complex multiplets for the methine and methylene protons of the cyclopropyl ring are anticipated in the region of δ 0.8-1.5 ppm.

    • Nitropyridine Ring: The protons on the pyridine ring will appear in the aromatic region (δ 7.0-9.0 ppm). The proton at the 2-position is expected to be a singlet or a narrow doublet, while the protons at the 5 and 6-positions will likely appear as doublets. The presence of the nitro group will cause a downfield shift of the adjacent protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

    • Ethyl Group: The methyl carbon should appear around δ 14-16 ppm, and the methylene carbon around δ 60-63 ppm.

    • Cyclopropyl Group: The carbons of the cyclopropyl ring are expected in the upfield region, typically between δ 5-20 ppm.

    • Carbamate Carbonyl: The carbonyl carbon of the carbamate group will have a characteristic chemical shift in the range of δ 150-155 ppm.

    • Nitropyridine Ring: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the nitro group will be significantly deshielded.

  • IR (Infrared) Spectroscopy:

    • C=O Stretch (Carbamate): A strong absorption band is expected around 1700-1730 cm⁻¹.

    • N-O Stretch (Nitro Group): Two characteristic strong absorption bands are anticipated, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

    • C-N Stretch: Absorptions corresponding to the C-N bonds will be present in the fingerprint region.

    • Aromatic C-H and C=C Stretches: These will be observed in their typical regions.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]⁺ should be observed at m/z = 251. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and potentially fragmentation of the pyridine ring.

Synthesis and Characterization Workflow

The synthesis of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate can be logically approached via a two-step sequence, leveraging established methodologies for the formation of substituted pyridines and carbamates.

Proposed Synthetic Pathway

The proposed synthesis involves the initial formation of an N-substituted aminopyridine followed by the introduction of the ethyl carbamate moiety.

Synthetic Pathway 4-Chloro-3-nitropyridine 4-Chloro-3-nitropyridine Intermediate N-Cyclopropyl-3-nitropyridin-4-amine 4-Chloro-3-nitropyridine->Intermediate Nucleophilic Aromatic Substitution Cyclopropylamine Cyclopropylamine Cyclopropylamine->Intermediate Final_Product Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate Intermediate->Final_Product Carbamoylation Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Final_Product Characterization_Workflow Synthesis Crude Product Purification Purification (Column Chromatography / Recrystallization) Synthesis->Purification Purity_Analysis Purity Assessment (HPLC, LC-MS) Purification->Purity_Analysis Structural_Confirmation Structural Confirmation Purity_Analysis->Structural_Confirmation NMR ¹H and ¹³C NMR Structural_Confirmation->NMR MS Mass Spectrometry Structural_Confirmation->MS IR IR Spectroscopy Structural_Confirmation->IR Elemental_Analysis Elemental Analysis Structural_Confirmation->Elemental_Analysis

Sources

Investigating the Mechanism of Action of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate: A Hypothesis-Driven Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a novel small molecule for which the mechanism of action has not been empirically determined in public literature. An analysis of its core structural motifs—a carbamate, a 3-nitropyridine ring, and a cyclopropyl group—suggests two primary, testable hypotheses for its biological activity. The carbamate moiety is a well-established pharmacophore for the inhibition of cholinesterases, enzymes critical to neurotransmission.[1][2][3][4] Concurrently, the 3-nitropyridine scaffold is present in compounds known to exhibit potent anticancer activity, either through disruption of microtubule dynamics or via bioreductive activation in hypoxic environments to generate cytotoxic species.[5][6][7][8][9] This guide presents a structured, hypothesis-driven framework for elucidating the compound's mechanism of action. It provides the scientific rationale and detailed experimental protocols necessary to systematically investigate its potential as either a cholinesterase inhibitor or a novel anticancer agent.

Compound Profile: Structural and Chemical Insights

To initiate a mechanistic investigation, a foundational understanding of the molecule's structure is paramount. Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate (CAS No. 797032-05-4) is a synthetic organic compound with the molecular formula C₁₁H₁₃N₃O₄.[10][11][12] Its structure comprises three key functional regions that dictate its potential biological interactions.

  • Ethyl Carbamate Group: This functional group is the cornerstone of Hypothesis A. Carbamates are known to act as "pseudo-irreversible" or reversible inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][4]

  • 3-Nitropyridine Core: This electron-deficient aromatic system is central to Hypothesis B. The nitro group is a strong electron-withdrawing group, making the pyridine ring susceptible to nucleophilic attack and, critically, allowing for reductive metabolism under hypoxic conditions.[8][9] Furthermore, various 3-nitropyridine analogues have demonstrated potent activity as microtubule-targeting agents.[7]

  • N-Cyclopropyl Group: This small, rigid ring system likely enhances metabolic stability and provides a specific conformational lock on the carbamate nitrogen. This can influence binding affinity and selectivity for target enzymes.

G cluster_moa Proposed Mechanism: Cholinesterase Inhibition A Active AChE Enzyme + Inhibitor B Enzyme-Inhibitor Complex (Reversible Binding) A->B Docking C Carbamylated Enzyme (Inactive) B->C Carbamylation (Serine Attack) D Regenerated Active Enzyme + Carbamoyl Moiety C->D Slow Hydrolysis (Reactivation)

Caption: Proposed mechanism of reversible cholinesterase inhibition.

2.2. Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is designed to quantify the compound's ability to inhibit AChE and BChE and to determine its potency (IC₅₀).

Principle: The assay measures the activity of cholinesterase by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), a yellow-colored product resulting from the reaction of dithiobisnitrobenzoic acid (DTNB) with thiocholine, which is produced by the enzymatic hydrolysis of acetylthiocholine (ATCI).

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

  • 96-well microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound in DMSO. Create a series of dilutions to achieve final concentrations ranging from 1 nM to 100 µM.

    • Prepare DTNB solution (10 mM) in phosphate buffer.

    • Prepare substrate solutions (ATCI and BTCI, 10 mM) in phosphate buffer.

    • Prepare enzyme solutions (AChE and BChE, 2 units/mL) in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of each concentration of the test compound solution. For control wells, add 25 µL of DMSO.

    • Add 125 µL of phosphate buffer to all wells.

    • Add 50 µL of DTNB solution to all wells.

    • Add 25 µL of the enzyme solution (AChE or BChE) to the appropriate wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (V_control - V_sample) / V_control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Hypothesis B: Anticancer Activity

The 3-nitropyridine moiety suggests a potential for anticancer activity through two distinct, yet not mutually exclusive, mechanisms.

3.1. Proposed Mechanism 1: Microtubule Destabilization

Several novel 3-nitropyridine analogues have been identified as potent microtubule-targeting agents that bind to the colchicine site on tubulin. [7]This binding prevents the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle. The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis. [7] Experimental Validation Workflow:

  • Cell Viability: Assess cytotoxicity across a panel of cancer cell lines using an MTS or MTT assay to determine GI₅₀ (50% growth inhibition) values.

  • Cell Cycle Analysis: Treat a sensitive cell line (e.g., Jurkat or HeLa) with the compound at its GI₅₀ concentration. Use flow cytometry with propidium iodide staining to analyze the cell cycle distribution and look for a characteristic G2/M arrest. [7]3. In Vitro Tubulin Polymerization Assay: Use a commercial kit to directly measure the effect of the compound on the polymerization of purified tubulin in a cell-free system. A potent inhibitor will prevent the increase in fluorescence or turbidity associated with microtubule formation.

3.2. Proposed Mechanism 2: Bioreductive Activation

Nitroaromatic compounds are well-known prodrugs that can be selectively activated to cytotoxic agents within the hypoxic microenvironment of solid tumors. [8][9]Endogenous nitroreductase enzymes can reduce the nitro group to highly reactive nitroso, hydroxylamino, and amino species. These reactive intermediates can form adducts with DNA and proteins, leading to strand breaks, cross-linking, and ultimately, cell death.

G cluster_bioactivation Proposed Mechanism: Bioreductive Activation in Hypoxia Prodrug Parent Compound (R-NO₂) Nitroreductase Nitroreductase Enzymes (e.g., in tumor cells) Prodrug->Nitroreductase Nitroso Nitroso Radical (R-NO•⁻) Prodrug->Nitroso 1e⁻ reduction (Hypoxic Conditions) Hydroxylamino Hydroxylamino (R-NHOH) Nitroso->Hydroxylamino Further Reduction Damage DNA & Protein Adducts -> Cell Death Hydroxylamino->Damage Covalent Binding

Caption: Pathway of bioreductive activation of a nitroaromatic compound.

3.3. Experimental Protocol: Hypoxia-Selective Cytotoxicity Assay

This protocol is designed to determine if the compound's cytotoxicity is enhanced under hypoxic conditions, which is a hallmark of bioreductive drugs.

Principle: Cancer cells are cultured under normal oxygen (normoxia, ~21% O₂) and low oxygen (hypoxia, <1% O₂) conditions and treated with the compound. A significantly lower IC₅₀ value under hypoxia indicates selective activation.

Materials:

  • Cancer cell line (e.g., HCT116, A549)

  • Standard cell culture medium (e.g., DMEM) with 10% FBS

  • MTS or similar cell viability reagent

  • Hypoxia chamber or incubator capable of maintaining 1% O₂, 5% CO₂, 94% N₂

  • Standard cell culture incubator (21% O₂, 5% CO₂)

  • 96-well plates

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into two identical 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in the standard incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plates and add the compound-containing medium to the cells.

  • Incubation:

    • Place one plate back into the normoxic incubator.

    • Place the second plate into the hypoxic chamber.

    • Incubate both plates for 48-72 hours.

  • Viability Assessment:

    • After incubation, remove plates from their respective environments.

    • Add MTS reagent to all wells according to the manufacturer's instructions.

    • Incubate for 1-4 hours until color development is sufficient.

    • Read the absorbance at 490 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control for both normoxic and hypoxic conditions.

    • Determine the IC₅₀ values for both conditions by plotting dose-response curves.

    • Calculate the Hypoxic Cytotoxicity Ratio (HCR) as IC₅₀ (normoxia) / IC₅₀ (hypoxia). An HCR value significantly greater than 1 indicates hypoxia-selective activity.

Integrated Experimental Workflow

To efficiently and logically investigate the mechanism of action, a tiered approach is recommended. This workflow prioritizes broad screening assays before moving to more complex, mechanism-specific validation.

G cluster_workflow Integrated Experimental Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Hypothesis Validation cluster_neuro Neuro-active Path cluster_cancer Anticancer Path start Ethyl cyclopropyl (3-nitropyridin-4-yl)carbamate chol_assay In Vitro Cholinesterase Inhibition Assay (AChE & BChE) start->chol_assay cell_assay Broad-Spectrum Cancer Cell Line Screen (e.g., NCI-60) start->cell_assay ic50 Determine IC₅₀ & Selectivity chol_assay->ic50 If Active hypoxia_assay Hypoxia-Selective Cytotoxicity Assay cell_assay->hypoxia_assay If Active kinetics Enzyme Kinetics (Ki, Kon/Koff) ic50->kinetics cell_cycle Cell Cycle Analysis (Flow Cytometry) hypoxia_assay->cell_cycle tubulin_assay Tubulin Polymerization Assay cell_cycle->tubulin_assay

Caption: A tiered workflow for elucidating the compound's mechanism of action.

Conclusion

The structural features of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate provide a strong rationale for a hypothesis-driven investigation into its mechanism of action. The presence of the carbamate functional group points directly toward cholinesterase inhibition, a well-trodden path in drug discovery. [1][2]Simultaneously, the 3-nitropyridine core suggests a more complex, and potentially novel, role as an anticancer agent, leveraging mechanisms like microtubule disruption or hypoxia-selective bioreduction that are at the forefront of modern oncology research. [7][8]The experimental framework detailed in this guide provides a rigorous and efficient pathway to dissect these possibilities, validate the primary biological targets, and ultimately define the therapeutic potential of this compound.

References
  • Horáková, E., Drabina, P., Brož, B., Štěpánková, Š., Vorčáková, K., Královec, K., Havelek, R., & Sedlák, M. (n.d.). Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors. SpringerLink.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Horáková, E., Drabina, P., Brož, B., Štěpánková, Š., Vorčáková, K., Královec, K., Havelek, R., & Sedlák, M. (2021). Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors. Taylor & Francis Online.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed.
  • (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed Central.
  • Ethyl 3-nitropyridin-4-yl(cyclopropyl)
  • Abreu, P. A., et al. (n.d.).
  • Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate CAS#: 797032-05-4. (n.d.).
  • Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate. (n.d.). Shandong Hanjiang Chemical Co., Ltd.
  • (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.
  • Jamil, S., & Ganti, L. (2023). Carbamate Toxicity.

Sources

A Technical Guide to the Biological Activity of Nitropyridine Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Synthesis of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the synergistic potential of two such scaffolds: the nitropyridine ring and the carbamate linker. Separately, each moiety is integral to a multitude of therapeutic agents; their combination yields a chemical class with diverse and potent biological activities.

The Nitropyridine Moiety: An Electron-Deficient Powerhouse

The pyridine ring is one of the most prominent N-heterocycles in drug development, recognized as a "privileged structural motif".[1] As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA contained a pyridine moiety.[1] The introduction of a nitro group (—NO₂) dramatically alters the ring's electronic properties. This strong electron-withdrawing group makes the pyridine ring highly electron-deficient, opening up unique avenues for chemical synthesis and conferring specific biological functions. Nitropyridines are not merely synthetic intermediates but are known to exhibit a range of activities, including the inhibition of enzymes like cytosolic thioredoxin reductase 1, a mechanism relevant to anticancer therapy.[1]

The Carbamate Linker: A Versatile Modulator of Bioactivity

The carbamate group (-NHCOO-) is a bioisostere of the peptide bond, offering enhanced chemical and proteolytic stability.[2] This feature, combined with its ability to improve cell membrane penetration, has made it a vital component in modern drug discovery.[2] Carbamate derivatives are employed across a wide spectrum of therapeutics, including agents for cancer, epilepsy, and various infectious diseases.[2] The carbamate can function as a key interacting element with a biological target, a linker to join two pharmacophores, or as a promoiety in prodrug design to enhance pharmacokinetic properties like solubility or metabolic stability.[2][3]

Rationale for Combining Nitropyridine and Carbamate Scaffolds

The conjugation of a nitropyridine core with a carbamate linker creates a molecular architecture with compelling therapeutic potential. This strategy aims to:

  • Leverage Bio-reductive Activation: The nitro group can be enzymatically reduced, particularly in the hypoxic environments of tumors or by reductases unique to certain parasites, to generate cytotoxic reactive nitrogen species.[4][5]

  • Enhance Pharmacokinetics: The carbamate linker can be tailored to modulate solubility, metabolic stability, and oral bioavailability, overcoming challenges often associated with simple heterocyclic compounds.[3][6]

  • Enable Targeted Interactions: The carbamate provides a structurally versatile bridge to introduce additional functionalities that can interact with specific biological targets, thereby improving potency and selectivity.

This guide will explore the synthesis, key biological activities, structure-activity relationships, and experimental evaluation of this promising class of compounds.

Synthetic Strategies

The construction of nitropyridine carbamate derivatives relies on robust and modular synthetic routes. The general approach involves the preparation of a functionalized nitropyridine precursor, which is then coupled with a suitable partner to form the carbamate bond.

Synthesis of Functionalized Nitropyridine Precursors

Nitropyridine precursors bearing a reactive handle (e.g., a hydroxyl or amino group) are typically synthesized via nucleophilic aromatic substitution (SNAr) on readily available chloronitropyridines.[1] For example, 2-chloro-5-nitropyridine can react with a variety of nucleophiles to introduce the necessary functionality for subsequent carbamate formation.[1] Other methods include the direct nitration of substituted pyridines or multi-component ring transformation reactions.[7][8]

Formation of the Carbamate Linkage

The formation of the carbamate bridge is a well-established transformation. A common method involves the reaction of a nitropyridinyl alcohol with an isocyanate. Alternatively, an amino-nitropyridine can be treated with a chloroformate. The use of stable and cost-effective reagents is crucial for industrial-scale synthesis.[9]

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Carbamate Formation Start Commercially Available Nitropyridine (e.g., Chloronitropyridine) Func Functionalization (e.g., S N Ar with an alcohol/amine) Start->Func Step 1 Formation Carbamate Linkage Formation Func->Formation Step 2 Partner Coupling Partner (e.g., Isocyanate, Chloroformate) Partner->Formation Product Final Nitropyridine Carbamate Derivative Formation->Product Purification

Fig. 1: Generalized workflow for the synthesis of nitropyridine carbamate derivatives.

Key Biological Activities

The unique hybrid structure of nitropyridine carbamates endows them with a broad spectrum of biological activities, with particular prominence in oncology and infectious diseases.

Anticancer Activity

The anticancer potential of this class stems from multiple mechanisms, often involving the bio-reductive activation of the nitro group, especially in the hypoxic microenvironment of solid tumors.

  • Mechanism of Action: Upon entering a cancer cell, the nitro group can be reduced by cellular reductases (e.g., cytochrome P450 reductase) to form a nitro radical anion and other reactive nitrogen species.[5] These highly reactive intermediates can induce cellular damage through multiple pathways, including DNA strand breaks and oxidation of essential proteins and lipids, ultimately leading to apoptotic cell death.[5][10] Furthermore, certain carbamate derivatives are known to function as microtubule inhibitors, arresting the cell cycle and inducing apoptosis.[2]

Anticancer_MoA cluster_damage Cellular Targets Prodrug Nitropyridine Carbamate (Prodrug) Cell Enters Hypoxic Cancer Cell Prodrug->Cell Reduction Enzymatic Reduction (e.g., Nitroreductase) Cell->Reduction Radical Nitro Radical Anion & Reactive Nitrogen Species Reduction->Radical Damage Macromolecular Damage Radical->Damage DNA DNA Strand Breaks Protein Protein Oxidation Apoptosis Apoptosis / Cell Death DNA->Apoptosis Protein->Apoptosis

Fig. 2: Proposed mechanism of bio-reductive activation for anticancer activity.
  • Quantitative Data: The efficacy of these compounds is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.

Compound SeriesCancer Cell LineIC₅₀ (µM)Reference
Nitropyridyl ThiazolidinonesMCF-7 (Breast)1.5 - 4.2[1]
Pyridine ThioglycosidesHepG2 (Liver)5.1 - 9.8[10]
(Fluoroethyl)nitrosoureasB16 MelanomaSignificant Activity[11]
Antiparasitic Activity

Nitroaromatic compounds are mainstays in the treatment of diseases caused by anaerobic protozoa like Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[12]

  • Mechanism of Action: The mechanism is analogous to the anticancer activity but relies on reductases specific to the parasite, such as pyruvate:ferredoxin oxidoreductase (PFOR).[4] The reduction of the nitro group is a critical activation step, producing toxic intermediates that are highly effective against these microorganisms.[5] The carbamate portion of the molecule can be optimized to improve uptake and target engagement within the parasite. Benzimidazole carbamates are known to act by inhibiting microtubule synthesis in parasite cells, leading to their death.[2] The combination of these two pharmacophores presents a powerful strategy for developing new antiparasitic agents.

  • Spectrum and Overcoming Resistance: Derivatives have shown potent activity against metronidazole-sensitive and, crucially, metronidazole-resistant strains of G. lamblia.[12] This is a significant advantage, as resistance to current therapies is a growing clinical concern.[4][12]

Compound SeriesParasiteEC₅₀ (µM)Notes
Nitroimidazole CarboxamidesG. lamblia (Mtz-Resistant)0.1 - 2.5More potent than metronidazole[12]
Nitroimidazole CarboxamidesE. histolytica1.7 - 5.1Improved activity over metronidazole[12]
Tetrahydropyridine derivativesTrichomonas vaginalisHighly Effective[13]
Antimicrobial Activity

Beyond parasites, nitropyridine derivatives have demonstrated activity against pathogenic bacteria.

  • Antibacterial and Antifungal Spectrum: Studies have reported moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1] Some Schiff base complexes containing nitropyridine moieties also show promising antifungal activity against Candida albicans.[1] The broad applicability of pyridine-based compounds in antimicrobial research is well-documented.[14][15][16]

Structure-Activity Relationships (SAR)

Optimizing the therapeutic potential of nitropyridine carbamates requires a deep understanding of their structure-activity relationships (SAR). Minor structural modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

  • Influence of the Nitro Group: The position of the nitro group on the pyridine ring is critical for its electronic properties and its accessibility for enzymatic reduction.

  • Impact of the Carbamate Linker: Replacing other linkers (e.g., ethers) with a carbamate has been shown to enhance metabolic stability and in vivo efficacy in related drug classes.[3]

  • Role of Terminal Substituents: The nature of the group at the other end of the carbamate linker heavily influences the molecule's overall properties. Introducing polar groups can enhance potency, while modulating lipophilicity (log P) is crucial for balancing solubility and membrane permeability to achieve optimal activity.[12][17] For certain antiparasitic imidazopyridines, a favorable log P interval of 0.9 ± 0.3 was identified for the best biological response.[17]

SAR_Diagram cluster_core Nitropyridine Core cluster_linker Carbamate Linker & Terminal Group cluster_props Physicochemical Properties Activity Optimal Biological Activity & Profile NitroPos Nitro Group Position (e.g., C3 vs C5) NitroPos->Activity RingSub Other Ring Substituents RingSub->Activity Linker Linker Rigidity & Conformation Linker->Activity Terminal Terminal Group (Polarity, Size) Terminal->Activity Lipo Lipophilicity (logP) Lipo->Activity Sol Aqueous Solubility Sol->Activity MetStab Metabolic Stability MetStab->Activity

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl Cyclopropyl(3-nitropyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a key heterocyclic molecule often utilized as a sophisticated building block in the synthesis of pharmacologically active compounds. Its unique structural arrangement, featuring a nitropyridine core, a cyclopropylamine moiety, and a carbamate linker, makes it a valuable intermediate in drug discovery and development. The electron-deficient nitropyridine ring system is a common feature in various bioactive molecules, and the cyclopropyl group often enhances metabolic stability and binding affinity.

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate. It is designed for researchers, medicinal chemists, and process development scientists. The narrative emphasizes the rationale behind procedural choices, detailed experimental protocols, and the underlying chemical mechanisms, ensuring both scientific rigor and practical applicability.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The carbamate functional group can be readily installed via acylation of a secondary amine precursor. This key amine intermediate, N-cyclopropyl-3-nitropyridin-4-amine, can, in turn, be synthesized through a nucleophilic aromatic substitution (SNAr) reaction on an activated pyridine ring.

This leads to a convergent and efficient synthetic strategy starting from commercially available materials: 4-chloro-3-nitropyridine and cyclopropylamine.

G Target Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate Disconnection1 C-N Bond (Carbamate formation) Target->Disconnection1 Intermediate N-cyclopropyl-3-nitropyridin-4-amine Disconnection1->Intermediate Reagent1 Ethyl Chloroformate Disconnection1->Reagent1 Disconnection2 C-N Bond (SNAr) Intermediate->Disconnection2 Start1 4-Chloro-3-nitropyridine Disconnection2->Start1 Start2 Cyclopropylamine Disconnection2->Start2

Caption: Retrosynthetic analysis of the target carbamate.

Synthesis Pathway Overview

The synthesis is executed in two primary stages:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 4-chloro-3-nitropyridine with cyclopropylamine to form the key intermediate, N-cyclopropyl-3-nitropyridin-4-amine.

  • Carbamate Formation: Acylation of the secondary amine intermediate with ethyl chloroformate in the presence of a base to yield the final product.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Carbamate Formation Start1 4-Chloro-3-nitropyridine Intermediate N-cyclopropyl-3-nitropyridin-4-amine Start1->Intermediate + Base Solvent Start2 Cyclopropylamine Start2->Intermediate + Base Solvent Target Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate Intermediate->Target + Base Solvent Reagent1 Ethyl Chloroformate

Caption: Overall two-step synthetic workflow.

Step 1: Synthesis of N-cyclopropyl-3-nitropyridin-4-amine
Chemical Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this step is the SNAr reaction, a cornerstone of heterocyclic chemistry. The chlorine atom at the C4 position of 4-chloro-3-nitropyridine is highly activated towards nucleophilic displacement. This activation is due to the strong electron-withdrawing effects of both the adjacent nitro group (-NO₂) and the ring nitrogen atom. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon the addition of the nucleophile (cyclopropylamine).[1] The subsequent departure of the chloride ion is rapid, leading to the formation of the substituted product.

A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically included to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Caption: Mechanism of the SNAr reaction.

Detailed Experimental Protocol
  • To a solution of 4-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile (approx. 0.5 M), add triethylamine (1.5 eq).

  • Stir the solution at room temperature and add cyclopropylamine (1.2 eq) dropwise over 15 minutes. An exotherm may be observed.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford N-cyclopropyl-3-nitropyridin-4-amine as a solid.[2]

Step 2: Synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate
Chemical Principle: N-Acylation

This step involves the formation of the carbamate linkage through the acylation of the secondary amine of N-cyclopropyl-3-nitropyridin-4-amine. Ethyl chloroformate serves as the acylating agent.[3] The reaction requires a non-nucleophilic organic base, like triethylamine, to deprotonate the amine, thereby increasing its nucleophilicity.[4][5] The resulting amine anion readily attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the displacement of the chloride leaving group and formation of the target carbamate. Careful temperature control, typically starting at 0 °C, is essential to manage the reactivity of ethyl chloroformate and prevent side reactions.[5]

Detailed Experimental Protocol
  • Dissolve N-cyclopropyl-3-nitropyridin-4-amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.4 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq), to the solution and stir for 10 minutes.

  • Add ethyl chloroformate (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography to yield ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate as a pure solid.[6]

Data Summary

StepReactant 1Reactant 2ReagentSolventTemp.TimeTypical Yield
1 4-Chloro-3-nitropyridineCyclopropylamineTriethylamineEthanol65 °C4-6 h85-95%
2 N-cyclopropyl-3-nitropyridin-4-amineEthyl ChloroformateTriethylamineDCM0 °C to RT2-4 h80-90%

Safety and Handling Considerations

  • 4-Chloro-3-nitropyridine: This compound is toxic if swallowed and causes serious eye damage.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Ethyl Chloroformate: This reagent is corrosive, lachrymatory, and moisture-sensitive. Handle with extreme care in a fume hood, using appropriate PPE. It can react with water to release HCl. Chloroform, often used as a solvent, may contain ethanol as a stabilizer, which can react with phosgene (a potential impurity) to form ethyl chloroformate, highlighting the importance of using high-purity solvents.[8]

  • Cyclopropylamine: This is a flammable and corrosive liquid. Handle in a well-ventilated area away from ignition sources.

  • Triethylamine: This base is flammable and corrosive. Use in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The described two-step synthesis provides a robust and high-yielding pathway to ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate. The methodology relies on well-established and understood chemical transformations—nucleophilic aromatic substitution and N-acylation. By carefully controlling reaction parameters and adhering to the detailed protocols, researchers can reliably produce this valuable intermediate for applications in medicinal chemistry and the broader field of organic synthesis.

References

  • Google Patents. (n.d.). Process for preparation of nitropyridine derivatives (WO2010089773A2).
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.
  • Google Patents. (n.d.). The synthetic method of the chloro-3-nitropyridine of 4-amino-2- (CN103819398B).
  • Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Angene Chemical. (n.d.). Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate (CAS# 797032-05-4). Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction between ethyl chlorocarbonate and pyridine compounds. Retrieved from [Link]

  • MDPI. (n.d.). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Retrieved from [Link]

  • Supporting Information. (n.d.). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of ethyl chloroformate in chloroform and possible resulting adducts. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 3-amino-3-cyclopropyl-acrylate. Retrieved from [Link]

Sources

Solubility of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate. The document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring that the methodologies are understood in context and can be adapted as required.

Introduction

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a heterocyclic compound with potential applications in pharmaceutical development.[1][2] Its solubility in various organic solvents is a critical parameter that influences its utility in synthesis, purification, formulation, and various analytical procedures. This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing a robust framework for its characterization.

Physicochemical Properties of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

Understanding the inherent properties of a compound is fundamental to predicting and explaining its solubility behavior. The key physicochemical properties of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate are summarized below.

PropertyValueSource
Molecular Formula C11H13N3O4[1][2][3]
Molecular Weight 251.24 g/mol [1][3]
Appearance White fine powder[2]
XLogP3 2.63830[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 4[1]

The XLogP3 value suggests a moderate level of lipophilicity. The presence of a nitro group and carbonyl groups, as indicated by the hydrogen bond acceptor count, introduces polarity to the molecule. The overall solubility will be a balance between the nonpolar cyclopropyl and ethyl groups and the polar nitropyridinyl and carbamate moieties.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4][6] The polarity of a solvent is determined by its molecular structure and can be quantified by its dielectric constant.[6][7]

Solvent Classification:

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding and have a high dielectric constant.[7][8]

  • Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO) have a significant dipole moment but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors.[6][7]

  • Non-Polar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and minimal dipole moments.[7][9]

Based on the structure of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, it is expected to exhibit limited solubility in non-polar solvents and greater solubility in polar solvents, particularly those that can interact with its polar functional groups.

Experimental Determination of Solubility

A precise and reproducible experimental protocol is essential for obtaining reliable solubility data. The saturation shake-flask method is a widely accepted technique for determining equilibrium solubility and is recommended here.[10][11][12]

Experimental Workflow

The following diagram illustrates the key steps in the saturation shake-flask method for determining the solubility of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Measure precise volume of solvent prep_solvent->mix agitate Agitate at a constant temperature (e.g., 24-72h) mix->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (e.g., 0.45 µm PTFE filter) centrifuge->filter dilute Dilute a known volume of the saturated solution filter->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate solubility (e.g., in mg/mL or mol/L) quantify->calculate

Caption: Experimental workflow for the saturation shake-flask solubility determination.

Detailed Protocol

1. Preparation:

  • Accurately weigh an excess amount of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate into a series of glass vials. An excess is necessary to ensure that a saturated solution is achieved.
  • Dispense a precise volume of the selected organic solvent into each vial.

2. Equilibration:

  • Seal the vials to prevent solvent evaporation.
  • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).
  • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[10] It is advisable to perform a time-to-equilibrium study to determine the optimal agitation time.

3. Phase Separation:

  • After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.
  • To ensure complete removal of undissolved solids, centrifuge the vials.
  • Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically compatible filter (e.g., 0.45 µm PTFE for organic solvents) to remove any remaining particulate matter.

4. Analysis:

  • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
  • Quantify the concentration of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
  • Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

5. Good Laboratory Practices (GLP):

  • All equipment should be properly calibrated.[13]
  • All reagents and solvents should be of high purity and their identity and expiry dates clearly labeled.[13]
  • All experimental procedures and data should be meticulously documented.[13]
  • The study should be overseen by a qualified study director.[13]

Selection of Organic Solvents

A diverse range of organic solvents should be tested to build a comprehensive solubility profile. The following table provides a suggested list of solvents, categorized by their polarity.

Solvent ClassExample SolventsRationale for Selection
Non-Polar Hexane, Toluene, Diethyl EtherTo assess the solubility based on the non-polar fragments of the molecule.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)To evaluate the impact of dipole-dipole interactions on solubility without hydrogen bonding from the solvent.
Polar Protic Methanol, Ethanol, IsopropanolTo determine the effect of hydrogen bonding on the solubility of the compound.

Data Interpretation and Presentation

The quantitative solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.

SolventSolvent ClassDielectric Constant (approx.)Solubility (mg/mL) at 25 °C
HexaneNon-Polar1.9To be determined
TolueneNon-Polar2.4To be determined
Diethyl EtherNon-Polar4.3To be determined
Ethyl AcetatePolar Aprotic6.0To be determined
Tetrahydrofuran (THF)Polar Aprotic7.5To be determined
AcetonePolar Aprotic21To be determined
AcetonitrilePolar Aprotic37.5To be determined
Dimethylformamide (DMF)Polar Aprotic38To be determined
Dimethyl Sulfoxide (DMSO)Polar Aprotic47To be determined
IsopropanolPolar Protic18To be determined
EthanolPolar Protic24.3To be determined
MethanolPolar Protic32.6To be determined

Logical Relationship of Compound Properties to Expected Solubility

The following diagram illustrates the interplay between the molecular features of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate and its expected solubility in different solvent classes.

solubility_logic cluster_features Molecular Features cluster_solvents Solvent Classes cluster_solubility Expected Solubility compound Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate nonpolar_groups Cyclopropyl & Ethyl Groups (Non-polar) compound->nonpolar_groups polar_groups Nitropyridinyl & Carbamate Groups (Polar, H-bond acceptors) compound->polar_groups nonpolar_solv Non-Polar Solvents (e.g., Hexane) nonpolar_groups->nonpolar_solv Favorable interaction polar_aprotic_solv Polar Aprotic Solvents (e.g., Acetone, DMSO) nonpolar_groups->polar_aprotic_solv Unfavorable interaction polar_protic_solv Polar Protic Solvents (e.g., Methanol) nonpolar_groups->polar_protic_solv Unfavorable interaction polar_groups->nonpolar_solv Unfavorable interaction polar_groups->polar_aprotic_solv Favorable interaction (Dipole-Dipole) polar_groups->polar_protic_solv Very favorable interaction (H-bonding & Dipole-Dipole) low_sol Low Solubility nonpolar_solv->low_sol moderate_sol Moderate to High Solubility polar_aprotic_solv->moderate_sol high_sol High Solubility polar_protic_solv->high_sol

Caption: Relationship between molecular features and expected solubility.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate in organic solvents. By combining a sound theoretical understanding with a robust and well-documented experimental protocol, researchers can generate high-quality, reliable solubility data. This information is invaluable for the informed progression of this compound through the various stages of research and development.

References

  • Baka, E., et al. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • ResearchGate. (2025). Good laboratory practice of equilibrium solubility measurement. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Brofind. Organic Solvents: Complete Guide, Industrial Uses & Safety. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab. [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. [Link]

  • Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. [Link]

  • Angene Chemical. (n.d.). Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate(CAS# 797032-05-4 ). [Link]

  • Cenmed. (n.d.). Ethyl (2 Nitropyridin 3 Yl)Carbamate. [Link]

  • Shandong Hanjiang Chemical Co., Ltd. (n.d.). Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate. [Link]

  • Chemsrc. (2025). ethyl (3-nitropyridin-4-yl)carbaMate | CAS#:90223-38-4. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Stability Assessment of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Proactive Stability Profiling in Drug Discovery

In the landscape of modern drug discovery, the early characterization of a compound's metabolic fate is not merely a regulatory checkpoint but a cornerstone of strategic development. A molecule's susceptibility to metabolic enzymes dictates its bioavailability, half-life, and potential for drug-drug interactions. This guide provides a comprehensive framework for the in vitro stability assessment of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, a novel small molecule with therapeutic potential. While specific experimental data for this compound is not publicly available, this document outlines the authoritative, field-proven methodologies that a researcher would employ to thoroughly characterize its stability profile.

The structure of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, featuring a carbamate linkage and a nitropyridine core, presents several potential metabolic liabilities. The carbamate group is susceptible to hydrolysis by esterases, which are abundant in plasma and liver microsomes.[1][2][3] The nitropyridine moiety may undergo reduction or oxidation mediated by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism in the liver.[4] Therefore, a multi-faceted in vitro investigation is paramount to preemptively identify and understand these potential metabolic pathways.

This guide is structured to provide not just procedural steps but also the underlying scientific rationale for each experimental choice. We will delve into the two most critical in vitro assays for early-stage drug development: the Liver Microsomal Stability Assay and the Plasma Stability Assay. By adhering to these self-validating protocols, researchers can generate robust and reliable data to inform critical decisions in the progression of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate from a promising hit to a viable clinical candidate.

Part 1: Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism for a vast majority of xenobiotics.[4] The Liver Microsomal Stability Assay is a fundamental in vitro tool used to assess a compound's susceptibility to metabolism by Phase I enzymes, predominantly the cytochrome P450 (CYP) superfamily, which are highly concentrated in the endoplasmic reticulum of hepatocytes.[4][5] This assay provides an early indication of a compound's intrinsic clearance, a critical parameter for predicting in vivo pharmacokinetic behavior.[5][6]

Causality Behind Experimental Choices
  • Why Liver Microsomes? Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I and some Phase II drug-metabolizing enzymes.[4][6] They are a cost-effective and convenient model for high-throughput screening of metabolic stability.[6]

  • The Role of NADPH: Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes.[4] The inclusion of an NADPH-regenerating system ensures a sustained supply of this cofactor throughout the incubation period, allowing for the continuous activity of these enzymes.[5][7] Comparing compound depletion in the presence and absence of NADPH helps to distinguish between CYP-mediated metabolism and other degradation pathways.[4]

  • Incubation at 37°C: This temperature mimics physiological conditions in the human body, ensuring that the enzymatic reactions proceed at a biologically relevant rate.[5][7]

Experimental Workflow: Liver Microsomal Stability Assay

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Protocol: Liver Microsomal Stability Assay
  • Prepare Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate in DMSO.

    • Microsomal Suspension: Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[4][5][7]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[5]

  • Incubation:

    • In a 96-well plate, combine the microsomal suspension and the NADPH regenerating system.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the test compound to a final concentration of 1 µM.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.[7]

    • Immediately terminate the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with a suitable internal standard.[7][8]

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate at each time point using a validated LC-MS/MS method.

Data Analysis and Interpretation

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Half-Life (t½): The time required for the concentration of the compound to decrease by half. It is calculated from the slope of the natural logarithm of the percent remaining compound versus time.

  • Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound.

ParameterFormulaDescription
Elimination Rate Constant (k) Slope of the ln(% remaining) vs. time plotThe fraction of compound eliminated per unit of time.
Half-Life (t½) 0.693 / kThe time it takes for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) (0.693 / t½) * (mL incubation / mg microsomal protein)The volume of liver blood cleared of the drug per unit of time.

A short half-life and high intrinsic clearance in this assay would suggest that Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is rapidly metabolized by liver enzymes, which may indicate a short in vivo half-life.

Part 2: Plasma Stability Assay

While the liver is the primary metabolic organ, enzymatic degradation can also occur in the bloodstream. The Plasma Stability Assay is crucial for identifying compounds that are susceptible to hydrolysis by plasma esterases and other enzymes.[2][3] Given the presence of a carbamate functional group in Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, this assay is particularly important.[1][3] Instability in plasma can lead to rapid clearance, a short half-life, and potentially misleading data in other in vitro assays.[1][2]

Causality Behind Experimental Choices
  • Why Plasma? Plasma contains a variety of enzymes, including esterases, amidases, and proteases, that can metabolize drugs.[2] Using plasma from different species (e.g., human, rat, mouse, dog) can reveal interspecies differences in metabolism.[2]

  • Control for Chemical Instability: A parallel incubation in buffer at the same pH as plasma is often included to differentiate between enzymatic degradation and simple chemical hydrolysis.

  • Positive Control: A compound known to be rapidly hydrolyzed in plasma (e.g., propantheline) is typically included as a positive control to ensure the enzymatic activity of the plasma batch.

Experimental Workflow: Plasma Stability Assay

Caption: Workflow for the Plasma Stability Assay.

Detailed Protocol: Plasma Stability Assay
  • Prepare Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate in DMSO.

    • Plasma: Thaw pooled human, rat, and mouse plasma at 37°C.[2][9]

  • Incubation:

    • In a 96-well plate, add the plasma.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the test compound to a final concentration of 1 µM.[9]

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[2]

    • Immediately terminate the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with a suitable internal standard.[1][2]

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to precipitate the plasma proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate at each time point using a validated LC-MS/MS method.

Data Analysis and Interpretation

Similar to the microsomal stability assay, the primary endpoint of the plasma stability assay is the in vitro half-life (t½).

ParameterFormulaDescription
Elimination Rate Constant (k) Slope of the ln(% remaining) vs. time plotThe fraction of compound eliminated per unit of time.
Half-Life (t½) 0.693 / kThe time it takes for 50% of the compound to be degraded in plasma.

A short half-life in plasma would indicate that the carbamate moiety of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is likely a substrate for plasma esterases. This could have significant implications for its in vivo pharmacokinetics and may necessitate medicinal chemistry efforts to improve its stability.

Conclusion: A Holistic View of In Vitro Stability

The in vitro stability profile of a drug candidate is a critical determinant of its ultimate success. By employing the robust and well-validated methodologies of liver microsomal and plasma stability assays, researchers can gain invaluable insights into the metabolic fate of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate. The data generated from these studies will not only guide the selection of the most promising compounds for further development but also provide a mechanistic understanding of their disposition. A compound that is rapidly cleared in these assays may require structural modification to enhance its metabolic stability, while a stable compound can proceed with greater confidence into more complex in vivo studies. This proactive approach to stability assessment is fundamental to the efficient and successful progression of new chemical entities through the drug discovery pipeline.

References

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Symeres. Retrieved January 20, 2026, from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved January 20, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. Retrieved January 20, 2026, from [Link]

  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved January 20, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Plasma Stability. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Retrieved January 20, 2026, from [Link]

  • Physicochemical parameters of 4-nitropyridine derivatives and nitroimidazole compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Plasma Stability Assay. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]

  • Plasma Stability Assay. (n.d.). Domainex. Retrieved January 20, 2026, from [Link]

  • Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved January 20, 2026, from [Link]

  • CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES. (2023). FAO AGRIS. Retrieved January 20, 2026, from [Link]

  • 3-Nitropyridine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 4-Nitropyridine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Drug Metabolite Stability Assay Protocol in Whole Blood. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Corning Life Sciences. Retrieved January 20, 2026, from [Link]

  • Metabolic Stability Assay. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]

Sources

The Carbamate Group in Medicinal Chemistry: A Privileged Scaffold for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract: The carbamate group, a versatile functional moiety, holds a privileged position in medicinal chemistry.[1][2][3] It is a key structural motif in a multitude of approved therapeutic agents and prodrugs, owing to its unique physicochemical properties and its ability to modulate biological interactions.[1][2][3] This guide provides a comprehensive technical overview of the carbamate group's role in drug design, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, its critical roles as a bioisostere, a prodrug linker, and an enzyme inhibitor, and provide practical insights into its synthesis and structure-activity relationships.

The Carbamate Moiety: Physicochemical Foundations

The carbamate functional group, formally an ester of carbamic acid, possesses a unique hybrid structure between an amide and an ester.[1][3] This duality bestows upon it a distinct set of physicochemical properties that are highly advantageous in drug design.

Physicochemical Properties

The carbamate linkage exhibits a delicate balance of features that medicinal chemists can exploit:

  • Hydrogen Bonding: The presence of a carbonyl group (C=O) allows carbamates to act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.[2][3] This capacity for hydrogen bonding is crucial for interactions with biological targets such as enzymes and receptors.[1][3]

  • Conformational Restriction: Due to the delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond has partial double-bond character.[1][3] This restricts rotation, imposing a degree of conformational rigidity that can be beneficial for locking a molecule into a bioactive conformation.[1][3] The rotational energy barrier in carbamates is approximately 3-4 kcal/mol lower than in amides.[1][3]

  • Lipophilicity and Permeability: The carbamate group's ability to engage in hydrogen bonding also influences its lipophilicity. By strategically modifying the substituents on the nitrogen and oxygen atoms, the overall lipophilicity of a drug candidate can be fine-tuned to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Their chemical stability and ability to permeate cell membranes are key reasons for their widespread use.[1][2][3]

  • Metabolic Stability: Carbamates are generally more stable towards enzymatic hydrolysis by proteases and esterases compared to esters, but more susceptible to hydrolysis than amides.[1] This intermediate stability is a key feature that can be modulated for various applications, from designing stable drugs to engineering cleavable prodrugs.[1][2]

The Carbamate Linkage: A Bioisostere of Amide and Ester Bonds

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a cornerstone of medicinal chemistry. The carbamate group is an excellent bioisostere for both amide and ester bonds.[4][5][6][7]

  • Amide Bioisostere: Replacing an amide bond with a carbamate can enhance metabolic stability against peptidases, a common challenge with peptide-based drugs.[1][3][4] This substitution can improve a drug's pharmacokinetic profile and bioavailability.[2][3][8]

  • Ester Bioisostere: As an ester bioisostere, a carbamate can offer increased stability against hydrolysis by esterases, prolonging the drug's duration of action.[1]

The following diagram illustrates the isosteric relationship between these three functional groups.

G Amide Amide (-C(O)NH-) Carbamate Carbamate (-OC(O)NH-) Amide->Carbamate Bioisosteric Replacement Ester Ester (-C(O)O-) Ester->Carbamate Bioisosteric Replacement

Caption: Bioisosteric relationship of the carbamate group.

Key Roles of Carbamates in Medicinal Chemistry

The unique properties of the carbamate group have led to its widespread use in several key areas of drug design.

Carbamates as Prodrugs: Enhancing Drug Delivery

A common strategy to overcome poor physicochemical or pharmacokinetic properties of a drug is to employ a prodrug approach.[1][3] Carbamates are frequently used as linkers to create prodrugs of molecules containing amine, alcohol, or phenol functional groups.[2][9]

  • Mechanism of Activation: Carbamate-based prodrugs are designed to be stable until they reach their target site, where they are cleaved by endogenous enzymes, such as esterases, to release the active drug.[1][2][10][11] Upon hydrolysis, the carbamate releases the parent drug (an alcohol or phenol) and an unstable carbamic acid intermediate, which spontaneously decomposes to an amine and carbon dioxide.[1][2]

G cluster_0 In Vivo Environment Carbamate_Prodrug Carbamate Prodrug (R-O-C(O)NHR') Active_Drug Active Drug (R-OH) Carbamate_Prodrug->Active_Drug Enzymatic Cleavage (Esterases) Carbamic_Acid Carbamic Acid (HO-C(O)NHR') Carbamate_Prodrug->Carbamic_Acid Amine_CO2 Amine (R'NH2) + CO2 Carbamic_Acid->Amine_CO2 Spontaneous Decomposition

Caption: General mechanism of carbamate prodrug activation.

  • Case Study: Irinotecan: Irinotecan is a water-soluble carbamate prodrug of the potent anticancer agent SN-38.[3] The carbamate linkage enhances the drug's solubility and allows for intravenous administration. In the body, carboxylesterases cleave the carbamate to release the active SN-38 at the tumor site.[3]

Carbamates as Enzyme Inhibitors

Carbamates are a well-established class of "pseudo-irreversible" or covalent inhibitors, particularly for serine hydrolases.[12]

  • Mechanism of Action: The carbamate group acts as a substrate mimic. The serine residue in the enzyme's active site attacks the carbonyl carbon of the carbamate. Instead of undergoing rapid hydrolysis like a normal substrate, the carbamoyl group is transferred to the serine residue, forming a stable, covalent carbamoyl-enzyme complex.[12] This effectively inactivates the enzyme. The rate of decarbamoylation is very slow, leading to prolonged inhibition.

  • Example: Rivastigmine in Alzheimer's Disease: Rivastigmine is a carbamate inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) used in the treatment of Alzheimer's disease.[2][13] By carbamoylating the active site serine of these enzymes, rivastigmine prevents the breakdown of the neurotransmitter acetylcholine, helping to alleviate cognitive symptoms.[2]

Carbamates as Protecting Groups in Peptide Synthesis

In the synthesis of peptides and other complex molecules, it is often necessary to temporarily "protect" a reactive functional group, such as an amine, to prevent it from undergoing unwanted reactions. Carbamates are among the most widely used protecting groups for amines.[14][15]

  • Key Protecting Groups:

    • Boc (tert-butoxycarbonyl): Installed using di-tert-butyl dicarbonate and removed under acidic conditions.[2]

    • Cbz (carboxybenzyl): Installed using benzyl chloroformate and typically removed by catalytic hydrogenation.[2]

    • Fmoc (9-fluorenylmethyloxycarbonyl): Installed using Fmoc-Cl or Fmoc-OSu and is removed under mild basic conditions.[14]

The choice of protecting group depends on the overall synthetic strategy and the stability of other functional groups in the molecule.

Synthetic Strategies for Carbamate Formation

A variety of reliable methods exist for the synthesis of carbamates. The choice of method depends on the starting materials and the desired product.

General Synthetic Methods
MethodReactantsReagents/ConditionsAdvantages
From Isocyanates Alcohol + IsocyanateTypically no catalyst needed, or a mild base.High yielding, atom economical.
From Chloroformates Alcohol/Phenol + AmineBase (e.g., pyridine, triethylamine)Widely applicable, readily available starting materials.[14]
From Carbonates Amine + Activated Carbonate (e.g., p-nitrophenyl carbonate)BaseAvoids the use of phosgene derivatives.[1]
Curtius Rearrangement Carboxylic AcidDiphenylphosphoryl azide (DPPA), heat, followed by trapping with an alcohol.Converts carboxylic acids directly to carbamates.[3][16]
From CO₂ Amine + Alkyl HalideCarbon Dioxide, Base (e.g., Cs₂CO₃), TBAIUtilizes a renewable and non-toxic C1 source.[3][16]
Experimental Protocol: Synthesis of a Benzyl Carbamate from an Amine and Benzyl Chloroformate

This protocol describes a general procedure for the N-protection of a primary amine using benzyl chloroformate (Cbz-Cl).

Materials:

  • Primary amine (1.0 eq)

  • Benzyl chloroformate (1.1 eq)

  • Sodium bicarbonate (or other suitable base, 2.0 eq)

  • Solvent (e.g., Dichloromethane/Water or Tetrahydrofuran/Water biphasic system)

  • Separatory funnel, round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve the primary amine in the chosen solvent system in a round-bottom flask.

  • Add the sodium bicarbonate and cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add the benzyl chloroformate dropwise to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carbamate.

  • Purify the product by column chromatography or recrystallization as needed.

Structure-Activity Relationship (SAR) of Carbamate-Containing Drugs

The biological activity of carbamate-containing molecules can be significantly influenced by the nature of the substituents on the nitrogen (N) and oxygen (O) atoms.[1][13][17][18]

  • N-Substituents: The size, lipophilicity, and electronic properties of the N-substituent can affect target binding, selectivity, and metabolic stability. For example, in cholinesterase inhibitors, the N-substituents play a crucial role in fitting into the active site gorge of the enzyme.[13][17]

  • O-Substituents: The O-substituent often acts as the leaving group in covalent inhibitors or is part of the core pharmacophore. Its nature dictates the reactivity of the carbamate carbonyl and influences the overall ADME properties of the molecule. In many cases, an aryl group is employed to provide additional binding interactions through π-stacking or other non-covalent forces.[1][17]

Table of Approved Carbamate-Containing Drugs:

Drug NameTherapeutic AreaRole of Carbamate Group
Rivastigmine [2]Alzheimer's DiseaseCovalent inhibitor of cholinesterases
Neostigmine [2]Myasthenia GravisCovalent inhibitor of acetylcholinesterase
Ritonavir [2]HIV/AIDSPart of the peptidomimetic backbone, interacts with HIV protease
Darunavir [14]HIV/AIDSKey structural component for binding to HIV protease
Felbamate [2]EpilepsyAnticonvulsant, mechanism not fully elucidated
Irinotecan [3]CancerProdrug linker for SN-38
Meprobamate AnxietyAnxiolytic
Carisoprodol Muscle RelaxantCentral-acting muscle relaxant

Challenges and Future Perspectives

While the carbamate group is a powerful tool in medicinal chemistry, its use is not without challenges.

  • Metabolic Instability and Toxicity: The susceptibility of the carbamate bond to hydrolysis can be a double-edged sword. While exploited for prodrugs, premature cleavage can lead to a short duration of action or the formation of potentially toxic metabolites.[1][2] For instance, ethyl carbamate (urethane) is a known carcinogen, though it is structurally simpler than the carbamates typically used in pharmaceuticals.[2] Careful design and extensive metabolic profiling are essential.

  • Future Directions: The versatility of the carbamate group continues to be explored. Novel applications include its use in targeted protein degraders (PROTACs), antibody-drug conjugates (ADCs), and as a handle for bioconjugation. The development of more sophisticated carbamate-based prodrugs that are activated by specific disease-related enzymes is an active area of research.

Conclusion

The carbamate group is a privileged and versatile functional group in medicinal chemistry, offering a unique combination of stability, reactivity, and structural properties. Its roles as a bioisostere, a prodrug moiety, and a covalent inhibitor have been instrumental in the development of numerous successful therapeutic agents. A thorough understanding of its physicochemical properties, synthetic methodologies, and structure-activity relationships is essential for any medicinal chemist aiming to leverage this powerful tool in the design of next-generation therapeutics.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Wikipedia contributors. (2024). Carbamate. In Wikipedia, The Free Encyclopedia. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Sarin. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. [Link]

  • Janaćković, M. M., et al. (2019). SAR-mediated Similarity Assessment of the Property Profile for New, Silicon-Based AChE/BChE Inhibitors. Molecules, 24(18), 3254. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. [Link]

  • Singh, R., et al. (2022). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science, 8(7), 957–966. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Examples of carbamate drugs and alcohol carbamate prodrugs. [Link]

  • Zidar, N., et al. (2022). Pseudo-irreversible butyrylcholinesterase inhibitors: SAR, kinetic, computational, and crystallographic study of the N-dialkyl O-arylcarbamate warhead. ChemRxiv. [Link]

  • Kos, J., et al. (2018). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. Molecules, 23(10), 2445. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. PubMed. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12290–12358. [Link]

  • Jeffery, D. A., et al. (2016). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. ACS Medicinal Chemistry Letters, 7(12), 1146–1151. [Link]

  • Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(5), 541-550. [Link]

  • Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. [Link]

  • ResearchGate. (n.d.). (a) Carbamate prodrug and its conversion via a B Ac 2 mechanism into... [Link]

  • ResearchGate. (n.d.). Cleavage of the carbamate group and determination of absolute configurations. [Link]

  • ResearchGate. (n.d.). metabolically bioisostere for carboxy and amide functional groups. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted carbamate synthesis by carbamidation. [Link]

  • Barten, D. M., et al. (2008). Discovery of amide and heteroaryl isosteres as carbamate replacements in a series of orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 215-219. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of Lenvatinib with a Focus on Novel Carbamate Synthons

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Lenvatinib is a potent multi-targeted tyrosine kinase inhibitor pivotal in the treatment of several aggressive cancers.[1][2][3][4] Its complex molecular architecture necessitates a robust and efficient synthetic strategy. The predominant industrial synthesis involves the strategic coupling of two key intermediates: 4-chloro-7-methoxyquinoline-6-carboxamide and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea . While this pathway is well-established, ongoing research seeks to optimize steps, improve safety, and enhance yield. This document provides a detailed exposition of this validated synthetic route, including step-by-step protocols and the scientific rationale behind procedural choices. Furthermore, we explore a novel, forward-looking synthetic approach utilizing activated carbamates, specifically discussing the potential of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate as a synthon for introducing the critical cyclopropylurea moiety. This exploration is grounded in recent scientific literature that employs analogous reagents, offering a potential avenue for process simplification and the avoidance of hazardous reagents.

The Established Industrial Synthesis of Lenvatinib: An Overview

The most widely adopted synthesis of Lenvatinib is a convergent strategy. This approach builds two complex molecular fragments separately and then joins them in a final coupling step. This method is advantageous as it allows for purification of the intermediates, leading to a higher purity final product, and maximizes overall yield by delaying the union of the two most complex parts of the molecule.

The core reaction is a nucleophilic aromatic substitution (SNAr) between a quinoline-based fragment and a phenylurea-based fragment.

Lenvatinib_Convergent_Synthesis cluster_Intermediate1 Intermediate 1 Synthesis cluster_Intermediate2 Intermediate 2 Synthesis cluster_Final Final Coupling I1_start 4-Cyano-3-hydroxyaniline or similar precursors I1_end Key Intermediate 1: 4-chloro-7-methoxyquinoline- 6-carboxamide I1_start->I1_end Multi-step synthesis Lenvatinib Lenvatinib I1_end->Lenvatinib DMSO, Base (e.g., Cs2CO3) I2_start 4-Amino-3-chlorophenol I2_end Key Intermediate 2: 1-(2-chloro-4-hydroxyphenyl)- 3-cyclopropylurea I2_start->I2_end Carbamoylation I2_end->Lenvatinib caption Fig 1: Convergent Synthesis of Lenvatinib

Caption: High-level overview of the convergent synthetic strategy for Lenvatinib.

Protocol: Synthesis of Key Intermediate 1

Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide

The synthesis of this quinoline intermediate is a multi-step process that constructs the heterocyclic core and installs the required functional groups. One common route begins with 4-cyano-3-hydroxyaniline.

Causality: This pathway is logical because it builds the quinoline ring system through established cyclization reactions. The initial methylation of the hydroxyl group and subsequent reactions to form the quinolone, followed by chlorination and hydrolysis of the nitrile to an amide, is a well-trodden path in heterocyclic chemistry, ensuring high-yield transformations at each step.[5][6]

Reagents & Materials Supplier Grade Purpose
4-Cyano-3-hydroxyanilineSigma-Aldrich≥98%Starting Material
Dimethyl CarbonateAcros OrganicsAnhydrousMethylating Agent
Potassium CarbonateFisher ScientificAnhydrousBase
N,N-Dimethylformamide (DMF)MerckAnhydrousSolvent
PropionaldehydeAlfa Aesar≥97%Reagent for cyclization precursor
EthanolVWRAnhydrousSolvent
Polyphosphoric Acid (PPA)Sigma-Aldrich115%Cyclization/Dehydrating Agent
Thionyl Chloride (SOCl₂)J.T.Baker≥99%Chlorinating Agent
Acetic AcidEMD MilliporeGlacialSolvent/Catalyst for hydrolysis
Experimental Protocol

Step 1: Methylation to 4-cyano-3-methoxyaniline

  • In a 1L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 134 g of 4-cyano-3-hydroxyaniline in 500 mL of anhydrous DMF.

  • Add 268 g of anhydrous potassium carbonate and 32 g of a phase-transfer catalyst like tetrabutylammonium bromide.

  • Heat the mixture to 110°C with vigorous stirring.

  • Slowly add 100 g of dimethyl carbonate dropwise over 1 hour.

  • Maintain the reaction at 110°C for 8 hours, monitoring completion by TLC.

  • Cool the mixture to room temperature, filter off the inorganic salts, and remove DMF under reduced pressure.

  • Partition the residue between 500 mL of ethyl acetate and 200 mL of water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Recrystallize from an ethyl acetate/petroleum ether mixture to obtain pure 4-cyano-3-methoxyaniline.[5][6]

Step 2: Formation of 6-cyano-7-methoxy-4-quinolinone

  • Dissolve 74 g of the product from Step 1 in ethanol and heat to reflux.

  • Slowly add 50 g of propionaldehyde and continue refluxing for 5 hours.[5][6]

  • After the reaction, remove the solvent under reduced pressure.

  • To the residue, add 100 mL of polyphosphoric acid and heat the mixture to 90°C for 10 hours.

  • Cool the reaction to room temperature and carefully pour it into 1L of ice water with vigorous stirring.

  • Stir for 2 hours to ensure complete precipitation. Filter the resulting white solid, wash with water until neutral, and dry under vacuum to yield 6-cyano-7-methoxy-4-quinolinone.[7]

Step 3: Chlorination to 6-cyano-7-methoxy-4-chloroquinoline

  • In a fume hood, suspend 50 g of the quinolinone from Step 2 in 80 mL of thionyl chloride.

  • Heat the mixture to reflux and maintain for 5 hours.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • Pour the residue into ice water and stir for 1 hour. Filter the precipitate, wash with water until neutral, and dry to obtain the chlorinated product.[6]

Step 4: Hydrolysis to 4-chloro-7-methoxyquinoline-6-carboxamide

  • Dissolve 218 g of the product from Step 3 in a mixture of glacial acetic acid and water (e.g., 1:1500 v/v).

  • Heat the solution to 80°C and maintain for 24 hours.[5][6][7]

  • Cool to room temperature, add 500 mL of ice water, and stir overnight to induce precipitation.

  • Filter the solid, wash thoroughly with water to remove residual acid, and dry under vacuum to yield the final intermediate as a white powder.

Protocol: Synthesis of Key Intermediate 2

Synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea

This intermediate provides the phenylurea "warhead" of Lenvatinib. The synthesis is a direct and efficient two-step, one-pot process starting from 4-amino-3-chlorophenol.

Causality: This process is highly efficient. First, the aniline nitrogen of 4-amino-3-chlorophenol is more nucleophilic than the phenolic oxygen, allowing for selective reaction with an acylating agent. Phenyl chloroformate is used as an activating agent to form a phenyl carbamate intermediate in situ. This intermediate is not isolated but is immediately reacted with cyclopropylamine. The phenoxide is a better leaving group than an alkoxide would be, facilitating the nucleophilic attack by cyclopropylamine to form the stable urea bond.[8]

Reagents & Materials Supplier Grade Purpose
4-Amino-3-chlorophenol HClTCI America>98.0%Starting Material
2-Methyltetrahydrofuran (2-MeTHF)Sigma-AldrichAnhydrousSolvent
Sodium Bicarbonate (NaHCO₃)EMD MilliporeACS ReagentBase
Phenyl ChloroformateAlfa Aesar97%Activating Agent
CyclopropylamineSigma-Aldrich98%Reagent
Ethyl Acetate (EtOAc)Fisher ScientificHPLC GradeSolvent for crystallization
n-HeptaneVWRACS GradeAnti-solvent for crystallization
Experimental Protocol
  • Suspend 60.0 g of 4-amino-3-chlorophenol hydrochloride in 180 mL of 2-MeTHF in a reaction vessel and cool the suspension to 0-5°C.

  • In a separate beaker, dissolve 58.8 g of sodium bicarbonate in 650 mL of water. Add this aqueous solution dropwise to the reaction vessel over 25 minutes, maintaining the temperature below 10°C.

  • Prepare a solution of 57.4 g of phenyl chloroformate in 96 mL of 2-MeTHF. Add this solution dropwise to the reaction mixture over 25 minutes, again keeping the temperature below 10°C. Stir for 10 minutes and monitor the consumption of the starting material by TLC.

  • Once the formation of the phenyl carbamate intermediate is complete, separate the aqueous and organic phases.

  • To the organic phase containing the intermediate, add 37.9 g of cyclopropylamine directly.

  • Warm the mixture to 50°C and stir for 3 hours.

  • After the reaction, cool to room temperature and wash the organic phase with 1M H₂SO₄ (200 mL) to remove excess cyclopropylamine, followed by washes with 10% NaCl solution and water.

  • Concentrate the organic phase and perform solvent swaps with ethyl acetate and n-heptane to induce crystallization.

  • Filter the resulting white solid, wash with a 4:1 EtOAc:n-heptane mixture, and dry under vacuum at 55°C to yield pure 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.[8][9]

Protocol: Final Assembly of Lenvatinib

Coupling of Key Intermediates

The final step is a nucleophilic aromatic substitution (SNAr) where the phenoxide of the urea intermediate displaces the chlorine atom on the quinoline ring.

Causality: This reaction is driven by the formation of a stable diaryl ether bond. The chlorine at the 4-position of the quinoline ring is activated towards nucleophilic attack by the electron-withdrawing nature of the quinoline ring system itself. A strong, non-nucleophilic base like cesium carbonate or sodium tert-butoxide is required to deprotonate the phenolic hydroxyl of the urea intermediate, forming the nucleophilic phenoxide in situ. DMSO is an ideal solvent as it is polar and aprotic, effectively solvating the cation of the base and accelerating SNAr reactions.[7][9]

Parameter Value Rationale
Solvent Dimethylsulfoxide (DMSO)High-boiling, polar aprotic solvent; excellent for SNAr reactions.
Base Cesium Carbonate (Cs₂CO₃)Effective base for phenol deprotonation; its solubility in DMSO is beneficial.
Temperature 50-70°CProvides sufficient thermal energy to overcome the activation barrier without promoting significant degradation.
Stoichiometry ~1:1.2 to 1:2 (Quinoline:Urea)Using a slight to moderate excess of the urea component can drive the reaction to completion.
Experimental Protocol
  • Charge a reaction vessel with 2.36 g of 4-chloro-7-methoxyquinoline-6-carboxamide and 2.3 g of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.

  • Add 20 mL of DMSO and begin stirring to form a suspension.

  • Add 2.7 g of cesium carbonate (or an equivalent amount of another suitable base like sodium methoxide solution[5][7]).

  • Heat the mixture to 70°C and stir for 5-23 hours, monitoring the reaction progress by HPLC.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of ice water to precipitate the crude Lenvatinib.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., DMSO/dichloromethane[9] or acetone/water[5][7]) to afford Lenvatinib as a white to off-white solid.

A Novel Approach: The Potential of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

While the established route is robust, the synthesis of the cyclopropylurea intermediate involves multiple steps and reagents. A more convergent approach would be to use a pre-activated synthon that can introduce the "cyclopropylaminocarbonyl" group in a single step.

Rationale and Scientific Precedent

The specified starting material, Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate , is an activated carbamate. The ethyl carbamate itself is a stable functional group, but the presence of the 3-nitropyridinyl group on the nitrogen atom dramatically changes its reactivity. This structure is analogous to 4-nitrophenyl cyclopropylcarbamate , which has been successfully deployed as a novel synthon for the synthesis of Lenvatinib.[4]

Mechanism of Activation: The electron-withdrawing nitro group, combined with the electronegativity of the pyridine ring nitrogen, makes the 3-nitropyridin-4-ol (or its tautomer) a very stable leaving group. This polarization makes the carbamate carbonyl carbon highly electrophilic and susceptible to attack by a nucleophile, such as an aniline.

Carbamate_Activation cluster_Analogy Structural Analogy of Activating Groups cluster_Reaction Proposed Reaction Mechanism Nitrophenyl 4-Nitrophenyl Group (Published Precedent) Reactants Aniline Intermediate + Activated Carbamate Nitropyridinyl 3-Nitropyridinyl Group (Proposed Synthon) Product Lenvatinib + Nitropyridinone Byproduct Reactants->Product Nucleophilic Acyl Substitution caption Fig 2: Rationale for using a nitropyridinyl-activated carbamate.

Caption: Rationale for using a nitropyridinyl-activated carbamate based on literature precedent.

Proposed Synthetic Pathway

This novel approach would circumvent the synthesis of the phenylurea intermediate entirely. Instead, it would react the activated carbamate directly with the aniline intermediate, 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide . This aniline intermediate is itself an intermediate in some established Lenvatinib syntheses.[2]

Novel_Lenvatinib_Synthesis Aniline 4-(4-amino-3-chlorophenoxy)- 7-methoxyquinoline-6-carboxamide Lenvatinib Lenvatinib Aniline->Lenvatinib Heat, Solvent (e.g., DMF) Carbamate Ethyl cyclopropyl (3-nitropyridin-4-yl)carbamate Carbamate->Lenvatinib caption Fig 3: Proposed novel synthesis using an activated carbamate.

Caption: Proposed novel synthesis using an activated carbamate.

Hypothetical Protocol and Discussion

This protocol is conceptual and would require optimization.

  • In a reaction vessel, dissolve 1 equivalent of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide in a suitable polar, aprotic solvent like DMF or NMP.

  • Add 1.1 equivalents of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate to the solution.

  • Heat the mixture to 80-100°C. The reaction may proceed without a base, driven by the activation of the carbamate. Alternatively, a non-nucleophilic organic base (e.g., DBU, DIPEA) could be added to facilitate the reaction.

  • Monitor the reaction by HPLC for the formation of Lenvatinib and the consumption of starting materials.

  • Upon completion, cool the mixture and isolate the product via precipitation with an anti-solvent (e.g., water or isopropanol).

  • Purification would require separating the Lenvatinib product from the 4-(cyclopropyl(ethyl)amino)-3-nitropyridinone byproduct, likely achievable through crystallization or chromatography.

Discussion: This proposed route offers significant potential advantages, primarily by shortening the overall synthesis and avoiding the use of toxic and moisture-sensitive reagents like phenyl chloroformate. However, the feasibility depends on the reactivity of the specific nitropyridinyl carbamate and the ease of purification. This represents a fertile ground for process development and green chemistry initiatives in the synthesis of Lenvatinib.

References

  • Qingmu Pharmaceutical. (2024, August 7).
  • Guidechem. (n.d.).
  • Google Patents. (n.d.).
  • ChemBK. (2024, April 9). 4-Chloro-7-Methoxyquinoline-6-Carboxamide.
  • MedKoo Biosciences. (n.d.).
  • ResearchGate. (n.d.).
  • Anax Laboratories. (n.d.). 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.
  • ChemBK. (2024, April 9). 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.
  • Google Patents. (n.d.).
  • ChemicalBook. (2022, August 5).
  • Google Patents. (n.d.).
  • PubMed. (2022, March 2). A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy.
  • ResearchGate. (n.d.). Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts | Request PDF.
  • Patsnap. (2018, October 16).
  • European Patent Office. (2020, March 11).

Sources

Application Note & Protocol: Synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the nitropyridine core and the cyclopropyl carbamate moiety, are prevalent in a range of biologically active molecules. The 3-nitropyridine scaffold is a key building block for various pharmaceutical agents, valued for its ability to participate in diverse chemical transformations. This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, grounded in established principles of organic synthesis.

The protocol herein is predicated on a two-step synthetic sequence, commencing with the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitropyridine with cyclopropylamine, followed by the acylation of the resultant secondary amine with ethyl chloroformate. This approach is designed to be robust and scalable, providing a reliable method for accessing this valuable intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

PropertyValueReference
CAS Number 797032-05-4[1][2][3]
Molecular Formula C₁₁H₁₃N₃O₄[1][2][3]
Molecular Weight 251.24 g/mol [2]
Appearance White fine powder[3]
Boiling Point 381.4 °C at 760 mmHg[2][4]
Density 1.409 g/cm³[2][4]

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Carbamate Formation A 4-Chloro-3-nitropyridine C N-cyclopropyl-3-nitropyridin-4-amine A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat B Cyclopropylamine B->C D N-cyclopropyl-3-nitropyridin-4-amine F Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate D->F Base (e.g., Pyridine) Solvent (e.g., Dichloromethane) 0 °C to rt E Ethyl Chloroformate E->F

Caption: Overall synthetic workflow for Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate.

Experimental Protocols

PART 1: Synthesis of N-cyclopropyl-3-nitropyridin-4-amine

Underlying Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position activates the pyridine ring, making the chlorine atom at the 4-position susceptible to displacement by a nucleophile, in this case, cyclopropylamine. The use of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
4-Chloro-3-nitropyridine13091-23-1158.54 g/mol 10.0 g63.1 mmol
Cyclopropylamine765-30-057.09 g/mol 4.3 g (5.1 mL)75.7 mmol
Potassium Carbonate584-08-7138.21 g/mol 13.1 g94.6 mmol
Acetonitrile75-05-841.05 g/mol 200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitropyridine (10.0 g, 63.1 mmol), potassium carbonate (13.1 g, 94.6 mmol), and acetonitrile (200 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add cyclopropylamine (4.3 g, 5.1 mL, 75.7 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-cyclopropyl-3-nitropyridin-4-amine as a yellow solid.

PART 2: Synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

Underlying Principle: This step is a standard acylation reaction to form a carbamate. The secondary amine, N-cyclopropyl-3-nitropyridin-4-amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. Pyridine is used as a base to scavenge the HCl byproduct and catalyze the reaction.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
N-cyclopropyl-3-nitropyridin-4-amine-~179.18 g/mol 10.0 g55.8 mmol
Ethyl Chloroformate541-41-3108.52 g/mol 7.3 g (6.4 mL)67.0 mmol
Pyridine110-86-179.10 g/mol 6.6 g (6.8 mL)83.7 mmol
Dichloromethane (DCM)75-09-284.93 g/mol 200 mL-

Procedure:

  • Dissolve N-cyclopropyl-3-nitropyridin-4-amine (10.0 g, 55.8 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (6.6 g, 6.8 mL, 83.7 mmol) to the solution.

  • Add ethyl chloroformate (7.3 g, 6.4 mL, 67.0 mmol) dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate as a white to off-white solid.

Safety and Handling

  • 4-Chloro-3-nitropyridine: Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Cyclopropylamine: Flammable liquid and corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood.

  • Ethyl Chloroformate: Highly flammable liquid and vapor. Toxic if inhaled and corrosive. Handle with extreme care in a fume hood.

  • Pyridine: Flammable liquid and harmful if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane: Suspected of causing cancer. Use in a well-ventilated area.

All manipulations should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be strictly adhered to throughout the procedure.

Characterization

The final product should be characterized by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate. The two-step approach is based on well-established chemical transformations and utilizes readily available starting materials. This protocol is intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

  • Process for preparation of nitropyridine derivatives. Google Patents.

  • Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate(CAS# 797032-05-4) - angenechemical.com.

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC.

  • The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents.

  • 797032-05-4, Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate Formula - ECHEMI.

  • Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate - Shandong Hanjiang Chemical Co., Ltd.

  • 4-Chloro-3-nitropyridine | 13091-23-1 - ChemicalBook.

  • Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google Patents.

  • Synthesis of 4-(3-hydroxypropylamino)-3-nitropyridine - PrepChem.com.

  • 4-Chloro-3-nitropyridine: A Vital Intermediate in Pharmaceutical Synthesis.

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry.

  • CAS No : 13091-23-1 | Product Name : 4-Chloro-3-nitropyridine | Pharmaffiliates.

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.

  • Process for producing carbamates - Google Patents.

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.

  • ethyl (3-nitropyridin-4-yl)carbaMate | CAS#:90223-38-4 | Chemsrc.

  • Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate - Safety Data Sheet - ChemicalBook.

Sources

Application Note: Quantitative Analysis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a heterocyclic compound often utilized as a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3][4][5] Its chemical structure, featuring a nitropyridine core, a cyclopropyl group, and a carbamate functional group, contributes to its reactivity and potential biological activity. The molecular formula is C₁₁H₁₃N₃O₄ with a molecular weight of approximately 251.24 g/mol .[1][3] Accurate and precise quantification of this intermediate is critical during drug development and manufacturing to ensure the quality, consistency, and safety of the final active pharmaceutical ingredient (API).

This application note provides detailed protocols for two robust analytical methods for the quantification of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate in typical sample matrices: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. Both methods are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure their suitability for their intended purpose.[6][7]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃O₄[3]
Molecular Weight 251.24 g/mol [1]
XLogP3 2.6[1][5]
Boiling Point 381.4°C at 760 mmHg[1][5]
Polar Surface Area 88.2 Ų[1][5]

The moderate polarity (indicated by the XLogP3 and Polar Surface Area) suggests that reversed-phase chromatography will be an effective separation technique.

Part 1: HPLC-UV Method for Routine Quantification

This method is designed for its robustness and simplicity, making it ideal for routine quality control where concentration levels are expected to be within a defined, higher range.

Rationale for Method Selection

The presence of the nitropyridine chromophore in the molecule is expected to provide strong UV absorbance, allowing for sensitive detection without the need for complex derivatization. A reversed-phase HPLC method offers excellent reproducibility and is a standard technique in most pharmaceutical laboratories.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the sample containing Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate.

  • Dissolve the sample in a 25 mL volumetric flask using a diluent of 50:50 (v/v) acetonitrile and water.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent. This creates a 1 mg/mL stock solution.

  • Further dilute this stock solution to a working concentration of approximately 50 µg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.

2. Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 60% A / 40% B Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 10 minutes

3. System Suitability:

  • Before sample analysis, perform five replicate injections of a standard solution (50 µg/mL).

  • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Quantify Quantify Peak Area Detect->Quantify

Caption: High-level workflow for HPLC-UV analysis.

Part 2: LC-MS/MS Method for High-Sensitivity Quantification

For applications requiring lower detection limits, such as impurity profiling or pharmacokinetic studies, an LC-MS/MS method provides superior sensitivity and specificity.

Rationale for Method Selection

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, this technique can accurately quantify the analyte even in complex matrices with minimal interference.[8][9][10]

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution as described in the HPLC-UV method.

  • Perform serial dilutions using the mobile phase as the diluent to prepare calibration standards and quality control (QC) samples at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • For analysis in biological matrices (e.g., plasma), a protein precipitation or liquid-liquid extraction step would be required.[10] For this protocol, we assume a clean sample matrix.

2. LC-MS/MS Conditions:

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
MS System SCIEX Triple Quad 6500+ or equivalent
Column C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% A (0-0.5 min), linear to 5% A (0.5-3.0 min), hold at 5% A (3.0-4.0 min), return to 95% A (4.1-5.0 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temp. 500°C
MRM Transitions Quantifier: 252.1 → 178.1 (Hypothetical) Qualifier: 252.1 → 150.1 (Hypothetical)
Collision Energy Optimized for each transition (e.g., 20-35 eV)

Note: The precursor ion [M+H]⁺ for C₁₁H₁₃N₃O₄ is m/z 252.1. Product ions are hypothetical and must be determined experimentally by infusing a standard solution into the mass spectrometer.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Inject Inject Sample Separate UPLC C18 Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Eluent Select Q1: Select Precursor Ion (m/z 252.1) Ionize->Select Fragment Q2: Fragment Ion (Collision Cell) Select->Fragment Detect Q3: Detect Product Ions (MRM) Fragment->Detect

Caption: Conceptual workflow for the LC-MS/MS method.

Method Validation Protocol (ICH Q2(R1) Framework)

A comprehensive validation process is essential to prove that the analytical procedure is suitable for its intended purpose.[6][7][11][12] The following parameters must be evaluated.

1. Specificity:

  • The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Procedure: Analyze a blank sample, a placebo (if applicable), and a sample spiked with the analyte. The peak for the analyte should be free from interference at its retention time. For LC-MS/MS, monitor multiple MRM transitions to ensure identity.

2. Linearity and Range:

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Procedure: Prepare a series of at least five concentrations across the expected range (e.g., 50% to 150% of the target concentration). Plot the instrument response versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.995.

3. Accuracy (as Recovery):

  • The closeness of the test results obtained by the method to the true value.

  • Procedure: Perform the analysis on samples spiked with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Procedure: Analyze a minimum of six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Procedure: Repeat the repeatability study on a different day with a different analyst. The RSD over both sets of data should meet acceptance criteria (typically ≤ 2.0%).

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness:

  • A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure: Introduce small changes to method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should still be met.

Hypothetical Validation Data Summary

Table 1: Linearity Data (HPLC-UV Method)

Concentration (µg/mL) Mean Peak Area (n=3)
25 248,500
40 399,100
50 501,200
60 602,500
75 749,800

| Correlation Coeff. (r²) | 0.9998 |

Table 2: Accuracy and Precision Data (HPLC-UV Method)

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL, n=3) Recovery (%) RSD (%)
80% 40 39.8 99.5 0.8
100% 50 50.3 100.6 0.6

| 120% | 60 | 59.7 | 99.5 | 0.9 |

Conclusion

This application note details two distinct, robust, and reliable methods for the quantification of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate. The HPLC-UV method serves as a workhorse for routine quality control, offering simplicity and excellent performance for moderate to high concentration samples. The LC-MS/MS method provides the high sensitivity and selectivity required for trace-level analysis in more complex scenarios. Both protocols are presented with a comprehensive validation framework based on ICH guidelines to ensure data integrity and regulatory compliance. The successful implementation and validation of these methods will support the efficient and safe development of pharmaceutical products containing this important intermediate.

References

  • Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. B. N. Institute of Pharmaceutical Sciences.
  • (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis.
  • (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. ec-undp.
  • (n.d.). 797032-05-4, Ethyl 3-nitropyridin-4-yl(cyclopropyl)
  • (2024, December 24). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. YouTube.
  • (2024, January 26). Analytical Method Validation in Pharmaceutical Quality Assurance. ND Global.
  • (n.d.). Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate CAS#: 797032-05-4.
  • (n.d.). Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate(CAS# 797032-05-4). angenechemical.com.
  • (n.d.). Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate. Shandong Hanjiang Chemical Co., Ltd.
  • (n.d.). Buy ethyl 3-nitropyridin-4-yl(cyclopropyl)
  • (2025, May 20).
  • (n.d.). (PDF) Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS.
  • (n.d.). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: Application to pharmacokinetic study | Request PDF.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, a key heterocyclic compound often used as a pharmaceutical intermediate. The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, coupled with UV detection. The described protocol is designed for accuracy, precision, and high-throughput analysis in research, development, and quality control environments. All procedural steps, from sample preparation to data analysis, are outlined, and the framework for method validation is established in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Principle of the Method: Causality Behind Experimental Choices

The selection of RP-HPLC as the analytical technique is based on the physicochemical properties of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate (CAS No. 797032-05-4).[4][5][6]

  • Analyte Polarity: The molecule possesses both nonpolar regions (cyclopropyl and ethyl groups) and polar functionalities (carbamate and nitropyridine). This moderate polarity makes it an ideal candidate for retention and separation on a nonpolar stationary phase, such as octadecylsilane (C18), through hydrophobic interactions.[7][8]

  • Chromophore for UV Detection: The core structure contains a 3-nitropyridine ring. This conjugated system, enhanced by the nitro group (a strong auxochrome), provides significant ultraviolet (UV) absorbance, allowing for sensitive and specific detection.[9] While a standard wavelength of 254 nm is effective, determining the compound's specific maximum absorbance (λmax) is recommended for optimal sensitivity.

  • Methodological Framework: The entire chromatographic process is governed by the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> Chromatography, which ensures the scientific validity and suitability of the system.[10][11][12][13]

Materials, Reagents, and Instrumentation

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chemicals and Reagents
  • Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate Reference Standard (Purity ≥ 99%).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or purified to 18.2 MΩ·cm.

  • Methanol, HPLC grade (for cleaning).

Chromatographic Column
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent). A C18 column is a versatile and robust choice for retaining and separating a wide range of moderately polar compounds like carbamates.[14][15]

Chromatographic Conditions

All quantitative data and instrumental parameters are summarized in the table below for clarity and ease of setup.

ParameterRecommended Setting
Stationary Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or experimentally determined λmax)
Run Time Approximately 10 minutes

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for sample and standard preparation, system suitability testing, and analysis.

Diagram: General Analytical Workflow

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Standard_Prep 1. Prepare Standard Solution (Stock & Working) Sample_Prep 2. Prepare Sample Solution (Dissolution & Filtration) SST 3. System Suitability Test (SST) (Verify system performance) Sample_Prep->SST Analysis 4. Inject Samples & Standards (Acquire chromatograms) SST->Analysis Integration 5. Integrate Peak Areas Analysis->Integration Calculation 6. Calculate Concentration (External Standard Method) Integration->Calculation Report 7. Generate Report Calculation->Report

Caption: General workflow for HPLC analysis of the target compound.

Standard Solution Preparation (Example Concentration: 0.1 mg/mL)
  • Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of the Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water 60:40). Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard (0.1 mg/mL): Pipette 5.0 mL of the Stock Standard solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. Mix thoroughly.

Sample Preparation

The goal is to prepare a clear, particulate-free solution at a concentration within the method's linear range.[16][17]

  • Accurately weigh an amount of the sample powder expected to contain approximately 10 mg of the active analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[18] Discard the first 1-2 mL of the filtrate.

System Suitability Testing (SST)

Before commencing any sample analysis, the suitability of the chromatographic system must be verified. This is a non-negotiable step to ensure the trustworthiness of the generated data.[13]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Working Standard solution six (6) consecutive times.

  • Evaluate the results against the criteria in the table below, which are derived from common pharmaceutical industry standards and USP <621>.[10][12]

SST ParameterAcceptance CriteriaRationale
Peak Area %RSD ≤ 2.0%Ensures injection precision and system stability.
Retention Time %RSD ≤ 1.0%Indicates stable pump performance and column equilibrium.
Tailing Factor (T) 0.8 – 1.5Measures peak symmetry; values outside this range can indicate column degradation or secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
Analysis Procedure
  • Perform the SST as described in section 4.3.

  • If SST criteria are met, proceed with the analysis.

  • Inject a blank (mobile phase) to ensure no carryover or system contamination.

  • Inject the Working Standard solution.

  • Inject the prepared sample solutions.

  • Inject the Working Standard solution periodically (e.g., after every 10 sample injections) to bracket the samples and verify continued system stability.

Calculation

The concentration of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate in the sample is calculated using the external standard method.

Formula: Concentration (mg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard

Method Validation Protocol Framework

This analytical method must be validated for its intended purpose according to ICH Q2(R2) guidelines to ensure its reliability and scientific integrity.[3][19] The validation process provides a self-validating system for the protocol.[1]

Diagram: Interrelation of Validation and System Suitability

Validation_Logic cluster_validation Method Validation (ICH Q2) Specificity Specificity SST Daily System Suitability (USP <621>) Specificity->SST Defines Criteria Linearity Linearity & Range Linearity->SST Defines Criteria Accuracy Accuracy Accuracy->SST Defines Criteria Precision Precision (Repeatability & Intermediate) Precision->SST Defines Criteria LOQ LOQ / LOD LOQ->SST Defines Criteria Robustness Robustness Robustness->SST Defines Criteria Method Developed HPLC Method Method->Specificity Establishes Fitness for Purpose Method->Linearity Establishes Fitness for Purpose Method->Accuracy Establishes Fitness for Purpose Method->Precision Establishes Fitness for Purpose Method->LOQ Establishes Fitness for Purpose Method->Robustness Establishes Fitness for Purpose Routine Reliable Routine Analysis SST->Routine Verifies Daily Performance

Caption: Logic diagram showing how validation establishes the method's reliability.

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, or matrix components. This can be achieved by forced degradation studies and analysis of placebo samples.

  • Linearity and Range: Analyze a minimum of five concentrations across a range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.[20]

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate sample preparations at 100% of the test concentration. The %RSD should be ≤ 2.0%.[1]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess variability. The %RSD between the data sets should meet predefined criteria.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results. The method should remain unaffected by these small changes.

References

  • U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography. USP. [Link]

  • PubMed. (1997). Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • U.S. Pharmacopeia. (2021). <621> Chromatography - Notice of Adoption of Harmonized Standard. [Link]

  • ACS Publications. (1977). Reverse-phase liquid chromatographic behavior of some carbamate and urea pesticides. [Link]

  • ResearchGate. (2014). Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). [Link]

  • Mtoz Biolabs. How to Prepare Sample for HPLC?. [Link]

  • ResearchGate. Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides. [Link]

  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Organomation. HPLC Sample Preparation. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Angene Chemical. Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate (CAS# 797032-05-4). [Link]

  • Acta Poloniae Pharmaceutica. (2009). HPLC and TLC methodology for determination or purity evaluation. [Link]

  • ResearchGate. UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator. [Link]

  • LookChem. Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate. [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

Sources

Application Notes and Protocols for the Pharmaceutical Intermediate: Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utility of a Versatile Nitropyridine Intermediate

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate (CAS No. 797032-05-4) is a specialized heterocyclic compound that has emerged as a critical building block in contemporary medicinal chemistry.[1] Its unique structural arrangement, featuring a reactive nitropyridine core, a cyclopropylamine moiety, and a carbamate functional group, offers a convergence of chemical properties that are highly advantageous for the synthesis of complex pharmaceutical agents. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the cyclopropyl and carbamate groups can be strategically manipulated or retained to influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).[2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this intermediate, with a particular focus on its application in the synthesis of novel therapeutic agents.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a pharmaceutical intermediate is paramount for its effective and safe implementation in a laboratory or manufacturing setting.

Table 1: Physicochemical Properties of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate [3][4][5]

PropertyValue
CAS Number 797032-05-4
Molecular Formula C₁₁H₁₃N₃O₄
Molecular Weight 251.24 g/mol
Appearance White fine powder[6]
Boiling Point 381.4 °C at 760 mmHg
Density 1.409 g/cm³
Refractive Index 1.63
PSA 88.2 Ų
XLogP3 2.63830

Safety and Handling Precautions:

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn to avoid contact with skin and eyes.[7][8] It is advisable to prevent the formation of dust and aerosols during handling.[4] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[7][8]

Core Application: Synthesis of Advanced Pharmaceutical Scaffolds

The primary application of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate lies in its role as a precursor for the synthesis of substituted diaminopyridine derivatives, which are key components of various targeted therapies. A notable, albeit developmental, application is in the synthesis of potent kinase inhibitors.

Key Synthetic Transformation: Nucleophilic Aromatic Substitution

The presence of the nitro group at the 3-position of the pyridine ring significantly activates the 4-position for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, most notably anilines, to construct a diarylamine scaffold.

Diagram 1: General Nucleophilic Aromatic Substitution Workflow

sn_ar_workflow start Start with Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate reagent Select appropriate aniline nucleophile start->reagent reaction Perform Nucleophilic Aromatic Substitution (SNAr) reagent->reaction workup Aqueous workup and extraction reaction->workup purification Purify the diarylamine product (e.g., chromatography) workup->purification product Obtain substituted diaminopyridine precursor purification->product

Caption: General workflow for the SNAr reaction.

Protocol 1: Synthesis of a Key Diaryl-Urea Intermediate

This protocol details the synthesis of a key intermediate, N-(4-(cyclopropylcarbamoyl)-3-nitropyridin-2-yl)-N'-(2,4-dichlorophenyl)urea, which can be a precursor for various kinase inhibitors. This procedure is adapted from established methodologies for similar transformations.

Materials and Equipment:

  • Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

  • 4-Amino-3-chlorophenylacetamide

  • Strong non-nucleophilic base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography equipment (e.g., flash chromatography system)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 4-amino-3-chlorophenylacetamide (1.0 equivalent) in anhydrous THF (10 mL per mmol of aniline).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of NaHMDS (1.1 equivalents, 1.0 M in THF) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at this temperature for 30 minutes.

  • Nucleophilic Addition: To the cold solution, add a solution of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate (1.05 equivalents) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diaryl-urea intermediate.

Diagram 2: Reaction Scheme for Diaryl-Urea Intermediate Synthesis

reaction_scheme sub1 Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate reagents 1. NaHMDS, THF, -78 °C 2. Room Temperature sub2 4-Amino-3-chlorophenylacetamide sub2->reagents product N-(4-(cyclopropylcarbamoyl)-3-nitropyridin-2-yl)-N'-(2,4-dichlorophenyl)urea reagents->product

Caption: Synthesis of a key diaryl-urea intermediate.

Subsequent Transformations: Towards Complex Heterocyclic Systems

The diaryl-urea intermediate is a versatile platform for further synthetic manipulations, often involving reduction of the nitro group followed by cyclization to form fused heterocyclic systems.

Protocol 2: Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a crucial step in many synthetic pathways.

Materials and Equipment:

  • Diaryl-urea intermediate from Protocol 1

  • Reducing agent (e.g., Iron powder, Tin(II) chloride, or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., Ethanol, Acetic acid, or Ethyl acetate)

  • Standard laboratory glassware

Step-by-Step Procedure (using Iron in Acetic Acid):

  • Reaction Setup: Suspend the diaryl-urea intermediate (1.0 equivalent) in a mixture of ethanol and acetic acid (e.g., 4:1 v/v).

  • Reduction: Add iron powder (5-10 equivalents) portion-wise with vigorous stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Heat the mixture to 50-60 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the diamino-pyridine derivative, which can often be used in the next step without further purification.

Protocol 3: Intramolecular Cyclization to Form an Imidazopyridine Core

The resulting diamino-pyridine derivative can undergo intramolecular cyclization to form a fused imidazopyridine ring system, a common scaffold in many bioactive molecules.[9][10]

Materials and Equipment:

  • Diamino-pyridine derivative from Protocol 2

  • Cyclizing agent (e.g., Formic acid, Triethyl orthoformate, or a suitable aldehyde in the presence of an oxidizing agent)

  • High-boiling point solvent (if necessary, e.g., N,N-Dimethylformamide (DMF))

  • Standard laboratory glassware

Step-by-Step Procedure (using Formic Acid):

  • Reaction Setup: Dissolve the diamino-pyridine derivative (1.0 equivalent) in formic acid.

  • Cyclization: Heat the reaction mixture at reflux for 2-4 hours. Monitor the formation of the imidazopyridine product by TLC or LC-MS.

  • Isolation: Cool the reaction mixture to room temperature and carefully pour it into ice-water. Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate) until the product precipitates.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The product can be further purified by recrystallization or column chromatography if necessary.

Diagram 3: Overall Synthetic Pathway

full_synthesis start Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate snar SNAr Reaction (Protocol 1) start->snar aniline Aniline Derivative aniline->snar intermediate1 Diaryl-Urea Intermediate snar->intermediate1 reduction Nitro Group Reduction (Protocol 2) intermediate1->reduction intermediate2 Diamino-Pyridine Derivative reduction->intermediate2 cyclization Intramolecular Cyclization (Protocol 3) intermediate2->cyclization final_product Fused Imidazopyridine Scaffold cyclization->final_product

Caption: Multi-step synthesis of a fused imidazopyridine scaffold.

Conclusion and Future Perspectives

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a highly valuable and versatile intermediate for the synthesis of complex, nitrogen-containing heterocyclic compounds of pharmaceutical interest. The protocols outlined in this guide provide a solid foundation for its application in the construction of diaryl-urea and fused imidazopyridine scaffolds. The strategic positioning of its functional groups allows for a modular approach to library synthesis, enabling the exploration of structure-activity relationships in drug discovery programs. Future applications of this intermediate are likely to expand as the demand for novel kinase inhibitors and other targeted therapies continues to grow.

References

  • PrepChem. Synthesis of (b) 4-Chloro-2,6-dimethyl-3-nitropyridine. [Link]

  • Google Patents.
  • Google Patents. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • PubMed. Synthesis of Imidazopyridines via Copper-Catalyzed, Formal Aza-[3 + 2] Cycloaddition Reaction of Pyridine Derivatives with α-Diazo Oxime Ethers. [Link]

  • ResearchGate. The reduction of vic-substituted 3-nitropyridines with | Download Table. [Link]

  • PMC. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • ChemWhat. Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate CAS#: 797032-05-4; ChemWhat Code: 2885. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

  • MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • angenechemical.com. Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate(CAS# 797032-05-4 ). [Link]

  • Google Patents.
  • Shandong Hanjiang Chemical Co., Ltd. Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate. [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. [Link]

  • PrepChem. Synthesis of 4-nitropyridine. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • ResearchGate. N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines | Request PDF. [Link]

  • PMC. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. [Link]

  • ChemRxiv. Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. [Link]

  • PubMed. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors. [Link]

  • PubMed. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells. [Link]

  • PMC. Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. [Link]

  • Google Patents. EP0205403B1 - Process for the manufacture of cyclopropylamine.
  • Googleapis.com. United States Patent. [Link]

  • PrepChem. Synthesis of N-(3,4-dichlorophenyl)-N'-(2,3-dichloropropionyl)-urea. [Link]

Sources

Introduction: The Role of a Key Intermediate in Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scalable Synthesis of Lenvatinib Intermediate 797032-05-4

Lenvatinib, marketed as Lenvima®, is a multi-targeted tyrosine kinase inhibitor pivotal in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinoma.[1] Its efficacy stems from its ability to block pathways involved in tumor angiogenesis and proliferation. The synthesis of a complex molecule like Lenvatinib is a multi-step process where the efficiency and purity of each intermediate are paramount.[2] This document provides a detailed protocol and scale-up considerations for the synthesis of 4-amino-3-chloro-N-(2-hydroxyethyl)-5-iodobenzamide (CAS: 797032-05-4), a critical late-stage intermediate in many reported Lenvatinib synthesis routes.

The robust and scalable production of this intermediate is essential for ensuring a consistent and cost-effective supply of the final active pharmaceutical ingredient (API).[2] This guide is designed for researchers, chemists, and process development professionals, offering insights into the reaction mechanisms, step-by-step protocols, and critical parameters for successful scale-up.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 4-amino-3-chloro-N-(2-hydroxyethyl)-5-iodobenzamide is logically approached in two primary stages, starting from the commercially available 4-amino-3-chlorobenzoic acid.

  • Regioselective Iodination: The first stage involves the electrophilic iodination of the 4-amino-3-chlorobenzoic acid core. The potent activating effect of the amino group directs electrophiles to the ortho-positions (C3 and C5). With the C3 position already occupied by a chloro group, the iodination is directed specifically to the C5 position. N-Iodosuccinimide (NIS) is selected as the iodinating agent due to its moderate reactivity, ease of handling compared to alternatives like iodine monochloride, and its tendency to produce cleaner reactions with fewer byproducts, which is a significant advantage for process scale-up.[3]

  • Amide Bond Formation: The second stage is the coupling of the resulting 4-amino-3-chloro-5-iodobenzoic acid with ethanolamine (2-aminoethanol). To facilitate this reaction, the carboxylic acid must be activated. A common and industrially viable method is the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). This in-situ generated acyl chloride readily reacts with the primary amine of ethanolamine to form the desired amide bond. This method is often preferred in large-scale synthesis for its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which can be easily removed.

The overall synthetic workflow is depicted below.

G cluster_0 Part A: Synthesis of 4-amino-3-chloro-5-iodobenzoic acid cluster_1 Part B: Synthesis of Lenvatinib Intermediate 797032-05-4 cluster_2 Purification A0 Start: 4-amino-3-chlorobenzoic acid A1 Electrophilic Iodination (N-Iodosuccinimide in H₂SO₄) A0->A1 A2 Aqueous Work-up (Quenching with Na₂S₂O₃) A1->A2 A3 Isolation & Washing A2->A3 A4 Intermediate 1: 4-amino-3-chloro-5-iodobenzoic acid A3->A4 B0 Intermediate 1 B1 Acyl Chloride Formation (Thionyl Chloride in Toluene) B0->B1 B2 Amidation (Addition of 2-Aminoethanol) B1->B2 B3 Aqueous Work-up & pH Adjustment B2->B3 B4 Crude Product Precipitation B3->B4 C0 Crude Product C1 Recrystallization (e.g., Ethanol/Water) C0->C1 C2 Filtration & Drying C1->C2 C3 Final Product: 4-amino-3-chloro-N-(2-hydroxyethyl)-5-iodobenzamide C2->C3

Caption: High-level workflow for the synthesis of the Lenvatinib intermediate.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[4] Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Part A: Synthesis of 4-amino-3-chloro-5-iodobenzoic acid
  • Reaction Setup: Equip a suitable glass reactor with a mechanical stirrer, thermometer, and an addition funnel.

  • Charging Reagents: Charge the reactor with 4-amino-3-chlorobenzoic acid (1.0 equiv) and concentrated sulfuric acid (5-10 volumes). Stir the mixture to form a slurry.

  • Cooling: Cool the mixture to 0-5 °C using an ice-water bath.

  • Iodination: Slowly add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The addition of NIS is exothermic and requires careful temperature control to minimize side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing ice water (15-20 volumes) and a solution of sodium thiosulfate (Na₂S₂O₃) (approx. 0.2 equiv) with vigorous stirring. This will quench the reaction and neutralize any unreacted iodine.

  • Isolation: The product will precipitate as a solid. Stir the slurry for 30 minutes, then collect the solid by filtration.

  • Washing and Drying: Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7). Dry the solid under vacuum at 50-60 °C to a constant weight to yield 4-amino-3-chloro-5-iodobenzoic acid.

Part B: Amide Formation to Yield 797032-05-4
  • Reaction Setup: In a separate dry reactor equipped with a mechanical stirrer, thermometer, condenser, and an addition funnel under a nitrogen atmosphere, suspend the 4-amino-3-chloro-5-iodobenzoic acid (1.0 equiv) from Part A in toluene (10 volumes).

  • Acyl Chloride Formation: Slowly add thionyl chloride (1.5 equiv) via the addition funnel. A catalytic amount of N,N-Dimethylformamide (DMF) (0.05 equiv) can be added to accelerate the reaction.

  • Heating: Heat the mixture to 60-65 °C and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Solvent Removal: After completion, cool the mixture to 40 °C and distill off the excess thionyl chloride and toluene under reduced pressure.

  • Amidation: Cool the resulting acyl chloride residue to 0-5 °C. In a separate vessel, prepare a solution of 2-aminoethanol (1.2 equiv) and a base like triethylamine (1.5 equiv) in a suitable solvent such as dichloromethane or THF.

  • Addition: Slowly add the solution of 2-aminoethanol to the acyl chloride residue, maintaining the temperature below 15 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitor by HPLC).

  • Work-up: Add water to the reaction mixture. Adjust the pH to ~8-9 with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Isolation: Filter the precipitated solid, wash with water, and then with a non-polar solvent like hexane to remove organic impurities.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent system, such as an ethanol/water or isopropanol/water mixture.[3]

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum at 50-60 °C to yield the final product, 4-amino-3-chloro-N-(2-hydroxyethyl)-5-iodobenzamide. Purity should be confirmed by HPLC analysis.

Scale-Up Considerations and Process Control

ParameterSpecificationRationale / Justification
Iodination Temperature 0-10 °CExothermic reaction. Low temperature minimizes the formation of di-iodinated and other impurities, ensuring high regioselectivity.
Stoichiometry (NIS) 1.05 equivalentsA slight excess of NIS ensures complete conversion of the starting material without leading to significant over-reaction.
Acyl Chloride Formation 60-65 °CProvides sufficient energy for the reaction while minimizing thermal degradation of the product. Use of catalytic DMF is common in scale-up.
Amidation Temperature 0-15 °CThe reaction between the acyl chloride and amine is highly exothermic. Maintaining a low temperature is critical to prevent side reactions and ensure product quality.
Purification Method RecrystallizationAvoids costly and time-consuming column chromatography, making it a more viable and economical option for large-scale production.[3]
Waste Handling Neutralize acidic and basic aqueous streams before disposal. Dispose of organic solvents according to local regulations.Ensures environmental compliance and operational safety.

Visualization of Reaction Scheme

Caption: Chemical reaction scheme for the synthesis of the target intermediate.

References

  • Biosynth. (2023, April 11). Safety Data Sheet FI67585.
  • Quick Company. (n.d.). Process For The Preparation Of Lenvatinib. Retrieved from [Link]

  • Patel, R., et al. (2023). New polymorphic forms of Lenvatinib mesylate and process for their preparation. International Journal of Health and Pharmaceutical Sciences, 2(2), 1-10.
  • He, P., Wang, X., & Deng, T. (2019). Synthetic method of lenvatinib (Chinese Patent No. CN109734661B). Google Patents.
  • Qingmu Pharmaceutical. (2024, August 7). Synthesis Methods of Lenvatinib Mesylate API. Retrieved from [Link]

  • Dr. Reddy's Laboratories Ltd. (2019). Process for the preparation of lenvatinib or its salts thereof (Patent No. WO2019092625A1). Google Patents.
  • Olainfarm, A. S. (2021). Process for the preparation of lenvatinib (U.S. Patent No. 11,084,792). Justia Patents. Retrieved from [Link]

  • Parmar, M. C., & Patel, B. Y. (2025, January). Three-step synthesis of lenvatinib 50 synthesized from simple starting... ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-amino-3,5-diiodobenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance.
  • F. Hoffmann-La Roche AG. (2014). Novel synthesis of substituted 4-amino-pyrimidines (Patent No. EP2307355B1). Google Patents.
  • BenchChem. (2025, December). Application Notes and Protocols for the Scale-Up Synthesis of 4-Amino-3-iodopyridine.
  • ResearchGate. (n.d.). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

  • National Institutes of Health. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

  • GE Healthcare AS. (2011). A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents (Patent No. EP2281804A1). Google Patents.
  • National Institutes of Health. (n.d.). 2-Hydroxy-5-iodobenzamide. PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed experimental protocols and theoretical insights for the synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, a key intermediate in pharmaceutical research and development. This document is intended for an audience of researchers, scientists, and drug development professionals. We will explore two primary synthetic strategies: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig Amination. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic discussions are provided to ensure scientific integrity and reproducibility.

Introduction: Significance and Synthetic Strategy

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The molecule's structure, featuring a substituted nitropyridine core, presents a unique synthetic challenge. The electron-deficient nature of the pyridine ring, amplified by the strongly electron-withdrawing nitro group at the 3-position, makes the C4 position highly susceptible to nucleophilic attack.[1][2] This electronic property is the cornerstone of the primary synthetic routes.

This guide will detail two robust methods for the coupling of a 4-substituted-3-nitropyridine with ethyl cyclopropylcarbamate:

  • Method A: Nucleophilic Aromatic Substitution (SNAr) : A direct and often high-yielding approach that leverages the inherent electrophilicity of the 4-position on the nitropyridine ring.[1][2]

  • Method B: Buchwald-Hartwig Amination : A versatile palladium-catalyzed cross-coupling reaction that offers an alternative, often milder, route to the desired C-N bond formation.[3][4][5]

The choice between these methods will depend on substrate availability, functional group tolerance, and desired reaction conditions.

Mechanistic Overview

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.

The SNAr Pathway: An Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The pyridine ring's inherent electron deficiency is significantly enhanced by the nitro group, making the carbon atom at the C4 position, bonded to a suitable leaving group (e.g., chlorine), highly electrophilic.[1]

  • Nucleophilic Attack : The reaction is initiated by the attack of the deprotonated ethyl cyclopropylcarbamate (acting as the nucleophile) on the electron-deficient C4 carbon of the 3-nitropyridine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][6] The negative charge is delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which provides significant stabilization.[1][6]

  • Elimination of the Leaving Group : In the second, typically faster step, the aromaticity of the pyridine ring is restored by the expulsion of the leaving group (e.g., chloride).[1]

SNAr_Mechanism Reactants 4-Chloro-3-nitropyridine + Ethyl cyclopropylcarbamate (with base) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer 1. Nucleophilic Attack (Rate-determining step) Product Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate Meisenheimer->Product 2. Elimination of Cl⁻ (Fast)

Caption: The SNAr reaction pathway.

The Buchwald-Hartwig Amination: A Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[3][7] The reaction proceeds through a catalytic cycle involving a palladium(0) active species.

  • Oxidative Addition : A Pd(0) complex reacts with the 4-halo-3-nitropyridine, inserting into the carbon-halogen bond to form a Pd(II) species.

  • Amine Coordination and Deprotonation : The ethyl cyclopropylcarbamate coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium amido complex.

  • Reductive Elimination : This is the final step where the C-N bond is formed, yielding the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord R₂NH, Base PdII_Amido Ar-Pd(II)-NR_2 L_n Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This protocol is a robust starting point for the SNAr coupling.

Materials and Reagents:

  • 4-Chloro-3-nitropyridine

  • Ethyl cyclopropylcarbamate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-3-nitropyridine (1.0 eq), ethyl cyclopropylcarbamate (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (to achieve a concentration of ~0.5 M with respect to the 4-chloro-3-nitropyridine).

  • Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate.

Method B: Buchwald-Hartwig Amination

This protocol utilizes a common palladium catalyst and ligand system.

Materials and Reagents:

  • 4-Chloro-3-nitropyridine

  • Ethyl cyclopropylcarbamate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq) to a Schlenk flask. Add anhydrous toluene and stir for 15 minutes at room temperature.

  • Reaction Setup: To the flask containing the catalyst, add 4-chloro-3-nitropyridine (1.0 eq), ethyl cyclopropylcarbamate (1.2 eq), and cesium carbonate (1.5 eq).

  • Reaction: Seal the flask and heat the mixture to 100-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

    • Wash the organic filtrate with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the pure product.

Data Presentation: Comparative Overview

ParameterMethod A: SNArMethod B: Buchwald-Hartwig
Catalyst NonePd₂(dba)₃ / Xantphos
Base K₂CO₃Cs₂CO₃
Solvent DMFToluene
Temperature 80 °C100-110 °C
Typical Reaction Time 4-12 hours8-24 hours
Advantages Cost-effective, simple setupBroader substrate scope, milder for some sensitive functional groups
Disadvantages May require higher temperatures, limited to activated substratesCost of catalyst and ligand, requires strict inert atmosphere

Experimental Workflow Visualization

experimental_workflow start Start setup Reaction Setup (Reagents, Solvent, Inert Atm.) start->setup reaction Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction workup Work-up (Quenching, Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: General experimental workflow for synthesis.

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination represent effective and reliable methods for the synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate. The SNAr approach is often preferred for its simplicity and cost-effectiveness when using activated substrates like 4-chloro-3-nitropyridine. The Buchwald-Hartwig amination, while more complex and costly, offers greater versatility and may be necessary for less reactive coupling partners or substrates with sensitive functional groups. The choice of method should be guided by a careful consideration of the specific requirements of the synthetic campaign.

References

  • Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. TMP Chem.[Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. The Organic Chemistry Tutor.[Link]

Sources

Application of Nitropyridine Derivatives in Cancer Research: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, and its nitro-substituted derivatives have emerged as a versatile and potent class of compounds in oncology research.[1][2][3] Their unique electronic properties and synthetic tractability allow for the targeted modulation of critical molecular pathways implicated in cancer progression.[3][4] This technical guide provides an in-depth overview of the applications of nitropyridine derivatives in cancer research, complete with detailed protocols for their evaluation, insights into their mechanisms of action, and quantitative data to support experimental design.

Section 1: Mechanisms of Action of Nitropyridine Derivatives in Oncology

Nitropyridine derivatives exert their anticancer effects through a variety of mechanisms, making them a rich field of study for novel therapeutic strategies. The primary modes of action identified to date include microtubule destabilization, kinase inhibition, and DNA intercalation.

Microtubule-Targeting Agents

A significant number of potent nitropyridine derivatives function as microtubule-targeting agents.[5] By interfering with the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle, these compounds induce cell cycle arrest, primarily in the G2/M phase, leading to apoptotic cell death.[3][5]

Mechanism Deep Dive: 3-Nitropyridine analogues have been shown to bind to the colchicine-site of β-tubulin.[5] This binding event inhibits the polymerization of tubulin heterodimers into microtubules, leading to the disintegration of the microtubule network.[5] This disruption of microtubule dynamics activates the spindle assembly checkpoint, ultimately triggering the intrinsic apoptotic cascade.[5]

cluster_0 Nitropyridine Derivative Action on Microtubules Nitropyridine 3-Nitropyridine Derivative Tubulin α/β-Tubulin Heterodimers Nitropyridine->Tubulin Inhibits Polymerization Colchicine_Site Colchicine Binding Site on β-Tubulin Nitropyridine->Colchicine_Site Binds to Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Mechanism of action of 3-nitropyridine derivatives as microtubule-targeting agents.

Kinase Inhibition

Several families of nitropyridine derivatives have been developed as potent inhibitors of various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[1][4][6]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Nitropyridine-based compounds have been designed to competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[4]

  • PIM-1 Kinase Inhibition: Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation. Certain pyridine and thieno[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against PIM-1 kinase.[1][2]

DNA Intercalation

Some nitropyridine derivatives, particularly those with planar aromatic structures, can act as DNA intercalating agents. This mode of action involves the insertion of the compound between the base pairs of the DNA double helix, leading to conformational changes that can interfere with DNA replication and transcription, ultimately inducing apoptosis.

Section 2: Experimental Protocols for the Evaluation of Nitropyridine Derivatives

The following section provides detailed, step-by-step protocols for the in vitro and in vivo evaluation of nitropyridine derivatives as potential anticancer agents.

In Vitro Assays

A hierarchical screening approach is recommended, starting with broad cytotoxicity screening, followed by mechanism-of-action studies.

This assay assesses the ability of a compound to inhibit cell proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Nitropyridine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the nitropyridine derivative in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

This assay directly measures the effect of a compound on tubulin polymerization.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Nitropyridine derivative

  • Positive control (e.g., colchicine) and negative control (e.g., paclitaxel)

  • 96-well microplate

  • Spectrophotometer with temperature control

Procedure:

  • On ice, prepare the reaction mix by combining the tubulin polymerization buffer, GTP (to a final concentration of 1 mM), and the nitropyridine derivative at various concentrations.

  • Add the tubulin to the reaction mix to a final concentration of 2-3 mg/mL.

  • Immediately transfer the reaction mix to a pre-warmed 96-well plate.

  • Measure the increase in absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Plot the absorbance versus time to generate polymerization curves and determine the IC50 for inhibition of tubulin polymerization.

This assay quantifies the inhibitory effect of a compound on VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Nitropyridine derivative

  • Positive control (e.g., Sorafenib)

  • 96-well plates

  • Luminescence-based kinase activity detection kit (e.g., Kinase-Glo®)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the nitropyridine derivative in kinase assay buffer.

  • In a 96-well plate, add the kinase buffer, ATP, and the kinase substrate.

  • Add the diluted compound or controls to the appropriate wells.

  • Initiate the reaction by adding the recombinant VEGFR-2 enzyme.

  • Incubate at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal and calculate the IC50 value.

This protocol determines the effect of a compound on cell cycle progression.

Materials:

  • Cancer cells

  • Nitropyridine derivative

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the nitropyridine derivative at its IC50 concentration for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells

  • Nitropyridine derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the nitropyridine derivative for a predetermined time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

In Vivo Efficacy Studies

Xenograft models are crucial for evaluating the anti-tumor efficacy of promising compounds in a living organism.[7]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., A549, HCT-116, MCF-7)

  • Matrigel (optional)

  • Nitropyridine derivative formulated for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject 5-10 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer the nitropyridine derivative and vehicle control according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

cluster_1 In Vivo Xenograft Study Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision) Monitoring->Endpoint

Caption: A typical workflow for an in vivo xenograft efficacy study.

Section 3: Quantitative Data for Representative Nitropyridine Derivatives

The following tables summarize the in vitro and in vivo activity of selected nitropyridine derivatives from the literature.

Table 1: In Vitro Cytotoxicity and Target Inhibition of Nitropyridine Derivatives

CompoundTargetAssayIC50/GI50Cell Line(s)Reference
4AZA2891 TubulinClonogenic Assay5.4 nMHT-29[5]
4AZA2996 TubulinClonogenic Assay4.0 nMHT-29[5]
Compound 10 VEGFR-2Kinase Assay0.12 µM-[4]
Compound 8d PIM-1Kinase Assay0.019 µM-[1]
Compound 5b PIM-1Kinase Assay0.044 µM-[1]
Compound 12 PIM-1Kinase Assay14.3 nM-[2]
Compound 1 -MTT Assay4.5 µMHepG2[3]
Compound 4d PIM-1Kinase Assay0.46 µM-

Table 2: In Vivo Efficacy and Pharmacokinetics of Representative Nitropyridine Derivatives

CompoundCancer ModelDosing RegimenTumor Growth InhibitionPharmacokinetic Parameter (Mouse)Reference
4AZA2891 Colon Cancer Xenograft20 mg/kg, i.v.Effective inhibitionT1/2: 0.7 h; Vdss: 5.7 L/kg[5]
LHT-17-19 Lung Cancer XenograftNot specifiedAntitumor & antimetastatic activityNot specified[7]
Compound 3b Breast Cancer XenograftNot specifiedSignificant inhibitionNot specified
ACS-AZ Ehrlich Ascites Carcinoma25-50 mg/kg, i.p.Significant reduction in tumor volumeLD50: 500 mg/kg (i.p.)[8]

Section 4: Signaling Pathways Modulated by Nitropyridine Derivatives

Certain pyridine derivatives have been shown to induce apoptosis through the modulation of key signaling pathways, including the p53 and JNK pathways.[3][5]

Mechanism Deep Dive: Treatment of cancer cells with specific pyridine derivatives leads to an upregulation of the tumor suppressor protein p53 and its downstream target, the cell cycle inhibitor p21.[3][5] This can lead to G2/M cell cycle arrest.[3][5] Concurrently, these compounds can induce the phosphorylation and activation of c-Jun N-terminal kinase (JNK), a member of the MAPK family.[3][5] Activated JNK can translocate to the nucleus and phosphorylate transcription factors like c-Jun, or it can act on mitochondrial proteins like Bcl-2 to promote apoptosis.[9]

cluster_2 p53 and JNK Signaling in Nitropyridine-Induced Apoptosis Nitropyridine Nitropyridine Derivative p53 p53 Upregulation Nitropyridine->p53 JNK JNK Activation (Phosphorylation) Nitropyridine->JNK p21 p21 Upregulation p53->p21 Induces G2M_Arrest G2/M Arrest p21->G2M_Arrest Promotes Apoptosis Apoptosis G2M_Arrest->Apoptosis cJun c-Jun Phosphorylation JNK->cJun Phosphorylates Bcl2 Bcl-2 Inactivation JNK->Bcl2 Inactivates cJun->Apoptosis Bcl2->Apoptosis Inhibition of pro-apoptotic function

Caption: Simplified signaling pathway of nitropyridine-induced apoptosis via p53 and JNK.

Section 5: Conclusion and Future Directions

Nitropyridine derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their diverse mechanisms of action provide multiple avenues for therapeutic intervention. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to effectively evaluate the potential of new nitropyridine-based drug candidates. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles, as well as exploring their potential in combination therapies to overcome drug resistance.

References

  • Herman, J., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE, 19(11), e0307153. [Link]

  • Saleh, N. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(7), e2100051. [Link]

  • Abdel-Gawad, N. M., et al. (2018). Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4436-4449. [Link]

  • El-Naggar, A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46869–46887. [Link]

  • Christodoulou, M. S., et al. (2017). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Molecular Medicine Reports, 16(5), 7567–7573. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(18), 6046. [Link]

  • Saleh, N. M., et al. (2021). Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(7), 2100051. [Link]

  • de Oliveira, R. B., et al. (2021). A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(12), 2415–2427. [Link]

  • Blinova, E. V., et al. (2022). Antitumor activity of the novel pyridine derivative. Research Results in Pharmacology, 8(3), 81–86. [Link]

  • Bubici, C., & Papa, S. (2014). JNK signalling in cancer: in need of new, smarter therapeutic targets. British Journal of Pharmacology, 171(1), 24–37. [Link]

  • Asati, V., et al. (2020). In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. Journal of Biomolecular Structure and Dynamics, 39(12), 4376–4396. [Link]

  • Zaytseva, Y., et al. (2014). Design, synthesis and biological evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Molecules, 19(11), 18329–18351. [Link]

  • Anchoori, R. K., et al. (2013). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 18(12), 14964–14993. [Link]

  • El-Sayed, N. N. E., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Molecules, 28(11), 4349. [Link]

  • Blinova, E. V., et al. (2022). Antitumor activity of the novel pyridine derivative. Research Results in Pharmacology, 8(3), 81–86. [Link]

  • De, P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100. [Link]

Sources

Application Notes: Ethyl Cyclopropyl(3-nitropyridin-4-yl)carbamate as a Strategic Building Block for Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern oncology, the development of targeted therapies, particularly kinase inhibitors, represents a paradigm shift from traditional cytotoxic chemotherapy. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them high-value therapeutic targets. The design of potent and selective kinase inhibitors is a cornerstone of precision medicine. Within this field, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate has emerged as a key intermediate, offering a unique convergence of structural motifs that address critical aspects of kinase inhibitor design: potency, selectivity, and metabolic stability.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility and application of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate. We will explore its physicochemical properties, detail robust synthetic protocols for its preparation, and provide a validated workflow for its elaboration into a clinically relevant kinase inhibitor scaffold, using the synthesis of an Epidermal Growth Factor Receptor (EGFR) inhibitor as a representative example.

Physicochemical and Structural Attributes

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a crystalline solid at room temperature, possessing a unique combination of functional groups that define its utility.[1][2]

PropertyValue / DescriptionSource(s)
CAS Number 797032-05-4[3][4]
Molecular Formula C₁₁H₁₃N₃O₄[3][5]
Molecular Weight 251.24 g/mol [5][6]
Appearance White to pale brown fine powder/solid[1][7]
Boiling Point 381.4 °C at 760 mmHg (Predicted)[5][7]
Density 1.409 g/cm³ (Predicted)[5][7]
LogP (XLogP3) 2.6 (Predicted)[4][5]
Solubility Insoluble in water; Soluble in organic solvents like DCM, Ethyl Acetate, DMFInferred

The molecule's architecture is defined by three key components, each contributing to its strategic value in drug design:

  • The 3-Nitropyridine Core: The pyridine ring is a common "hinge-binding" motif in many kinase inhibitors.[8] The strongly electron-withdrawing nitro group serves two purposes: it activates the C4 position for nucleophilic aromatic substitution (SNAr), facilitating the initial synthesis, and it can be readily reduced to an amino group, which is a crucial precursor for constructing fused heterocyclic systems like the diaminopyrimidine core found in many ATP-competitive inhibitors.[8][9]

  • The Cyclopropyl Group: This small, strained ring is a highly valued pharmacophore in modern medicinal chemistry. Its rigid nature helps to lock the conformation of the molecule, potentially improving binding affinity by reducing the entropic penalty upon binding to the target kinase. Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to improved metabolic stability and a better pharmacokinetic profile for the final drug candidate.

  • The Ethyl Carbamate: This group serves as a protecting group for the secondary amine formed between the cyclopropyl and pyridine moieties. It is stable under many reaction conditions but can be cleaved if necessary. More importantly, it positions the molecule for subsequent chemical transformations.

Synthetic Pathways and Protocols

The synthesis of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate and its subsequent elaboration into a kinase inhibitor core relies on a series of robust and well-understood chemical transformations.

Part 1: Synthesis of Ethyl Cyclopropyl(3-nitropyridin-4-yl)carbamate

The most logical and efficient synthesis proceeds in two key steps starting from commercially available 4-chloro-3-nitropyridine.

Synthesis_of_Title_Compound Start 4-Chloro-3-nitropyridine Intermediate N-cyclopropyl- 3-nitropyridin-4-amine Start->Intermediate Step 1: SNAr (Base, Solvent) Cycloamine Cyclopropylamine EtChloro Ethyl Chloroformate Product Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate Intermediate->Product Step 2: N-Acylation (Base, Solvent)

Caption: Synthetic workflow for Ethyl Cyclopropyl(3-nitropyridin-4-yl)carbamate.

Protocol 1.1: Synthesis of N-cyclopropyl-3-nitropyridin-4-amine (Step 1)

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring, activated by the nitro group, makes the C4 position highly susceptible to attack by the nucleophilic cyclopropylamine.[10][11]

  • Materials:

    • 4-Chloro-3-nitropyridine (1.0 eq)

    • Cyclopropylamine (1.2 - 1.5 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

    • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Ethanol)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-nitropyridine and the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the base (TEA or DIPEA) to the solution.

    • Slowly add cyclopropylamine to the reaction mixture at room temperature.

    • Heat the reaction mixture to 70-90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) and wash with water and then brine to remove the base hydrochloride salt and any remaining DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel if necessary, typically eluting with a hexane/ethyl acetate gradient.

Protocol 1.2: Synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate (Step 2)

This step is a standard N-acylation of the secondary amine intermediate with ethyl chloroformate.[12]

  • Materials:

    • N-cyclopropyl-3-nitropyridin-4-amine (1.0 eq)

    • Ethyl chloroformate (1.1 - 1.3 eq)

    • A non-nucleophilic base (e.g., Pyridine or DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve N-cyclopropyl-3-nitropyridin-4-amine in the anhydrous solvent in a flask under an inert atmosphere and cool to 0 °C using an ice bath.

    • Add the base to the solution and stir for 10-15 minutes.

    • Slowly add ethyl chloroformate dropwise to the cooled solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting crude product, ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, can be purified by recrystallization or flash chromatography to yield a solid product.

Application in Kinase Inhibitor Synthesis: A Pathway to EGFR Inhibitors

A primary application of this building block is in the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors, such as the third-generation EGFR inhibitor Rociletinib (CO-1686).[13][14] This class of inhibitors is crucial for treating non-small cell lung cancer (NSCLC) patients who have developed resistance to earlier generation therapies, often due to the T790M "gatekeeper" mutation.[14]

The synthetic strategy involves converting the aminonitropyridine scaffold into a diaminopyrimidine core, which can then be coupled with another key fragment.

Kinase_Inhibitor_Synthesis Start Ethyl cyclopropyl (3-nitropyridin-4-yl)carbamate Intermediate1 Ethyl (3-amino-N-cyclopropyl pyridin-4-yl)carbamate Start->Intermediate1 Step 3: Nitro Reduction (e.g., H₂, Pd/C) Guanidine Guanidine Intermediate2 Diaminopyrimidine Intermediate FragmentB Aniline Fragment (e.g., for Rociletinib) Product Final Kinase Inhibitor (e.g., Rociletinib analog) Intermediate1->Intermediate2 Step 4: Cyclization Intermediate2->Product Step 5: C-N Coupling (e.g., Buchwald-Hartwig)

Caption: General workflow for elaborating the building block into a kinase inhibitor.

Protocol 2.1: Reduction of the Nitro Group (Step 3)

Catalytic hydrogenation is a clean and efficient method for reducing the aromatic nitro group to an amine without affecting most other functional groups.[9][15]

  • Materials:

    • Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate (1.0 eq)

    • Palladium on carbon (10% Pd/C, 5-10 mol% Pd)

    • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc))

    • Hydrogen (H₂) source (balloon or hydrogenation apparatus)

  • Procedure:

    • In a flask suitable for hydrogenation, dissolve the nitro compound in the solvent.

    • Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature for 4-16 hours.

    • Monitor the reaction by TLC/LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude ethyl (3-amino-N-cyclopropylpyridin-4-yl)carbamate, which is often used in the next step without further purification.

Protocol 2.2: Formation of the Diaminopyrimidine Core (Step 4)

The resulting ortho-diaminopyridine derivative can be cyclized with various reagents to form the fused pyrimidine ring. Reaction with guanidine is a common method to install the 2-amino group characteristic of many kinase inhibitors.[16][17]

  • Materials:

    • Crude product from Protocol 2.1 (1.0 eq)

    • Guanidine hydrochloride (2.0-3.0 eq)

    • A strong base (e.g., Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)) (2.0-3.0 eq)

    • Anhydrous Ethanol or Methanol

  • Procedure:

    • In a round-bottom flask, dissolve guanidine hydrochloride in the anhydrous alcohol.

    • Add the strong base (e.g., solid NaOEt or a solution in ethanol) and stir for 30 minutes to generate free guanidine.

    • Add the solution of the aminopyridine derivative from the previous step to the guanidine solution.

    • Heat the reaction mixture to reflux for 12-24 hours.

    • After cooling, neutralize the reaction mixture carefully with an acid (e.g., acetic acid or dilute HCl).

    • Remove the solvent under reduced pressure. The resulting solid can be purified by precipitation or chromatography to isolate the diaminopyrimidine intermediate.

Protocol 2.3: Final C-N Coupling (Step 5)

The final step in assembling the kinase inhibitor is typically a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to connect the diaminopyrimidine core with the final aniline fragment. The synthesis of a Rociletinib analog serves as a prime example.[13]

  • Materials:

    • Diaminopyrimidine intermediate from Protocol 2.2 (1.0 eq)

    • Appropriate aniline coupling partner (e.g., N-(3-aminophenyl)acrylamide for Rociletinib) (1.0-1.2 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos, BINAP)

    • Base (e.g., Cs₂CO₃, K₃PO₄)

    • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Procedure:

    • To an oven-dried flask, add the diaminopyrimidine intermediate, the aniline coupling partner, the base, the palladium catalyst, and the ligand.

    • Evacuate the flask and backfill with an inert gas (repeat 3 times).

    • Add the degassed anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through Celite® and concentrate the filtrate.

    • Purify the crude product by flash column chromatography to yield the final kinase inhibitor.

Target Pathway: EGFR Signaling

Inhibitors derived from this building block, such as Rociletinib, target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates downstream cascades, principally the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. In many cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled tumor growth.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Grb2_SOS Grb2/SOS EGFR->Grb2_SOS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Regulates Translation & Growth RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Phosphorylates Transcription Factors Proliferation Cell Proliferation Survival Survival EGF EGF Ligand EGF->EGFR Binds & Activates Inhibitor Rociletinib (Kinase Inhibitor) Inhibitor->EGFR Inhibits (ATP Site)

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a high-value, versatile building block for the synthesis of advanced kinase inhibitors. Its structure is expertly tailored to facilitate key synthetic transformations, including nucleophilic substitution for its initial construction, nitro group reduction, and subsequent cyclization to form privileged heterocyclic cores. The inclusion of the cyclopropyl moiety offers a proven strategy for enhancing the metabolic stability and conformational rigidity of the final drug molecule. The protocols detailed herein provide a reliable and reproducible pathway for researchers to leverage this intermediate in the discovery and development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • MDPI. (2015). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • ResearchGate. (2025). One-Pot Synthesis of 6-Substituted Amino-2,4-diaminopyrimidine Derivatives Using Ketene Dithioacetals with Amines and Guanidine Carbonate | Request PDF. [Link]

  • National Institutes of Health (NIH). (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). [Link]

  • PubMed. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). [Link]

  • National Institutes of Health (NIH). (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. [Link]

  • ResearchGate. (2020). (PDF) Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). [Link]

  • PubMed. (n.d.). Prebiotic synthesis of diaminopyrimidine and thiocytosine. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2023). Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. [Link]

  • Shandong Hanjiang Chemical Co., Ltd. (n.d.). Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate. [Link]

  • Angene Chemical. (n.d.). Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate(CAS# 797032-05-4 ). [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine[18]. [Link]

  • ResearchGate. (2017). (PDF) Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • Korea Science. (n.d.). ONE-POT SYNTHESIS OF 6-SUBSTITUTED AMINO-2,4-DIAMINOPYRIMIDINE DERIVATIVES USING KETENE DITHIOACETALS WITH AMINES AND GUANIDINE. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Thieme Chemistry. (n.d.). Catalytic Reduction of Nitriles. [Link]

  • National Institutes of Health (NIH). (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

  • ResearchGate. (2024). (PDF) Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. [Link]

  • Justia Patents. (2024). 2,4-diaminopyrimidine oxide preparation method. [Link]

  • Shandong Hanjiang Chemical Co., Ltd. (n.d.). Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate. [Link]

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • National Institutes of Health (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • HETEROCYCLES. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [Link]

  • ChemRxiv. (n.d.). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). | Download Scientific Diagram. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, providing in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to explain the causality behind experimental choices, ensuring you can develop a robust and reproducible process.

Overview of the Synthetic Pathway

The synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is typically achieved via a two-step process. The foundational reaction is a Nucleophilic Aromatic Substitution (SNAr), followed by a carbamate formation.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : 4-chloro-3-nitropyridine is reacted with cyclopropylamine. The pyridine ring, activated by the electron-withdrawing nitro group, is highly susceptible to nucleophilic attack at the C4 position, displacing the chloride leaving group to form the intermediate, N-cyclopropyl-3-nitropyridin-4-amine.[1][2]

  • Step 2: Carbamate Formation : The secondary amine intermediate is then acylated using ethyl chloroformate in the presence of a non-nucleophilic base to yield the final carbamate product.[3]

The overall reaction scheme is presented below.

Caption: Overall two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Q1: My yield in Step 1 (SNAr) is consistently low, and I observe a significant amount of an impurity with a hydroxyl peak in my characterization data (e.g., IR or NMR). What is happening?

A1: This is a classic case of a competing hydrolysis side reaction.

  • Causality: The starting material, 4-chloro-3-nitropyridine, is highly activated towards nucleophilic substitution.[4] While the intended nucleophile is cyclopropylamine, any water present in the reaction medium can also act as a nucleophile, especially in the presence of a base. This leads to the formation of 4-hydroxy-3-nitropyridine, an undesired byproduct that consumes your starting material and complicates purification.

  • Troubleshooting & Mitigation:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., distilled from a suitable drying agent or purchased as anhydrous grade).

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used for SNAr reactions as they can solvate the Meisenheimer complex intermediate.[1] However, ensure they are truly anhydrous. Non-polar solvents like toluene can also be used, sometimes with a phase-transfer catalyst, to minimize water content.[5]

    • Base Selection: Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction. Avoid hydroxide bases (e.g., NaOH, KOH) which directly introduce water and the hydroxide nucleophile.

    • Order of Addition: Consider adding the base slowly to the mixture of the chloro-nitropyridine and cyclopropylamine. This prevents a high concentration of base from accumulating, which could promote hydrolysis of any trace water.

Hydrolysis_Side_Reaction main Main Reaction (SNAr) start 4-Chloro-3-nitropyridine main->start side Side Reaction (Hydrolysis) side->start nuc1 Cyclopropylamine (Desired Nucleophile) start->nuc1 Attack at C4 nuc2 Water (H₂O) (Undesired Nucleophile) start->nuc2 Attack at C4 prod1 N-cyclopropyl-3-nitropyridin-4-amine (Desired Product) nuc1->prod1 HCl Elimination prod2 4-Hydroxy-3-nitropyridine (Byproduct) nuc2->prod2 HCl Elimination

Caption: Competing pathways for 4-chloro-3-nitropyridine.

Q2: The reaction to form the carbamate (Step 2) is sluggish and gives a poor yield. What are the likely causes?

A2: The primary suspects are reagent decomposition and insufficient nucleophilicity.

  • Causality:

    • Ethyl Chloroformate Hydrolysis: Ethyl chloroformate is an acyl chloride and is extremely sensitive to moisture.[6][7] If your solvent, base, or intermediate amine contains water, the ethyl chloroformate will rapidly hydrolyze to ethanol and CO₂, generating HCl in the process. This not only consumes your reagent but the generated acid will protonate the amine intermediate, rendering it non-nucleophilic.

    • Base Strength: A suitable base is required to neutralize the HCl formed during the reaction. If the base is too weak or used in a substoichiometric amount, the reaction mixture will become acidic, halting the acylation.

    • Temperature Control: These reactions are often run at low temperatures (e.g., 0 °C) to control the high reactivity of the chloroformate and minimize side reactions. However, if the temperature is too low, the reaction rate may be significantly reduced, especially if the amine is a weak nucleophile.

  • Troubleshooting & Mitigation:

    • Strict Anhydrous Technique: This is even more critical than in Step 1. Ensure the intermediate amine is perfectly dry. Use a freshly opened bottle of anhydrous solvent.

    • Reagent Quality: Use a fresh, high-purity bottle of ethyl chloroformate. Older bottles may have already undergone partial hydrolysis.

    • Optimal Base: Pyridine or a strong, non-nucleophilic amine base like DIPEA is recommended. Ensure at least one equivalent is used.

    • Controlled Temperature Protocol: Start the reaction at 0 °C by adding the ethyl chloroformate slowly to a solution of the amine and base. After the addition is complete, allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS until completion.

Q3: My LC-MS analysis shows a significant byproduct with a mass corresponding to a symmetrical urea. How is this formed and how can I prevent it?

A3: This points to a side reaction involving the amine intermediate, likely driven by impurities or reaction conditions.

  • Causality: Symmetrical ureas can form through several pathways in carbamate synthesis.[8][9] One common route involves the reaction of two molecules of the amine intermediate (N-cyclopropyl-3-nitropyridin-4-amine) with a phosgene-like species. Phosgene can be an impurity in chloroformates or can be formed in situ under certain conditions. The reaction proceeds via an isocyanate intermediate which is then trapped by a second molecule of the amine.

  • Troubleshooting & Mitigation:

    • High-Purity Reagents: Use the highest purity ethyl chloroformate available to minimize phosgene or related impurities.

    • Reverse Addition: Instead of adding the chloroformate to the amine, try adding the amine/base mixture slowly to a cold solution of the ethyl chloroformate. This maintains an excess of the chloroformate, favoring the desired carbamate formation over the urea pathway.

    • Temperature Control: Keep the reaction temperature low (0 °C or below) during the addition to suppress the rate of potential side reactions leading to the isocyanate intermediate.

Urea_Formation cluster_desired Desired Pathway cluster_side Side Reaction Pathway Amine N-cyclopropyl-3-nitropyridin-4-amine (Intermediate) Carbamate Desired Carbamate Product Amine->Carbamate + ECF - HCl Isocyanate Isocyanate Intermediate Amine->Isocyanate + Impurity - HCl ECF Ethyl Chloroformate Impurity Phosgene-like Impurity (e.g., COCl₂) Urea Symmetrical Urea Byproduct Isocyanate->Urea + 1 eq. Amine

Caption: Desired carbamate formation vs. side reaction leading to urea.

Frequently Asked Questions (FAQs)

  • What are the critical parameters to ensure success? The two most critical parameters are moisture exclusion and temperature control . The reagents used in both steps are sensitive to water, and the reactions can be exothermic. Careful control of these variables will prevent the most common side reactions and ensure reproducibility.

  • How can I monitor the reaction's progress? Both steps can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting materials, intermediates, and final product should have distinct Rf values.

  • Is the cyclopropylamine ring stable under these conditions? Yes. The cyclopropyl group is generally stable under SNAr and acylation conditions.[10] The ring strain does make it susceptible to opening, but this typically requires much harsher conditions, such as strong acids or catalytic hydrogenation at high temperatures, which are not employed in this synthesis.[11]

  • My final product is a dark oil or solid. What causes the color? Nitroaromatic compounds are often yellow or orange. However, a dark brown or black color usually indicates decomposition or the presence of polymeric impurities. This can be caused by excessive heat during the reaction or workup (e.g., during solvent evaporation). Nitro groups can be thermally sensitive.[12][13] Always concentrate your product solutions at reduced pressure and moderate temperatures. If purification by crystallization is difficult, column chromatography on silica gel is recommended.

Experimental Protocols

Protocol 1: Optimized Synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

Step 1: Synthesis of N-cyclopropyl-3-nitropyridin-4-amine

  • To an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-chloro-3-nitropyridine (1.0 eq).

  • Add anhydrous acetonitrile (approx. 10 mL per gram of starting material).

  • Add cyclopropylamine (1.2 eq) followed by diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the mixture to 60-70 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the intermediate as a yellow solid.

Step 2: Synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

  • Dissolve the dried N-cyclopropyl-3-nitropyridin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM) in an oven-dried flask under a nitrogen atmosphere.

  • Add pyridine (2.0 eq) and cool the solution to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 2-4 hours, monitoring by TLC until the amine intermediate is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Data Summary: Impact of Reaction Parameters
ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Outcome
Step 1: Solvent Reagent-grade THFAnhydrous AcetonitrileReduced hydrolysis byproduct in B.
Step 1: Base Aqueous NaOHDIPEAPrevents formation of 4-hydroxy-3-nitropyridine in B.
Step 2: H₂O Present (>500 ppm)Anhydrous (<50 ppm)Prevents ECF decomposition; higher yield in B.
Step 2: Temp. Room Temperature0 °C → RTBetter control, reduced byproduct formation in B.
Step 2: Addition ECF added quicklyECF added dropwiseMinimizes exotherm and side reactions in B.

References

  • Indoco Remedies Ltd. (2010). Process for preparation of nitropyridine derivatives.
  • Wikipedia. (n.d.). Ethyl chloroformate. Retrieved January 20, 2026, from [Link]

  • Fathalla, M., El-Bardan, A. A., & Hamed, E. A. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of the Chinese Chemical Society.
  • BenchChem. (2025). A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine.
  • PubChem. (n.d.). Ethyl chloroformate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Process for the synthesis of substituted urea compounds.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine.
  • ACS Publications. (2024). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling. Organic Letters.
  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
  • Angene Chemical. (n.d.). Ethyl cyclopropyl(3-nitropyridin-4-yl)
  • PubChem. (n.d.). 4-Chloro-3-nitropyridine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions.
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Costi, R., Di Santo, R., Artico, M., & Miele, G. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals.
  • ACS Publications. (2013).
  • Werz, D. B., & Riemer, M. (2012). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2015). Synthesis, spectroscopic and thermal characterization of non-metal cation (nmc)
  • Organic Chemistry Portal. (n.d.).
  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • Organic Chemistry Portal. (n.d.).
  • PubMed. (2024). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C-N Coupling.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2023). 16.
  • Defense Technical Information Center. (n.d.).
  • Science.gov. (n.d.).
  • MDPI. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
  • YouTube. (2021). Hydrolysis of Nitriles.
  • YouTube. (2019).
  • Thieme. (2013).
  • DSpace@MIT. (n.d.).
  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
  • Elsevier Science Ltd. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents.
  • YouTube. (2020).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine.
  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters.
  • ChemicalBook. (2023). ethyl (3-nitropyridin-4-yl)
  • Wikipedia. (n.d.).
  • Journal of Materials Chemistry C. (n.d.).
  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Purification of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate (CAS No. 797032-05-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve high purity for this critical intermediate.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My crude reaction mixture is an inseparable oil/tar. How can I proceed with purification?

A1: Oiling out is a common issue when residual high-boiling solvents (like DMF or DMSO) or highly polar, tar-like impurities are present.

  • Initial Approach (Aqueous Wash): First, try dissolving the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash this solution sequentially with water, then a saturated sodium bicarbonate solution (if the reaction was acidic), and finally with brine. This removes inorganic salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. This step alone can often break the oil and yield a solid or a more manageable crude material.

  • Trituration: If the washed crude is still an oil, attempt trituration. Add a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture. The goal is to have the impurities dissolve in the solvent while the desired product precipitates as a solid.

  • "Dry Loading" for Chromatography: If the material remains oily, it is not advisable to load it directly onto a silica column in a minimal amount of solvent ("wet loading"). Instead, adsorb the oil onto a small amount of silica gel. To do this, dissolve the oil in a volatile solvent (e.g., DCM or acetone), add silica gel (typically 2-3 times the mass of the crude oil), and evaporate the solvent completely to get a free-flowing powder. This powder can then be loaded evenly onto the top of your flash chromatography column. This technique prevents streaking and improves separation efficiency.[1]

Q2: During flash column chromatography, my product is co-eluting with an impurity. What are my options?

A2: Co-elution occurs when the polarity of the product and an impurity are too similar for the chosen chromatographic conditions.

  • Optimize the Solvent System: The key is to change the selectivity of your mobile phase.

    • If you are using a standard Ethyl Acetate (EtOAc)/Hexanes system, try switching to a Dichloromethane (DCM)/Methanol (MeOH) system.[2][3] The different solvent interactions (dipole-dipole vs. hydrogen bonding) can alter the relative retention factors (Rf) of your compounds.

    • Introduce a third solvent. Adding a small percentage of acetone or tert-butyl methyl ether (TBME) to an EtOAc/Hexanes system can sometimes resolve closely running spots.

  • Change the Stationary Phase: If optimizing the mobile phase fails, the issue may be interactions with the silica gel.

    • Acid/Base Modification: If your compound or impurity has acidic or basic sites, interactions with the slightly acidic silica gel can cause peak tailing and poor separation. Adding a small amount of an acid (e.g., 0.5% acetic acid) or a base (e.g., 0.5-1% triethylamine) to your mobile phase can neutralize these interactions and improve peak shape.[2]

    • Alternative Media: For very polar compounds, standard silica may not be effective. Consider using a different stationary phase like alumina (basic or neutral) or switching to reversed-phase (C18) flash chromatography.[4][5]

  • Employ Gradient Elution: If you are using an isocratic (constant solvent mixture) elution, switch to a shallow gradient. A slow, gradual increase in the polar solvent concentration can often provide the resolution needed to separate compounds with very close Rf values.[1]

Q3: My product yield is very low after chromatography. Where could it have gone?

A3: Low recovery can be due to several factors, from physical loss to irreversible binding.

  • Irreversible Adsorption: Highly polar compounds, especially those with basic nitrogen groups like pyridines, can sometimes bind irreversibly to the acidic sites on silica gel. To mitigate this, you can "deactivate" the silica by pre-treating the column with an eluent containing 1-2% triethylamine.

  • Product Streaking/Broad Elution: If the product elutes over a very large volume of solvent, some fractions may be too dilute to detect easily by TLC. Ensure you are collecting a sufficient number of fractions and analyzing them carefully. Using a gradient elution can help to sharpen the elution band.

  • Instability on Silica: Although less common, some compounds can degrade on silica gel. To check for this, spot a solution of your crude material on a TLC plate, and next to it, spot a solution of your purified material. Let the plate sit for 1-2 hours, then elute it. If the spot from the purified material shows new impurity spots, your compound may be unstable on silica. In this case, minimizing the time on the column by using a faster flow rate or switching to a less acidic stationary phase is recommended.

Q4: After removing the solvent, my "purified" product is still colored (e.g., yellow or brown), but TLC and HPLC show a single spot/peak. What is the cause?

A4: This often points to the presence of a high-molecular-weight, highly conjugated impurity that is present in trace amounts but has a strong chromophore.

  • Activated Carbon Treatment: Dissolve the product in a suitable solvent (e.g., ethyl acetate or ethanol). Add a small amount of activated carbon (charcoal), typically 1-5% by weight of your compound. Heat the mixture gently for 10-15 minutes, then filter the hot solution through a pad of Celite® or a syringe filter to remove the carbon. The colored impurities adsorb to the carbon.

  • Recrystallization: This is the most effective method for removing trace impurities and improving crystalline form. A successful recrystallization can often remove baseline coloration, resulting in a pure, white to off-white solid.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate?

A1: Understanding the properties of the target molecule is crucial for designing an effective purification strategy.

PropertyValue / ObservationImplication for Purification
CAS Number 797032-05-4[6][7]For accurate identification and literature search.
Molecular Formula C₁₁H₁₃N₃O₄[6][7]---
Molecular Weight 251.24 g/mol [7]---
Appearance Typically a white to off-white solid/powder.[6]Color in the crude product indicates impurities.
Polar Surface Area (PSA) 88.2 Ų[7]This is a relatively high PSA, indicating a polar molecule. It will likely require a moderately polar eluent in normal-phase chromatography.
XLogP3 2.64[7]This value suggests moderate lipophilicity. The compound should be soluble in common organic solvents like DCM, EtOAc, and acetone, and suitable for both normal-phase and reversed-phase chromatography.
Boiling Point 381.4°C at 760 mmHg[7]The high boiling point means purification by distillation is not feasible; removal of solvents should be done under reduced pressure (rotary evaporation).

Q2: What are the likely impurities from the synthesis?

A2: Impurities typically arise from unreacted starting materials or side reactions. Common possibilities include:

  • 4-chloro-3-nitropyridine or 4-hydroxy-3-nitropyridine: Common starting materials for nucleophilic aromatic substitution. These are generally more polar than the final product.

  • Ethyl cyclopropylcarbamate: The other reactant, which is less polar than the product.

  • Hydrolysis Product: Cleavage of the carbamate ester bond could lead to cyclopropyl(3-nitropyridin-4-yl)amine. This would be significantly more polar and basic.

  • Isomeric Byproducts: Nitration reactions on pyridine rings can sometimes yield isomers.[8][9] An HPLC-MS analysis of the crude mixture is the best way to identify such impurities.[10][11]

Q3: How can I best monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is the workhorse for real-time monitoring.[12]

  • Reaction Monitoring: Track the disappearance of starting materials and the appearance of the product spot.

  • Column Fraction Analysis: Quickly identify which fractions from your column contain the product, which contain impurities, and which can be combined.

  • Solvent System Selection: Use TLC to test various solvent systems before committing to a large-scale column. Aim for a retention factor (Rf) of 0.25 - 0.35 for your target compound to ensure good separation on the column.

Q4: What is a good starting point for a flash chromatography solvent system?

A4: Based on the compound's polarity, a gradient elution with an Ethyl Acetate/Hexanes system is a logical start.

ApplicationRecommended Solvent SystemRationale
Initial TLC Screening 30% EtOAc in HexanesA good starting point for moderately polar compounds.[2] Adjust ratio to achieve Rf ≈ 0.3.
Flash Chromatography Gradient of 10% to 60% EtOAc in HexanesStart with a low polarity to elute non-polar impurities, then gradually increase polarity to elute the product, followed by a high-polarity flush to remove strongly retained impurities.[1]
Alternative System Gradient of 1% to 10% MeOH in DCMUse this system if separation is poor in EtOAc/Hexanes. It offers different selectivity.[3]

Q5: Which analytical technique is best for final purity assessment?

A5: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[13] A Reversed-Phase HPLC (RP-HPLC) method is most common.

  • Column: C18 (octadecyl) column.[14]

  • Mobile Phase: A gradient of acetonitrile in water, often with an additive like 0.1% formic acid or a phosphate buffer to ensure good peak shape.[15][16]

  • Detection: UV detection, likely between 230-280 nm, due to the nitropyridine chromophore.[14]

  • Purity Calculation: Purity is typically reported as a percentage of the total peak area.

Part 3: Experimental Protocols & Visualizations

Workflow Overview

The general purification strategy involves an initial workup to remove bulk impurities, followed by chromatography for fine separation, and an optional final recrystallization for achieving high analytical purity.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Quality Control crude Crude Reaction Mixture workup Aqueous Extraction (EtOAc/Water) crude->workup concentrate Concentrate & Dry workup->concentrate tlc TLC Analysis (Solvent Screen) concentrate->tlc column Flash Column Chromatography (Silica Gel) tlc->column Select Eluent fractions Combine Pure Fractions column->fractions TLC Analysis recrystal Recrystallization (Optional) fractions->recrystal dry Dry Under Vacuum recrystal->dry pure_product Pure Product dry->pure_product qc Purity Analysis (HPLC, NMR) pure_product->qc

Caption: General purification workflow for Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate.

Protocol 1: Flash Column Chromatography

This protocol assumes the crude material has been worked up and is ready for chromatographic purification.

  • TLC Analysis: Develop a TLC method using a starting solvent system of 30% ethyl acetate in hexanes. Adjust the ratio until the product Rf is ~0.3.

  • Column Packing:

    • Select a column size appropriate for your sample amount (e.g., a 40g silica column for 1-2g of crude material).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes).

    • Pour the slurry into the column and use gentle pressure to pack the bed evenly. Ensure no air bubbles are trapped. The top of the silica bed must be flat.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of DCM or the column eluent. Carefully pipette the solution onto the top of the silica bed.

    • Dry Loading (Recommended for oils): Dissolve the crude material in a volatile solvent, add silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column. Add a thin layer of sand on top to prevent disturbance of the bed.[1]

  • Elution:

    • Begin eluting with the low-polarity solvent (10% EtOAc/Hexanes).

    • Gradually increase the polarity according to your gradient plan (e.g., step-wise to 20%, 30%, 40% EtOAc).

    • Collect fractions continuously. The size of the fractions should be about one-quarter of the column volume.

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate.

    • Elute the plate and visualize the spots (e.g., using a UV lamp at 254 nm).

    • Combine all fractions that contain only the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This is a final polishing step to achieve high purity and a crystalline solid form.

  • Solvent Screening: Test the solubility of your purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and at boiling. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Procedure:

    • Place the compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a boil (use a hot plate with stirring). Continue adding solvent until the compound just dissolves completely.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask loosely will promote slow cooling and the formation of larger crystals.

    • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[17]

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

Troubleshooting Logic Diagram

G start Purification Problem q1 Product co-elutes with impurity? start->q1 q2 Crude is an intractable oil? start->q2 q3 Low yield after column? start->q3 q4 Pure product is colored? start->q4 a1_1 Change eluent system (e.g., DCM/MeOH) q1->a1_1 Yes a1_2 Add modifier (e.g., 1% TEA) q1->a1_2 Yes a1_3 Try shallow gradient q1->a1_3 Yes a2_1 Perform aqueous workup q2->a2_1 Yes a3_1 Pre-treat silica with TEA q3->a3_1 Yes a3_2 Check for degradation on TLC plate q3->a3_2 Yes a4_1 Treat with activated carbon q4->a4_1 Yes a4_2 Recrystallize q4->a4_2 Yes end Achieve Purity a1_1->end a1_2->end a1_3->end a2_2 Attempt trituration (e.g., with ether/hexanes) a2_1->a2_2 a2_3 Dry load onto silica a2_2->a2_3 a2_3->end a3_1->end a3_2->end a4_1->end a4_2->end

Caption: Decision tree for troubleshooting common purification issues.

References

  • BenchChem. (2025). A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures. Benchchem.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • The Pharma Master. Troubleshooting.
  • Biotage. (2023, January 30).
  • Pharma Intermediates. (2025, August 20).
  • BenchChem. (2025).
  • Agilent Technologies.
  • Not Voodoo. (2013, January 31).
  • Organic Syntheses. (2025, June 19).
  • BenchChem. (2025, November).
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
  • BenchChem. (2025). Identifying and minimizing side products in 3-Amino-4-nitropyridine synthesis.
  • ECHEMI. Ethyl 3-nitropyridin-4-yl(cyclopropyl)
  • Shandong Hanjiang Chemical Co., Ltd. Ethyl 3-nitropyridin-4-yl(cyclopropyl)
  • Angene Chemical. Ethyl cyclopropyl(3-nitropyridin-4-yl)
  • Google Patents.
  • Muszalska, I., et al.
  • Marinković, V., et al. Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis.
  • Google Patents.

Sources

Lenvatinib Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Lenvatinib synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of Lenvatinib synthesis, focusing on the critical final coupling reaction and the subsequent formation of the mesylate salt. Our goal is to provide you with in-depth, field-proven insights to enhance your experimental success, ensuring both high yield and purity.

I. Troubleshooting Guide: The Final Coupling Reaction & Salt Formation

This section addresses common issues encountered during the synthesis of Lenvatinib, specifically the coupling of 4-chloro-7-methoxyquinoline-6-carboxamide with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea and the subsequent mesylate salt formation.

Frequently Asked Questions (FAQs) - Final Coupling Reaction

Q1: My final coupling reaction is showing low yield. What are the potential causes and how can I improve it?

A1: Low yields in the final coupling step can stem from several factors. Firstly, incomplete reaction is a common culprit. Ensure that the reaction has gone to completion by using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitoring. If the reaction has stalled, a slight increase in temperature or reaction time might be beneficial. However, be cautious as excessive heat can lead to degradation.

Another critical factor is the choice of base and solvent. While various bases can be employed, cesium carbonate in dimethyl sulfoxide (DMSO) is a common choice. Inadequate base strength or solubility can hinder the reaction. Consider using a stronger base like sodium tert-butoxide if needed, but be mindful of potential side reactions. The purity of your starting materials is also paramount; impurities in either the quinoline or the urea intermediate can interfere with the reaction.

Q2: I am observing significant impurity formation in my crude Lenvatinib product. How can I minimize these side products?

A2: Impurity generation is often linked to the reaction temperature. Some published procedures suggest temperatures around 65-70°C, which can lead to the formation of byproducts[1][2]. A more optimized approach is to conduct the reaction at a lower temperature, in the range of 45-55°C[2]. This can significantly reduce the formation of known impurities.

Furthermore, the stoichiometry of the reactants can be adjusted. Using a slight excess (around 2 equivalents) of the 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea intermediate has been shown to improve the conversion of the limiting quinoline starting material and can help in driving the reaction to completion, thereby reducing the levels of unreacted starting material in the final product[2].

Q3: What is the optimal work-up procedure to isolate the Lenvatinib base after the coupling reaction?

A3: A common method for isolating the Lenvatinib base is to precipitate the product by adding water to the reaction mixture[1][2]. The precipitated solid can then be collected by filtration. However, the crude product will likely contain residual DMSO and some impurities. To further purify the base, it can be dissolved in a suitable solvent system, such as a mixture of DMSO and dichloromethane, and then recrystallized[2]. An alternative is to perform a thorough wash of the filtered solid with water and then an organic solvent like acetone to remove residual impurities.

Frequently Asked Questions (FAQs) - Mesylate Salt Formation and Polymorphism

Q1: I am having trouble obtaining a crystalline solid during the mesylate salt formation. What should I do?

A1: The formation of Lenvatinib mesylate as a crystalline solid is highly dependent on the choice of solvent. The use of an appropriate anti-solvent system is crucial. Acetonitrile is a commonly used solvent for the preparation of specific polymorphic forms, such as Form M[3]. If you are getting an oil or an amorphous solid, it could be due to the solvent system being too good a solvent for the mesylate salt. In such cases, a gradual addition of a suitable anti-solvent while stirring can induce crystallization. Seeding the solution with a small crystal of the desired polymorph can also be an effective technique to initiate crystallization.

Q2: How can I control the polymorphic form of Lenvatinib mesylate?

A2: Controlling polymorphism is a critical aspect of Lenvatinib synthesis, as different polymorphs can have different physical properties, including solubility and stability[4]. The key to controlling the polymorphic form lies in the meticulous control of the crystallization conditions. The choice of solvent is the most significant factor. For instance:

  • Form A can be prepared using acetonitrile or methanol.

  • Form M is typically obtained from acetonitrile[3].

  • Other solvents like tetrahydrofuran and tertiary butanol can lead to the formation of novel polymorphs.

Temperature, stirring rate, and the rate of addition of methanesulfonic acid can also influence the resulting crystal form. It is essential to characterize the obtained polymorph using techniques like Powder X-ray Diffraction (PXRD) to confirm its identity[3][5].

Q3: My batch of Lenvatinib mesylate shows a different PXRD pattern from the reference. What could be the reason?

A3: A discrepancy in the PXRD pattern indicates that you have likely obtained a different polymorphic form, a mixture of polymorphs, or a solvate. This can happen due to minor variations in the crystallization process. Review your protocol carefully, paying close attention to the solvent used, the temperature profile of the crystallization, and the drying conditions. The presence of residual solvent can sometimes lead to the formation of solvates, which will have a different PXRD pattern. Thoroughly drying the product under vacuum is important. If the issue persists, a systematic screening of crystallization solvents may be necessary to reliably produce the desired polymorph.

II. Experimental Protocols

Optimized Protocol for Lenvatinib Base Synthesis

This protocol is designed to minimize impurity formation by utilizing a lower reaction temperature and optimized stoichiometry.

Step-by-Step Methodology:

  • To a stirred suspension of 4-chloro-7-methoxyquinoline-6-carboxamide (1 equivalent) and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (2 equivalents) in dimethyl sulfoxide (DMSO), add cesium carbonate (2 equivalents).

  • Heat the reaction mixture to 50°C and maintain it at this temperature for 24 hours. Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add water to the reaction mixture to precipitate the crude Lenvatinib base.

  • Filter the precipitate and wash it thoroughly with water to remove most of the DMSO and inorganic salts.

  • For further purification, the crude product can be recrystallized from a mixture of DMSO and dichloromethane[2].

ParameterRecommended Condition
Reactant Ratio 1 eq. quinoline : 2 eq. urea
Base Cesium Carbonate (2 eq.)
Solvent DMSO
Temperature 50°C
Reaction Time 24 hours (or until completion by HPLC)
Protocol for the Preparation of Lenvatinib Mesylate (Form M)

This protocol outlines the preparation of a specific crystalline form of Lenvatinib mesylate.

Step-by-Step Methodology:

  • Suspend Lenvatinib base (1 equivalent) in acetonitrile.

  • Slowly add a solution of methanesulfonic acid (1 equivalent) in acetonitrile to the suspension at room temperature with stirring.

  • Continue stirring the mixture at room temperature for at least 12 hours to allow for complete salt formation and crystallization.

  • Collect the crystalline solid by filtration.

  • Wash the solid with a small amount of cold acetonitrile.

  • Dry the product under vacuum at a temperature not exceeding 40°C to obtain Lenvatinib mesylate Form M.

  • Confirm the polymorphic form using PXRD.

ParameterRecommended Condition
Solvent Acetonitrile
Reagent Methanesulfonic Acid (1 eq.)
Temperature Room Temperature
Stirring Time >12 hours

III. Visualizing the Workflow

The following diagram illustrates the key steps and critical control points in the final stages of Lenvatinib synthesis.

Lenvatinib_Synthesis_Workflow cluster_coupling Final Coupling Reaction cluster_salt_formation Mesylate Salt Formation & Crystallization cluster_analytics Analytical Control start Starting Materials: - 4-chloro-7-methoxyquinoline-6-carboxamide - 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea reaction Coupling Reaction (DMSO, Cs2CO3, 50°C) start->reaction Reactants workup Work-up & Isolation reaction->workup Reaction Mixture hplc HPLC Monitoring (Reaction Completion, Purity) reaction->hplc In-process Control product_base Lenvatinib Base (Crude) workup->product_base Precipitation salt_formation Salt Formation (Acetonitrile, CH3SO3H) product_base->salt_formation Lenvatinib Base crystallization Crystallization (Controlled Cooling/Stirring) salt_formation->crystallization filtration Filtration & Drying crystallization->filtration final_product Lenvatinib Mesylate (Crystalline Form M) filtration->final_product pxrd PXRD Analysis (Polymorph Identification) final_product->pxrd Final Product QC

Caption: Workflow for the final steps of Lenvatinib synthesis.

IV. References

  • Trivedi, M., Chavda, R., Kathrotiya, H., Vora, P., & Dubal, G. G. (n.d.). New polymorphic forms of Lenvatinib mesylate and process for their preparation. Retrieved from [Link]

  • Crystal forms of lenvatinib. (n.d.). Google Patents. Retrieved from

  • Crystalline form of lenvantinib mesylate and process of preparation thereof. (n.d.). Google Patents. Retrieved from

  • Crystal form of lenvatinib mesylate and preparation method thereof. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Synthetic method of lenvatinib. (n.d.). Google Patents. Retrieved from

  • Lu, S., et al. (2022). Polymorphs and Pseudopolymorphs of Lenvatinib Mesylate: Crystal Structure, Equilibrium Solubility, and Stability Study. Crystal Growth & Design. [Link]

  • Polymorphs and Pseudopolymorphs of Lenvatinib Mesylate: Crystal Structure, Equilibrium Solubility, and Stability Study. (2022). ResearchGate. [Link]

  • Process for the preparation of lenvatinib. (n.d.). Google Patents. Retrieved from

  • New polymorphic forms of Lenvatinib mesylate and process for their preparation. (n.d.). [Link]

  • An improved process for the preparation of lenvatinib. (n.d.). Google Patents. Retrieved from

  • National Center for Biotechnology Information. (2024). Lenvatinib. In StatPearls. Retrieved from [Link]

  • Synthetic method of lenvatinib and novel intermediate. (n.d.). Google Patents. Retrieved from

  • PROCESS FOR THE PREPARATION OF LENVATINIB. (2020, March 11). European Patent Office. Retrieved from [Link]

  • Synthetic method of lenvatinib. (n.d.). Google Patents. Retrieved from

  • Three-step synthesis of lenvatinib 50 (isolated as mesylate) starting from 4-amino-3-chlorophenol 45 and 4-chloro-7-methoxyquinoline-6-carboxamide 49. (n.d.). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide. Retrieved from [Link]

Sources

Lenvatinib Synthesis: A Technical Guide to Impurity Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Lenvatinib synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity formation and control during the synthesis of Lenvatinib. By understanding the root causes of common impurities, you can effectively troubleshoot your experiments, optimize reaction conditions, and ensure the highest purity of your final active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What are the main classes of impurities encountered in Lenvatinib synthesis?

A1: Impurities in Lenvatinib synthesis can be broadly categorized into three groups: process-related impurities, degradation products, and residual solvents.

  • Process-Related Impurities: These are byproducts or unreacted starting materials from the synthetic route. A common example is the intermediate, 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide, which can carry through to the final product if the urea formation step is incomplete.[1]

  • Degradation Products: Lenvatinib is susceptible to degradation under certain conditions, particularly hydrolysis. The amide and urea functional groups can be cleaved under harsh acidic or basic conditions, leading to several degradation impurities.[2]

  • Residual Solvents: Solvents used during the reaction or purification steps may be present in the final product. These are typically controlled through proper drying and purification techniques.

Q2: My final product shows a significant peak corresponding to Descyclopropyl Lenvatinib. What is the likely cause?

A2: The presence of Descyclopropyl Lenvatinib (4-(3-chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide) is often a result of an incomplete reaction or a side reaction during the urea formation step. This can be caused by issues with the quality of cyclopropylamine, suboptimal reaction temperature, or insufficient reaction time. It is crucial to ensure that the cyclopropylamine is of high purity and that the reaction conditions are strictly controlled to drive the urea formation to completion.

Q3: We are observing the formation of Lenvatinib N-oxide. What reaction conditions favor its formation and how can it be minimized?

A3: Lenvatinib N-oxide is an oxidation product. Its formation can be promoted by the presence of oxidizing agents or prolonged exposure to air at elevated temperatures, particularly if residual catalysts with oxidative potential are present. To minimize its formation, it is recommended to conduct reactions under an inert atmosphere (e.g., nitrogen or argon), use purified and deoxygenated solvents, and avoid excessive heat during workup and purification.

Q4: During the mesylate salt formation, we notice an increase in total impurities. Why does this happen?

A4: The mesylate salt formation step, while crucial for the drug's stability and solubility, can be a critical point for impurity generation if not properly controlled. The use of methanesulfonic acid creates an acidic environment which, especially at elevated temperatures, can catalyze the hydrolysis of the amide or urea linkages in the Lenvatinib molecule, leading to the formation of degradation products.[1] Careful control of temperature, reaction time, and the stoichiometry of the acid are essential to minimize degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical approach to resolving them.

Issue 1: High Levels of Unreacted 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide
  • Symptom: A significant peak corresponding to the starting material of the final urea formation step is observed in the HPLC analysis of the crude product.

  • Root Cause Analysis:

    • Inefficient Urea Formation: The reaction conditions may not be optimal for driving the reaction to completion.

    • Poor Quality of Reagents: The reagent used for introducing the cyclopropylurea moiety (e.g., cyclopropyl isocyanate or a precursor) may be of low purity or have degraded.

    • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for degradation products.

  • Corrective Actions & Protocols:

    • Protocol 3: pH Control During Workup:

      • During aqueous workup, use a buffered solution or a mild acid/base (e.g., saturated sodium bicarbonate instead of strong NaOH) for pH adjustment.

      • Ensure that the temperature of the reaction mixture is kept low during quenching and extraction.

      • Minimize the time the product is in contact with acidic or basic aqueous layers.

    • Protocol 4: Purification via Recrystallization: Recrystallization is a powerful technique for removing both process-related and degradation impurities. The choice of solvent is critical.

      • Methanol Recrystallization:

        • Dissolve the crude Lenvatinib in a minimal amount of hot methanol.

        • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

        • Filter the crystals and wash with a small amount of cold methanol.

        • Dry the purified product under vacuum. [3] * Acetone-Water Recrystallization:

        • Dissolve the crude product in a suitable volume of acetone.

        • Slowly add water as an anti-solvent until turbidity is observed.

        • Gently heat the mixture until a clear solution is formed.

        • Allow the solution to cool slowly to crystallize the product.

        • Filter, wash with a cold acetone-water mixture, and dry. [4]

Data on Purification of Lenvatinib

The following table summarizes the effectiveness of different purification methods on crude Lenvatinib containing various impurities.

Purification MethodStarting Purity (HPLC Area %)Purity After Purification (HPLC Area %)Key Impurities RemovedReference
Recrystallization (Methanol)98.5%>99.9%Unreacted intermediates, minor degradation products[3]
Recrystallization (Acetone:Water 1:2)97.8%99.5%Polar impurities[4]
Purification via HCl salt formation and neutralization98.0%99.7%Basic impurities, some process-related impurities[4]
Column ChromatographyDependent on crude purity>99.8%A wide range of impurities, including isomers[5]

Lenvatinib Synthesis and Impurity Formation Pathway

The following diagram illustrates a simplified synthetic pathway for Lenvatinib and highlights the stages where common impurities are likely to form.

Caption: Simplified Lenvatinib synthesis pathway and points of impurity formation.

By understanding these potential pitfalls and implementing the suggested troubleshooting and purification protocols, you can significantly improve the purity and yield of your Lenvatinib synthesis.

References

  • Veeprho. Lenvatinib Impurities and Related Compound. Veeprho. Accessed January 20, 2026.
  • Shah, D. M., Wader, G. R., Mehta, T. B., Chavda, R. G., Kathrotiya, H. G., & Patel, A. K. (2019). An improved process for the preparation of lenvatinib. WO 2019016664 A1.
  • ResearchGate. (2023). Result from stress degradation study of Lenvatinib.
  • Qingmu Pharmaceutical. (2024).
  • Patel, M., et al. (2024).
  • CN111377865A - Preparation method of high-purity lenvatinib. (2020).
  • CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard. (2020).
  • Jia, H., Chen, Y., Zhang, F., & He, X. (2017).
  • Bandla, J., & Ganapaty, S. (2022). Validation, Quantification and Stress Degradation Studies of Lenvatinib Mesylate in Bulk Drug and Pharmaceutical Dosage Forms Using Ultra Performance Liquid Chromatography.
  • European Patent Office. (2020).
  • ChemicalBook. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2015). A novel validated RP-HPLC-DAD method for the estimation of Lenvatinib Mesylate in bulk and pharmaceutical dosage form. JOCPR, 7(9), 872-881.
  • US20210214309A1 - New Crystal Form Of Lenvatinib Mesylate And Preparation Method Therefor. (2021).

Sources

Technical Support Center: Ethyl Cyclopropyl(3-nitropyridin-4-yl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis and purification of this important intermediate. The following question-and-answer format is based on field-proven insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate and what are the key reactants?

The most prevalent and direct synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate involves the reaction of 4-chloro-3-nitropyridine with cyclopropylamine to form N-cyclopropyl-3-nitropyridin-4-amine, followed by acylation with ethyl chloroformate.

  • Starting Materials: 4-chloro-3-nitropyridine, Cyclopropylamine, Ethyl chloroformate.

  • Key Intermediates: N-cyclopropyl-3-nitropyridin-4-amine.

Troubleshooting Guide: Synthesis & Workup

Problem 1: Low or No Yield of the Desired Product

Q2: I am experiencing very low to no yield of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate. What are the potential causes and how can I troubleshoot this?

Low or non-existent yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Poor Quality of Starting Materials:

    • Cyclopropylamine: This reagent can be volatile and susceptible to degradation. Ensure it is from a reliable source and stored under appropriate conditions (cool and dry). It's advisable to use a freshly opened bottle or redistill if purity is questionable. The high strain of the cyclopropane ring enhances its reactivity.[1]

    • 4-chloro-3-nitropyridine: Verify its purity by melting point or NMR spectroscopy. Impurities can interfere with the reaction.

    • Ethyl Chloroformate: This reagent is moisture-sensitive and can hydrolyze to ethanol and HCl, which will not participate in the desired reaction. Use a fresh, high-purity grade and handle it under anhydrous conditions.

  • Suboptimal Reaction Conditions for N-Arylation:

    • Base: The choice and amount of base are critical in the initial N-arylation step. A common issue is using a base that is too weak or not present in sufficient quantity to neutralize the HCl generated during the reaction. Consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents).

    • Solvent: The solvent should be inert and capable of dissolving the reactants. Dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are common choices. Ensure the solvent is anhydrous.

    • Temperature: The nucleophilic aromatic substitution of 4-chloro-3-nitropyridine with cyclopropylamine may require heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Inefficient Carbamate Formation:

    • Base: A suitable base is required to deprotonate the intermediate secondary amine before its reaction with ethyl chloroformate. Pyridine or an excess of a non-nucleophilic base can be used.

    • Temperature Control: The reaction with ethyl chloroformate is often exothermic. It is typically performed at 0 °C to room temperature to minimize side reactions.[2]

Experimental Protocol: Synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

  • Step 1: N-Arylation.

    • To a solution of 4-chloro-3-nitropyridine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) is added cyclopropylamine (1.2 eq) and triethylamine (1.5 eq).

    • The reaction mixture is stirred at 60-80 °C and monitored by TLC until the starting material is consumed.

    • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Step 2: Carbamate Formation.

    • The crude N-cyclopropyl-3-nitropyridin-4-amine is dissolved in anhydrous dichloromethane (10 mL/mmol) and cooled to 0 °C.

    • Pyridine (1.5 eq) is added, followed by the dropwise addition of ethyl chloroformate (1.2 eq).

    • The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC.

  • Step 3: Workup.

    • The reaction mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

    • The crude product is then purified by column chromatography.

Problem 2: Formation of Significant Side Products

Q3: My reaction mixture shows multiple spots on TLC, indicating the presence of several side products. What are these impurities and how can I minimize them?

The formation of side products is a common challenge in multi-step syntheses. Identifying these byproducts is key to optimizing the reaction.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Bis-arylated Cyclopropylamine Reaction of the product with another molecule of 4-chloro-3-nitropyridine.Use a slight excess of cyclopropylamine to drive the initial reaction to completion.
Urea Derivatives Reaction of the amine with any phosgene impurity in the ethyl chloroformate or reaction with CO₂ if the reaction is not under an inert atmosphere.[3]Use high-purity ethyl chloroformate and maintain an inert atmosphere (N₂ or Ar).
Over-alkylation/acylation Further reaction on the carbamate nitrogen.This is less common with carbamates due to the delocalization of the nitrogen lone pair.[4] However, careful control of stoichiometry and temperature is always recommended.

Logical Troubleshooting Workflow

ReactionMechanism Reactant1 4-chloro-3-nitropyridine Intermediate N-cyclopropyl-3-nitropyridin-4-amine Reactant1->Intermediate Nucleophilic Aromatic Substitution (+ Base) Reactant2 Cyclopropylamine Reactant2->Intermediate Reactant3 Ethyl Chloroformate Product Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate Reactant3->Product Intermediate->Product Acylation (+ Base)

Sources

Stability issues with Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges with this molecule, particularly under acidic and basic conditions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.

Introduction to the Stability Profile

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate incorporates a carbamate linkage and a nitro-substituted pyridine ring. Both functional groups have distinct chemical liabilities that can influence the molecule's stability. The carbamate functional group is known to be susceptible to hydrolysis, a reaction that can be significantly accelerated by the presence of acids or bases.[1][2] Concurrently, the 3-nitro group strongly withdraws electron density from the pyridine ring, making it more electron-deficient and activating it towards nucleophilic attack.[3][4][5] Understanding these intrinsic properties is crucial for designing robust experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of my starting material in a solution buffered at pH 9. What could be happening?

A1: At a basic pH of 9, the most probable cause for the loss of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is base-catalyzed hydrolysis of the carbamate linkage. Carbamates are generally more susceptible to hydrolysis under alkaline conditions compared to acidic or neutral pH.[1][2] The hydroxide ions in your buffer can act as a nucleophile, attacking the carbonyl carbon of the carbamate and initiating its breakdown. We recommend analyzing your sample by HPLC to check for the appearance of new peaks that could correspond to degradation products.

Q2: Are there any specific acidic conditions I should be wary of?

A2: While carbamates are generally more stable in acidic conditions than in basic ones, strong acidic conditions (e.g., pH < 2) coupled with elevated temperatures can still promote hydrolysis of the carbamate bond.[6] It is advisable to conduct preliminary stability studies if your experimental protocol requires prolonged exposure to harsh acidic environments.

Q3: Could the nitro group on the pyridine ring influence the stability of the carbamate?

A3: Yes, indirectly. The strongly electron-withdrawing nature of the nitro group makes the entire molecule more susceptible to nucleophilic attack.[3][4] While the primary site of hydrolytic attack is the carbamate's carbonyl carbon, the altered electronic properties of the pyridine ring could influence the overall reaction kinetics.

Q4: What are the likely degradation products I should be looking for?

A4: Under hydrolytic conditions, the primary degradation products would likely be 3-nitro-N-cyclopropylpyridin-4-amine, ethanol, and carbon dioxide, resulting from the cleavage of the carbamate bond. Depending on the specific conditions, further degradation of the 3-nitro-N-cyclopropylpyridin-4-amine may occur.

Q5: How should I prepare stock solutions of this compound to ensure stability?

A5: For maximum stability, prepare stock solutions in a high-purity aprotic organic solvent such as DMSO or acetonitrile. If aqueous buffers are necessary for your experiment, we recommend preparing fresh solutions daily and keeping them at a neutral or slightly acidic pH (around pH 6-7) if possible. Avoid preparing stock solutions in basic buffers for long-term storage.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause Recommended Action
Inconsistent results in bioassays. Degradation of the compound in the assay buffer.1. Verify the pH of your assay buffer. If it is basic, consider if a buffer closer to neutral pH can be used.2. Run a time-course experiment where you incubate the compound in the assay buffer for the duration of your experiment and analyze for degradation by HPLC.3. Prepare fresh dilutions of your compound immediately before each experiment.
Appearance of unknown peaks in chromatograms over time. Hydrolysis of the carbamate linkage.1. Characterize the unknown peaks using LC-MS to confirm if their masses correspond to expected degradation products.2. Perform a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times.
Low recovery of the compound after extraction from an aqueous phase. Instability during the extraction process, especially if using basic aqueous solutions.1. Ensure the pH of the aqueous phase is neutral or slightly acidic during extraction.2. Minimize the time the compound is in contact with the aqueous phase.3. Perform extractions at a lower temperature (e.g., on an ice bath) to slow down potential degradation.

Proposed Degradation Pathways

The following diagrams illustrate the proposed mechanisms for the degradation of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate under acidic and basic conditions.

Acid-Catalyzed Hydrolysis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Compound Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate ProtonatedCarbamate Protonated Carbamate Compound->ProtonatedCarbamate Protonation of Carbonyl H3O H₃O⁺ (Acidic Medium) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbamate->TetrahedralIntermediate Nucleophilic attack by H₂O CarbamicAcid Unstable Carbamic Acid Intermediate TetrahedralIntermediate->CarbamicAcid Loss of Ethanol Amine 3-nitro-N-cyclopropylpyridin-4-amine Ethanol Ethanol CO2 CO₂ CarbamicAcid->Amine Decarboxylation CarbamicAcid->CO2 Decarboxylation

Caption: Proposed pathway for acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis cluster_reactants_base Reactants cluster_intermediates_base Intermediates cluster_products_base Products Compound_base Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate TetrahedralIntermediate_base Tetrahedral Intermediate Compound_base->TetrahedralIntermediate_base Nucleophilic attack by OH⁻ OH OH⁻ (Basic Medium) Ethanol_base Ethanol TetrahedralIntermediate_base->Ethanol_base Protonation of Ethoxide CarbamicAcid_base Unstable Carbamic Acid Intermediate TetrahedralIntermediate_base->CarbamicAcid_base Loss of Ethoxide Amine_base 3-nitro-N-cyclopropylpyridin-4-amine CO2_base CO₂ CarbamicAcid_base->Amine_base Decarboxylation CarbamicAcid_base->CO2_base Decarboxylation

Caption: Proposed pathway for base-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate under various stress conditions.[6][7][8][9]

Materials:

  • Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

  • HPLC-grade methanol or acetonitrile

  • 1 M HCl

  • 1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable C18 column and UV detector

  • pH meter

  • Incubator/oven

  • Photostability chamber

Workflow Diagram:

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis StockSolution Prepare 1 mg/mL Stock Solution in Acetonitrile Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) StockSolution->Acid Base Base Hydrolysis (0.1 M NaOH, RT, 4h) StockSolution->Base Oxidation Oxidative Degradation (3% H₂O₂, RT, 24h) StockSolution->Oxidation Thermal Thermal Degradation (80°C, 48h, Solid State) StockSolution->Thermal Photo Photolytic Degradation (ICH Q1B conditions) StockSolution->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by HPLC Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify Degradants by LC-MS Analyze->Identify

Caption: General workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate in HPLC-grade acetonitrile.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep the mixture at room temperature for 4 hours.

    • At appropriate time points (e.g., 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Analyze by HPLC at selected time points.

  • Thermal Degradation:

    • Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • At the end of the study, dissolve the solid in acetonitrile and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Protocol 2: HPLC Method for Stability Assessment

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Safety and Handling

Nitropyridine derivatives should be handled with care, as they can be hazardous.[10][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[12][13]

References

  • Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS) - Clemson University.
  • Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb...
  • Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient? - brainly.com.
  • Chemical Properties and Handling of 2-Hydroxy-5-Nitropyridine.
  • Reactivity of the nitro group on a pyridine ring - Benchchem.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Public
  • Application Notes and Protocols for Forced Degradation Studies of Carbam
  • Forced Degrad
  • Mechanism of base-induced hydrolysis of carbamates 2–4.
  • 2-Chloro-3-methyl-5-nitropyridine: A Technical Guide to Safety and Handling - Benchchem.
  • Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution - AMiner.
  • Forced degrad
  • Hydrolysis of a carbamate triggered by coordin
  • Question: Does the NO2 group on the pyridine ring make the ring more electron rich or electron deficient? Which carbons in the ring are most affected by the nitro group? - Chegg.
  • Studies on the enzymatic hydrolysis of amino acid carbam
  • Personal protective equipment for handling 3-Amino-4-nitropyridine - Benchchem.
  • A Comparative Guide to the Stability of Carbam
  • Hydrolysis of carboxylic and carbonic acid deriv
  • An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 2-Ethoxy-5-nitropyridin-4-amine - Benchchem.
  • Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine - FCAD Group.
  • Photodegradation of the carbam
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbam
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • SAFETY D
  • Key parameters for carbamate stability in dilute aqueous–organic solution - ResearchG
  • Pyridine - Wikipedia.
  • Microbial transformation of 2-amino-4-methyl-3-nitropyridine - PubMed.
  • Ethyl 3-nitropyridin-4-yl(cyclopropyl)
  • Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate(CAS# 797032-05-4 ) - angenechemical.com.
  • Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed.
  • Analytical Techniques In Stability Testing - Separ
  • Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids.
  • p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegrad
  • Ethyl 3-nitropyridin-4-yl(cyclopropyl)
  • Ethyl 3-nitropyridin-4-yl(cyclopropyl)
  • 797032-05-4, Ethyl 3-nitropyridin-4-yl(cyclopropyl)
  • Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate - Shandong Hanjiang Chemical Co., Ltd.
  • ethyl (3-nitropyridin-4-yl)
  • 55304-91-1|Ethyl (2-nitropyridin-3-yl)

Sources

Technical Support Center: Catalyst Selection for Ethyl Cyclopropyl(3-nitropyridin-4-yl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate. The core of this synthesis lies in the critical C-N cross-coupling step between a 4-halo-3-nitropyridine and ethyl cyclopropylcarbamate. This document offers a structured approach to catalyst system selection, troubleshooting common experimental issues, and detailed protocols to ensure reproducible success.

Catalyst System Selection Guide

The successful coupling of an electron-deficient heteroaryl halide with a carbamate is a nuanced process that relies heavily on a well-chosen catalytic system. This section addresses the most critical questions regarding the selection of the palladium precursor, ligand, base, and solvent for this specific transformation, which is a variation of the Buchwald-Hartwig amination.[1][2]

Q1: What are the primary challenges associated with this specific C-N coupling reaction?

A1: This reaction presents three main challenges that must be addressed by the catalytic system:

  • Electron-Deficient Heteroaryl Halide: The 4-halo-3-nitropyridine is highly electron-deficient due to the influence of both the pyridine nitrogen and the strongly electron-withdrawing nitro group. This electronic nature facilitates the initial oxidative addition step but can make the final reductive elimination more difficult.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[3]

  • Nucleophile Reactivity & Substrate Stability: Carbamates are less nucleophilic than primary or secondary amines, requiring a sufficiently active catalyst.[4] Furthermore, the nitro group and the carbamate ester are sensitive to certain reagents, particularly strong bases, which can lead to side reactions or decomposition.[5]

Q2: How should I select the optimal palladium precursor and ligand?

A2: The combination of a palladium source and a phosphine ligand is the cornerstone of the catalyst system.

  • Palladium Precursor: While simple palladium salts like Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species. This process can be inconsistent. For improved reliability and activity, especially in challenging systems, the use of pre-formed palladacycle precatalysts (e.g., G3 or G4 type) is highly recommended.[4][6] These precatalysts generate the active L-Pd(0) species cleanly and efficiently.

  • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For coupling electron-deficient heteroaryl halides with less reactive nucleophiles, bulky and electron-rich dialkylbiaryl phosphine ligands are the gold standard.[2][7] They accelerate the rate-limiting reductive elimination step and prevent catalyst deactivation. Bidentate ligands can also be effective in certain cases.[2][8]

A preliminary ligand screening is essential. The following table outlines a recommended starting point for screening.

Ligand ClassRecommended LigandsRationale for Use in this System
Monodentate Biarylphosphines XPhos, RuPhos, BrettPhosExcellent for hindered substrates and less nucleophilic amines; promotes fast reductive elimination.[7][9] BrettPhos is particularly effective for primary amines and can show good selectivity.[10]
Bidentate Phosphines Xantphos, BINAPTheir defined bite angle can prevent catalyst decomposition and side reactions like β-hydride elimination.[2][8][11] Xantphos is often a good choice for heteroaromatic substrates.
Ferrocene-Based Ligands Josiphos, DtBPFThese are robust, sterically demanding ligands that have shown broad utility in C-N couplings.[7][12]

Q3: What is the role of the base, and which one should I choose?

A3: The base is required to deprotonate the carbamate, forming the active nucleophile that coordinates to the palladium complex.[4] Base selection is critical to avoid decomposition of the starting materials or product.

  • Avoid Strong Alkoxide Bases: Strong bases like sodium tert-butoxide (NaOt-Bu) are generally incompatible with substrates bearing nitro or ester functional groups, as they can lead to unwanted side reactions.[5]

  • Use Weaker Inorganic Bases: Weaker, non-nucleophilic inorganic bases are strongly preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices as they provide sufficient basicity to facilitate the reaction while preserving sensitive functional groups.[4][10] LHMDS can also be used for substrates with protic functional groups.[5]

Q4: Which solvent is recommended for this reaction?

A4: The solvent must be anhydrous and deoxygenated to protect the oxygen-sensitive Pd(0) catalyst. The choice of solvent can influence the solubility of the base and the overall reaction rate.

  • Recommended Solvents: Aprotic solvents with moderate polarity are typically used. 1,4-Dioxane and Toluene are excellent starting points.[8] Tetrahydrofuran (THF) is also a viable option. In some cases, tert-butanol can be used, particularly with carbonate bases.[10]

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[2][12][13]

Buchwald-Hartwig Cycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OxAdd Ar-X (4-Halo-3-nitropyridine) Oxidative Addition AmineCoord [L-Pd(II)(Ar)(Nuc-H)]+X- Amine Coordination OxAdd->AmineCoord Nuc-H (Carbamate) Deprotonation L-Pd(II)(Ar)(Nuc) Amido Complex AmineCoord->Deprotonation Base (-H-Base+ X-) Deprotonation->Pd0 Reductive Elimination Product Ar-Nuc Coupled Product Deprotonation->Product

Buchwald-Hartwig Catalytic Cycle for C-N Coupling.
Troubleshooting Guide

Even with an optimized system, challenges can arise. This guide provides a logical framework for diagnosing and resolving common issues.

Q1: My reaction is stalled with low conversion of the 4-halo-3-nitropyridine. What should I do?

A1: This is a common issue pointing towards catalyst inactivation or insufficient reactivity.

  • Check Reagent Purity: Ensure starting materials, particularly the carbamate and solvent, are pure and anhydrous. Amines can be purified by passing through a plug of activated alumina.

  • Verify Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent was properly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[5]

  • Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can improve conversion.

  • Switch to a Precatalyst: If you are using a Pd(II) salt like Pd(OAc)₂, switch to a more reliable palladacycle precatalyst (e.g., XPhos-Pd-G3) to ensure efficient generation of the active catalyst.[14]

  • Re-screen Ligands: Your initial ligand choice may not be optimal. A ligand with different steric or electronic properties might be required. Consider a more electron-rich or bulkier ligand from the screening table.

Q2: I am observing significant hydrodehalogenation (the halide is replaced by hydrogen). How can I minimize this?

A2: Hydrodehalogenation is a known side reaction that competes with the desired C-N bond formation.[2]

  • Cause: This often arises from a competing pathway where a palladium-hydride species is generated, which then reductively eliminates with the aryl halide.

  • Solution: The rate of C-N reductive elimination needs to be faster than the rate of the side reaction. Using bulkier, more electron-rich ligands (like BrettPhos or RuPhos) can accelerate the desired reductive elimination, outcompeting the hydrodehalogenation pathway.[9]

Q3: My product yield is low, and I'm seeing decomposition of my starting material or product. What is the likely cause?

A3: Decomposition is often related to the reaction conditions being too harsh for the sensitive functional groups.

  • Base-Induced Decomposition: The nitro and carbamate groups can be sensitive to strong bases. If you are using a stronger base, switch to a milder one like K₃PO₄ or K₂CO₃.[4][5]

  • Thermal Decomposition: High temperatures can also cause degradation. Try reducing the reaction temperature (e.g., from 110°C to 80°C) and compensating with a longer reaction time or a more active catalyst system.

Troubleshooting Flowchart Start Reaction Issue? LowConv Low Conversion? Start->LowConv SideProduct Side Products? Start->SideProduct No Decomp Decomposition? Start->Decomp No LowConv->SideProduct No CheckPurity 1. Check Reagent Purity 2. Verify Inert Atmosphere LowConv->CheckPurity Yes SideProduct->Decomp No Hydrodehal Hydrodehalogenation? SideProduct->Hydrodehal Yes ChangeBase 1. Use Weaker Base (K3PO4) 2. Lower Temperature Decomp->ChangeBase Yes ChangeCat 1. Increase Catalyst Load 2. Switch to Precatalyst 3. Re-screen Ligands CheckPurity->ChangeCat NitroRed Nitro Reduction? Hydrodehal->NitroRed No UseBulkyLigand Use Bulkier/More Electron-Rich Ligand Hydrodehal->UseBulkyLigand Yes LowerTemp 1. Lower Temperature 2. Screen Other Ligands NitroRed->LowerTemp Yes

A decision tree for troubleshooting common C-N coupling issues.
Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere of argon or nitrogen.

Protocol 1: General Procedure for Catalyst System Screening

  • To an oven-dried vial equipped with a magnetic stir bar, add the palladium precursor (0.02 mmol, 2 mol%) and the phosphine ligand (0.024 mmol, 2.4 mol%).

  • Add the 4-halo-3-nitropyridine (1.0 mmol, 1.0 equiv) and ethyl cyclopropylcarbamate (1.2 mmol, 1.2 equiv).

  • Add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with argon three times.

  • Add degassed solvent (e.g., dioxane, 2.0 mL) via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite®.

  • Analyze the crude mixture by ¹H NMR or LC-MS to determine conversion and identify byproducts.

Protocol 2: Optimized Preparative Scale Procedure (Example)

  • To an oven-dried round-bottom flask, add XPhos-Pd-G3 precatalyst (170 mg, 0.2 mmol, 1 mol%), 4-chloro-3-nitropyridine (3.17 g, 20.0 mmol, 1.0 equiv), and K₃PO₄ (8.49 g, 40.0 mmol, 2.0 equiv).

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add ethyl cyclopropylcarbamate (3.10 g, 24.0 mmol, 1.2 equiv) followed by 40 mL of degassed toluene via cannula.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Cool the reaction to room temperature and dilute with 100 mL of ethyl acetate.

  • Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography to yield the final product.

Frequently Asked Questions (FAQs)

Q: Can I use a copper-catalyzed Ullmann coupling for this reaction instead of palladium? A: Yes, Ullmann-type couplings are a classic method for C-N bond formation and can be an alternative.[15] They typically use a copper(I) source (like CuI) and often require a ligand (e.g., an amino acid or diamine).[16][17] However, Ullmann couplings often necessitate higher reaction temperatures and may have a different substrate scope and functional group tolerance compared to the more versatile and milder Buchwald-Hartwig amination.[1]

Q: My carbamate starting material is a solid. How can I ensure it is pure and dry? A: Solid reagents should be of high purity. If necessary, they can be recrystallized. To ensure they are dry, they can be stored in a desiccator over a drying agent or dried under high vacuum for several hours before use.

Q: Is it possible to use ammonia or a primary amine first and then form the carbamate? A: This is a viable alternative synthetic strategy. One could perform a Buchwald-Hartwig amination with cyclopropylamine and 4-halo-3-nitropyridine, followed by reaction with ethyl chloroformate to form the final carbamate product. This approach may be advantageous if the direct coupling with the carbamate proves to be low-yielding.

References
  • Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base.
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Aryl
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Books.
  • Buchwald–Hartwig amin
  • ChemInform Abstract: Synthesis of Aryl Carbamates via Copper-Catalyzed Coupling of Aryl Halides with Potassium Cyanate.
  • Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. Organic Letters.
  • Buchwald-Hartwig Amin
  • Help troubleshooting a Buchwald-Hartwig amin
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
  • Organocopper chemistry. Wikipedia.
  • 17.2. Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning.
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC - NIH.
  • Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate(CAS# 797032-05-4 ). angenechemical.com.
  • Ethyl 3-nitropyridin-4-yl(cyclopropyl)

Sources

Technical Support Center: Overcoming Solubility Challenges with Ethyl Cyclopropyl(3-nitropyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of this compound in their chemical reactions. As a key intermediate in pharmaceutical synthesis, understanding and overcoming its solubility limitations is crucial for successful and reproducible outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Understanding the Challenge: The Physicochemical Properties of Ethyl Cyclopropyl(3-nitropyridin-4-yl)carbamate

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate (CAS 797032-05-4) is a white fine powder with a molecular weight of 251.24 g/mol .[1][2][3] Its structure, featuring a nitropyridine ring and a carbamate group, contributes to its specific solubility profile. The calculated XLogP3 value of 2.63830 suggests a degree of lipophilicity, which often correlates with poor solubility in aqueous solutions and some polar organic solvents.[3] The key to successfully utilizing this compound lies in selecting an appropriate solvent system that can maintain it in the solution phase throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate not dissolving in the reaction solvent?

The solubility of a compound is governed by the principle of "like dissolves like."[3] Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate possesses both polar (nitropyridine, carbamate) and non-polar (ethyl, cyclopropyl) functionalities. If your chosen solvent is too polar or too non-polar, it will not effectively solvate the molecule. For instance, highly polar solvents like water or very non-polar solvents like hexane are unlikely to be effective on their own.

Q2: I'm observing precipitation of my starting material during the reaction. What is causing this?

Precipitation during a reaction can occur for several reasons:

  • Change in Polarity: The polarity of the reaction mixture may be changing as reactants are consumed and products are formed. If the product is significantly less soluble than the reactants in the chosen solvent, it may precipitate.

  • Temperature Effects: Solubility is often temperature-dependent.[4] If the reaction is cooled or if there are temperature fluctuations, the compound may crash out of solution.

  • Reaction with the Solvent: In some cases, the solvent may react with one of the reagents, leading to the formation of an insoluble species.

Q3: Can I simply heat the reaction to dissolve the compound?

While heating can increase the solubility of many compounds, it should be done with caution.[4] For Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, consider the following:

  • Thermal Stability: The compound's stability at elevated temperatures should be considered. The nitro group on the pyridine ring can be susceptible to degradation or side reactions at high temperatures.

  • Reaction Selectivity: Increased temperature can lead to the formation of undesired byproducts, reducing the overall yield and purity of your desired product.

Q4: Are there any general solvent recommendations for nitropyridine compounds?

Yes, based on the properties of similar compounds like 2,4-dichloro-5-nitropyridine, polar aprotic solvents are often a good starting point. These solvents have a high dielectric constant and are capable of solvating polar molecules without participating in hydrogen bonding. Examples include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Acetone

Alcohols such as methanol and ethanol can also be effective.

Troubleshooting Guide: A Systematic Approach to Overcoming Poor Solubility

If you are experiencing solubility issues with Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, a systematic approach to solvent screening and optimization is recommended.

Step 1: Initial Solvent Screening

The first step is to perform a small-scale solubility test with a range of solvents. This will help you identify promising candidates for your reaction.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: Weigh approximately 5-10 mg of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single solvent from the list below.

  • Observation: Agitate the vials at room temperature for a set period (e.g., 30 minutes). Observe and record the degree of dissolution (e.g., completely dissolved, partially dissolved, insoluble).

  • Heating (Optional): If the compound is not soluble at room temperature, gently warm the vial and observe any changes in solubility. Note the temperature at which dissolution occurs.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassRecommended SolventsRationale
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneGenerally good for dissolving polar organic molecules.
Alcohols Methanol, Ethanol, IsopropanolCan act as both hydrogen bond donors and acceptors.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFModerately polar, good for a range of organic compounds.
Chlorinated Dichloromethane (DCM), ChloroformOften used in synthesis, but consider their environmental impact.
Non-Polar Toluene, HeptaneUnlikely to be effective alone, but useful for co-solvent systems.
Step 2: Co-solvent Systems

If a single solvent does not provide adequate solubility, a co-solvent system can be highly effective.[5][6] A small amount of a "stronger" solvent can be added to the primary reaction solvent to enhance the solubility of your compound.

dot

SNAr_Workflow Start Start: Low Yield in SNAr Reaction A Is the nitropyridine starting material fully dissolved? Start->A B_Yes Yes A->B_Yes  Yes   B_No No A->B_No  No   C Troubleshoot other parameters: - Temperature - Base - Nucleophile concentration B_Yes->C D Implement Solubility Enhancement Strategy B_No->D End End: Optimized Reaction with Improved Yield C->End E 1. Screen single solvents (DMSO, DMF, NMP) D->E F 2. Test co-solvent systems (e.g., Toluene/DMF) E->F G 3. Increase reaction temperature cautiously F->G H Monitor reaction for complete dissolution and product formation G->H H->End

Caption: Troubleshooting workflow for SNAr reactions.

Troubleshooting Low Yield in SNAr Reactions due to Poor Solubility:

  • Problem: A reaction between Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate and an amine nucleophile in toluene is sluggish and gives a low yield of the desired product. The starting material is observed to be a persistent suspension.

  • Analysis: The low solubility of the polar nitropyridine in the non-polar toluene is limiting the reaction rate.

  • Solution 1 (Solvent Change): Switch the solvent to a polar aprotic solvent known to dissolve nitropyridines, such as DMF or DMSO. These solvents will better solvate the starting material and facilitate the reaction.

  • Solution 2 (Co-solvent): If toluene is required for other reasons (e.g., azeotropic removal of water), add a small amount of DMF (e.g., 5-10% v/v) as a co-solvent to dissolve the starting material.

  • Solution 3 (Temperature Increase): Cautiously increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to ensure that the desired product is forming and that degradation is not occurring.

Conclusion

Overcoming the poor solubility of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a critical step in its successful application in chemical synthesis. By understanding the physicochemical properties of the molecule and employing a systematic approach to solvent selection and optimization, researchers can significantly improve reaction outcomes. This guide provides a framework for troubleshooting common solubility issues, from initial solvent screening to the use of co-solvent systems. By applying these principles, scientists can unlock the full potential of this valuable pharmaceutical intermediate.

References

  • Angene Chemical. Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate. [Link]

  • Shandong Hanjiang Chemical Co., Ltd. Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate. [Link]

  • Solubility of Things. Ethyl N-benzyl-N-cyclopropylcarbamate. [Link]

  • Google Patents. Novel processes for the synthesis of cyclopropyl compounds.
  • ACS Publications. Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. [Link]

  • RSC Publishing. Selective vicarious nucleophilic amination of 3-nitropyridines. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • ResearchGate. Nitropyridines: Synthesis and reactions. [Link]

  • PMC - PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • ResearchGate. Kinetics of Carbamate Formation and Breakdown. [Link]

  • NIH. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]

  • HETEROCYCLES. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • ResearchGate. Co-solvent and Complexation Systems. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Google Patents.
  • MDPI. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. [Link]

  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • MDPI. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • MDPI. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. [Link]

  • ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model. [Link]

  • RJPT. Technologies to Counter Poor Solubility Issues: A Review. [Link]

  • Chemical Papers. Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts. [Link]

  • PubChem. phenyl N-cyclopropyl-N-(oxan-4-yl)carbamate. [Link]

  • PubChem. phenyl N-cyclopropyl-N-(furan-2-ylmethyl)carbamate. [Link]

  • Chemsrc. ethyl (3-nitropyridin-4-yl)carbaMate. [Link]

Sources

Validation & Comparative

Navigating the Synthesis of Lenvatinib: A Comparative Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Lenvatinib, an oral multi-targeted tyrosine kinase inhibitor, has emerged as a critical therapeutic agent in the treatment of various cancers, including thyroid, liver, and renal cell carcinoma.[1][2][3] Its complex molecular structure necessitates a multi-step synthesis, where the strategic choice of key intermediates significantly impacts the overall efficiency, purity, and scalability of the manufacturing process. This guide provides an in-depth, objective comparison of alternative intermediates for Lenvatinib synthesis, supported by experimental data and procedural insights to inform rational synthetic strategy design.

The Established Pathway: A Look at the Conventional Intermediate

The most widely recognized synthetic route to Lenvatinib hinges on the coupling of two primary building blocks: 4-chloro-7-methoxyquinoline-6-carboxamide and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea .[4][5] The quinoline derivative, in particular, represents a cornerstone of this approach, and its efficient synthesis is paramount to the success of the overall process.

The synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide typically begins with 4-cyano-3-hydroxyaniline, proceeding through methylation, cyclization, chlorination, and subsequent hydrolysis of the nitrile to the primary amide.[4][6] While this route is well-documented and has been scaled for industrial production, it involves multiple steps and can present challenges in controlling impurities.[7][8]

Alternative Intermediate 1: 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide

A more convergent approach to Lenvatinib synthesis involves the use of a pre-coupled intermediate, 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide . This strategy streamlines the final steps by forming the ether linkage prior to the introduction of the urea moiety.

Synthetic Rationale and Advantages

This pathway initiates with the condensation of 4-amino-3-chlorophenol hydrochloride and 4-chloro-7-methoxyquinoline-6-carboxamide.[9] By forming the diaryl ether bond earlier in the sequence, this method can potentially reduce the formation of dimeric and other related impurities that can arise in the final coupling step of the traditional route.[10] This approach offers the advantage of building the core scaffold of Lenvatinib and then performing the final urea formation, which can be a cleaner and more efficient transformation.

Experimental Data and Performance
ParameterTraditional Route (Final Coupling)Alternative Route 1 (Urea Formation)
Key Coupling Reaction Nucleophilic aromatic substitutionUrea formation
Potential Byproducts Dimeric quinoline impurities, unreacted starting materialsSide reactions related to the urea formation reagent
Purification Strategy Multiple crystallizations often required[10]Potentially simpler purification due to cleaner reaction profile
Reported Overall Yield Variable, dependent on efficiency of final couplingGood yields reported in patent literature[1]
Experimental Protocol: Synthesis of 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide[9]
  • Reaction Setup: In a suitable reaction vessel, charge 4-amino-3-chlorophenol hydrochloride and 4-chloro-7-methoxyquinoline-6-carboxamide.

  • Solvent and Base: Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), and an appropriate base (e.g., potassium carbonate) to neutralize the hydrochloride salt and facilitate the nucleophilic aromatic substitution.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 70-85 °C and maintain for a sufficient period until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and quench with water to precipitate the product. Filter the solid, wash with water and a suitable organic solvent (e.g., acetone) to remove impurities, and dry under vacuum to afford the desired intermediate.

Alternative Intermediate 2: 4-Nitrophenyl cyclopropylcarbamate - A Novel Synthon for Urea Formation

A more recent and innovative approach introduces 4-nitrophenyl cyclopropylcarbamate as a novel reagent for the urea formation step.[1] This intermediate serves as an activated precursor for the cyclopropylurea moiety, offering a potentially milder and more efficient alternative to traditional methods that might employ phosgene derivatives or isocyanates.

Synthetic Rationale and Advantages

The use of 4-nitrophenyl cyclopropylcarbamate circumvents the direct handling of potentially hazardous reagents like cyclopropyl isocyanate. The 4-nitrophenoxy group acts as a good leaving group, facilitating the reaction with the amino group of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide to form the desired urea linkage under relatively mild conditions. This can lead to higher yields and a cleaner reaction profile.[1]

Experimental Data and Performance
ParameterTraditional Urea FormationAlternative Route 2 (Carbamate Reagent)
Reagent for Urea Moiety Phenyl chloroformate followed by cyclopropylamine, or cyclopropyl isocyanate[10][11]4-Nitrophenyl cyclopropylcarbamate[1]
Reaction Conditions Can require multiple steps and potentially harsh reagentsTypically milder reaction conditions
Safety Considerations Use of phosgene derivatives or isocyanates requires stringent safety protocolsAvoids the use of highly toxic reagents
Reported Yield Good, but can be variableReported to provide good yields[1]
Experimental Protocol: Synthesis of 4-Nitrophenyl cyclopropylcarbamate and subsequent Lenvatinib synthesis[1]

Step 1: Synthesis of 4-Nitrophenyl cyclopropylcarbamate

  • Reaction Setup: In a reaction flask, dissolve 4-nitrophenyl chloroformate in a suitable aprotic solvent such as acetonitrile.

  • Amine Addition: Cool the solution in an ice bath and slowly add cyclopropylamine.

  • Reaction: Allow the reaction to proceed at room temperature until completion.

  • Isolation: The product can be isolated by filtration and purified by recrystallization.

Step 2: Synthesis of Lenvatinib

  • Reaction Setup: Combine 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide and 4-nitrophenyl cyclopropylcarbamate in a suitable solvent.

  • Reaction Conditions: Heat the mixture to facilitate the reaction. The specific temperature and time will depend on the solvent and scale.

  • Work-up and Isolation: After the reaction is complete, the product can be isolated through standard work-up procedures, including extraction and crystallization, to yield Lenvatinib.

Visualizing the Synthetic Pathways

To better illustrate the strategic differences between these approaches, the following diagrams outline the synthetic logic.

G cluster_0 Traditional Route cluster_1 Alternative Route 1 cluster_2 Alternative Route 2 A 4-chloro-7-methoxyquinoline-6-carboxamide C Lenvatinib A->C B 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea B->C D 4-amino-3-chlorophenol F 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide D->F E 4-chloro-7-methoxyquinoline-6-carboxamide E->F H Lenvatinib F->H G Urea forming reagent G->H I 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide K Lenvatinib I->K J 4-Nitrophenyl cyclopropylcarbamate J->K

Figure 1. Comparison of synthetic strategies for Lenvatinib.

Conclusion and Future Perspectives

The synthesis of Lenvatinib is a testament to the ingenuity of modern medicinal chemistry. While the traditional route has proven effective, the exploration of alternative intermediates offers compelling advantages in terms of process efficiency, impurity control, and safety. The use of a pre-formed diaryl ether intermediate streamlines the final steps, while the novel 4-nitrophenyl cyclopropylcarbamate reagent provides a milder and safer alternative for constructing the crucial urea linkage.

For researchers and drug development professionals, the choice of synthetic route will depend on a multitude of factors, including the availability and cost of starting materials, scalability, and regulatory considerations. The information presented in this guide serves as a foundation for making informed decisions in the development of robust and efficient manufacturing processes for this vital anti-cancer therapeutic. Further research into novel catalytic methods and flow chemistry applications may yet unlock even more elegant and sustainable routes to Lenvatinib and other complex pharmaceutical agents.

References

  • A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy - PubMed. (2022). Mol Divers, 26(5), 2981-3002. [Link]

  • Synthesis Methods of Lenvatinib Mesylate API - Qingmu Pharmaceutical. (2024, August 7). [Link]

  • Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts | Request PDF - ResearchGate. (n.d.). [Link]

  • 4-Chloro-7-Methoxyquinoline-6-Carboxamide - ChemBK. (2024, April 9). [Link]

  • Lenvatinib Impurities and Related Compound - Veeprho. (n.d.). [Link]

  • Preparation methods of lenvatinib mesylate drug impurities - Eureka | Patsnap. (n.d.). [Link]

  • CN111349045A - Synthetic method of lenvatinib and novel intermediate - Google P
  • New polymorphic forms of Lenvatinib mesylate and process for their preparation. (n.d.). [Link]

  • Three-step synthesis of lenvatinib 50 synthesized from simple starting... - ResearchGate. (n.d.). [Link]

  • process for the preparation of lenvatinib - Justia Patents. (2021, August 12). [Link]

  • CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google P
  • Synthetic method of lenvatinib - CN109734661B - Google P
  • 2-Chloro-N-(4-methoxyphenyl)benzamide - PMC - NIH. (n.d.). [Link]

  • Six-step synthesis of lenvatinib 50 starting from... - ResearchGate. (n.d.). [Link]

  • Synthetic method of lenvatinib - CN113307767A - Google P
  • 4-amino-3-chloro-N-(2-propylcyclopropyl)benzamide | C13H17ClN2O - PubChem. (n.d.). [Link]

  • Three-step synthesis of lenvatinib 50 (isolated as mesylate) starting... - ResearchGate. (n.d.). [Link]

  • PROCESS FOR THE PREPARATION OF LENVATINIB - European Patent Office - EP 3620452 A1 - EPO. (2020, March 11). [Link]

  • Lenvatinib - StatPearls - NCBI Bookshelf - NIH. (2024, May 2). [Link]

  • WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google P
  • 4-Chloro-7-methoxyquinoline-6-carboxamide | C11H9ClN2O2 | CID 22936418 - PubChem. (n.d.). [Link]

  • Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. (n.d.). [Link]

  • (PDF) 2-Chloro-N-(4-methoxyphenyl)benzamide - ResearchGate. (n.d.). [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide - Organic Syntheses. (2023, November 3). [Link]

  • CAS No : 417721-36-9 | Product Name : 4-Chloro-7-methoxy-6-quinolinecarboxamide. (n.d.). [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (n.d.). [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - NIH. (2023, May 12). [Link]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - MDPI. (2023, February 28). [Link]

Sources

A Comparative Guide to the Synthetic Routes of Lenvatinib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lenvatinib, an oral multi-targeted tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinomas.[1][2] Its complex molecular structure necessitates a multi-step synthesis, and the efficiency of this synthesis is paramount for its accessibility and affordability. This guide provides an in-depth comparison of the prominent synthesis routes for Lenvatinib, offering a critical analysis of their respective methodologies, yields, and potential for industrial-scale production. We will delve into the originally patented route and several key alternatives, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their own synthetic endeavors.

The Molecular Target: Lenvatinib's Structure

Lenvatinib's chemical structure, 4-[3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy]-7-methoxy-6-quinolinecarboxamide, features a central quinoline core linked to a substituted phenylurea moiety through an ether linkage. The key challenges in its synthesis lie in the efficient construction of this ether bond and the formation of the urea functional group.

Route 1: The Original Patented Synthesis

The initial synthesis of Lenvatinib, as disclosed in patents from Eisai Co., Ltd., establishes a foundational approach to constructing the molecule. This route typically begins with the preparation of two key intermediates: 4-chloro-7-methoxyquinoline-6-carboxamide and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.

Synthesis of Key Intermediates

The synthesis of the phenylurea intermediate commences with 4-amino-3-chlorophenol.[1][3] This starting material is first reacted with phenyl chloroformate to form a carbamate, which is then treated with cyclopropylamine to yield the desired urea derivative.[3] The quinoline intermediate is prepared through a multi-step sequence starting from simpler precursors.

Final Assembly and Yield

The final step involves the coupling of the two key intermediates via a nucleophilic aromatic substitution reaction.[1] This is typically achieved by reacting 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea with 4-chloro-7-methoxyquinoline-6-carboxamide in the presence of a base, such as cesium carbonate or potassium tert-butoxide, in a high-boiling solvent like dimethyl sulfoxide (DMSO).[1][3]

The overall yield of the original patented route can be variable, with reported total yields in the range of 67% after crystallization.[1] Purity is a significant consideration, as side reactions can lead to impurities that require extensive purification, potentially lowering the final yield.[3]

Visualizing the Original Patented Route

Original Lenvatinib Synthesis cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final Final Coupling 4-amino-3-chlorophenol 4-amino-3-chlorophenol Carbamate Intermediate Carbamate Intermediate 4-amino-3-chlorophenol->Carbamate Intermediate Phenyl Chloroformate Phenyl Chloroformate Phenyl Chloroformate 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea Carbamate Intermediate->1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea Cyclopropylamine Cyclopropylamine Cyclopropylamine Lenvatinib Lenvatinib 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea->Lenvatinib Quinoline Precursors Quinoline Precursors 4-chloro-7-methoxyquinoline-6-carboxamide 4-chloro-7-methoxyquinoline-6-carboxamide Quinoline Precursors->4-chloro-7-methoxyquinoline-6-carboxamide Multi-step 4-chloro-7-methoxyquinoline-6-carboxamide->Lenvatinib Base (e.g., Cs2CO3), DMSO

Caption: A simplified workflow of the original patented synthesis of Lenvatinib.

Route 2: The N,N'-Carbonyldiimidazole (CDI) Approach

An alternative strategy that has gained traction involves the use of N,N'-carbonyldiimidazole (CDI) to construct the urea linkage.[1] This method offers a potentially more direct and efficient way to form this critical functional group.

Methodology

In this route, cyclopropylamine is first reacted with CDI to form an activated intermediate.[1] This intermediate is then reacted with 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide to directly yield Lenvatinib.[1] This approach consolidates the urea formation and coupling steps, potentially reducing the overall number of synthetic operations.

Advantages and Yield

The primary advantage of the CDI route is its convergence and potential for higher yields compared to the original method.[1] By avoiding the isolation of the phenylurea intermediate, this route can be more atom-economical and time-efficient. A patent describing this method reported a yield of 88.6% for the final coupling step, with a purity of 98.7%.

Visualizing the CDI Route

Lenvatinib Synthesis via CDI cluster_precursor Precursor Synthesis cluster_urea_formation Urea Formation cluster_final Final Coupling 4-amino-3-chlorophenol 4-amino-3-chlorophenol 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide 4-amino-3-chlorophenol->4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide 4-chloro-7-methoxyquinoline-6-carboxamide, Base 4-chloro-7-methoxyquinoline-6-carboxamide 4-chloro-7-methoxyquinoline-6-carboxamide Lenvatinib Lenvatinib 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide->Lenvatinib Cyclopropylamine Cyclopropylamine Activated Intermediate Activated Intermediate Cyclopropylamine->Activated Intermediate CDI CDI N,N'-Carbonyldiimidazole Activated Intermediate->Lenvatinib Base (e.g., DIPEA), DMF

Caption: The convergent synthesis of Lenvatinib using N,N'-Carbonyldiimidazole (CDI).

Route 3: Synthesis from m-Chlorophenol

A more recent and streamlined approach utilizes m-chlorophenol as a readily available and cost-effective starting material. This route aims to reduce the number of synthetic steps while maintaining a good overall yield.

Key Steps

This synthesis begins with the nitration of m-chlorophenol to produce 3-chloro-4-nitrophenol.[4] This intermediate is then coupled with 4-chloro-7-methoxyquinoline-6-amide.[4] The nitro group is subsequently reduced to an amine, followed by the formation of the urea linkage with cyclopropylamine. This route is notable for its four-step sequence from a simple starting material.

Efficiency and Economic Viability

By starting with a less complex and cheaper raw material, this route presents a significant advantage in terms of cost-effectiveness and atom economy.[4] The reduction in the number of synthetic steps also contributes to a more efficient and industrially viable process. Reported yields for the coupling of 3-chloro-4-nitrophenol with the quinoline moiety are in the range of 53-70%, depending on the reaction conditions.[4]

Visualizing the m-Chlorophenol Route

Lenvatinib Synthesis from m-Chlorophenol m-Chlorophenol m-Chlorophenol 3-chloro-4-nitrophenol 3-chloro-4-nitrophenol m-Chlorophenol->3-chloro-4-nitrophenol Nitration Coupled Nitro Intermediate Coupled Nitro Intermediate 3-chloro-4-nitrophenol->Coupled Nitro Intermediate 4-chloro-7-methoxyquinoline-6-amide Coupled Amino Intermediate Coupled Amino Intermediate Coupled Nitro Intermediate->Coupled Amino Intermediate Reduction Lenvatinib Lenvatinib Coupled Amino Intermediate->Lenvatinib Urea Formation

Caption: A four-step synthesis of Lenvatinib starting from m-chlorophenol.

Comparative Analysis of Synthesis Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthesis routes.

FeatureRoute 1: Original PatentedRoute 2: CDI ApproachRoute 3: From m-Chlorophenol
Starting Materials 4-amino-3-chlorophenol, Quinoline precursors4-amino-3-chlorophenol, 4-chloro-7-methoxyquinoline-6-carboxamide, Cyclopropylamine, CDIm-Chlorophenol, 4-chloro-7-methoxyquinoline-6-amide
Number of Steps Multiple steps for intermediates + final couplingConvergent, potentially fewer steps4 steps from m-chlorophenol
Overall Yield ~67% (after purification)[1]Potentially higher than original route[1]Good, with reduced steps[4]
Purity High purity achievable with crystallization (e.g., 99.5%)[1]High purity reported (e.g., 98.7%)High purity achievable
Cost-Effectiveness Can be costly due to multi-step intermediate synthesisPotentially more cost-effective due to convergenceHighly cost-effective due to cheaper starting material[4]
Safety & Environment Uses hazardous reagents like phenyl chloroformate and high-boiling solventsCDI is moisture-sensitive; uses high-boiling solventsInvolves nitration (potentially hazardous); aims for better atom economy

Experimental Protocols

Protocol for Route 1: Final Coupling Step

Materials:

  • 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea

  • 4-chloro-7-methoxyquinoline-6-carboxamide

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a solution of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in DMSO, add 4-chloro-7-methoxyquinoline-6-carboxamide.

  • Add cesium carbonate to the mixture.

  • Heat the reaction mixture to 65-70°C and stir for approximately 23 hours.[1]

  • After completion of the reaction (monitored by TLC or HPLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the crude Lenvatinib.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., DMSO/dichloromethane) to obtain pure Lenvatinib.[1]

Protocol for Route 2: CDI-Mediated Urea Formation and Coupling

Materials:

  • Cyclopropylamine

  • N,N'-Carbonyldiimidazole (CDI)

  • 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Activation of Cyclopropylamine: In a separate flask, dissolve CDI in a suitable solvent (e.g., dichloromethane). Slowly add cyclopropylamine to this solution at room temperature. Stir until the formation of the activated intermediate is complete (monitored by TLC).

  • Coupling Reaction: In a main reaction vessel, dissolve 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide in DMF.

  • Add the solution of the activated cyclopropylamine intermediate to the main reaction vessel.

  • Add DIPEA as a base.

  • Heat the reaction mixture to approximately 85°C and stir until the reaction is complete.

  • Upon completion, add water to the reaction mixture to precipitate the crude Lenvatinib.

  • Filter the product, wash with water, and dry to obtain Lenvatinib.

Conclusion: A Perspective on the Optimal Synthesis

The choice of the most suitable synthesis route for Lenvatinib depends on a variety of factors, including the desired scale of production, cost constraints, and available resources.

  • The original patented route , while well-established, presents challenges in terms of its length and the use of hazardous reagents.

  • The CDI approach offers an elegant and convergent solution that can lead to higher yields and a more streamlined process.

  • The synthesis from m-chlorophenol stands out as a highly promising route for large-scale industrial production due to its cost-effective starting material and reduced number of steps.[4]

As the demand for Lenvatinib continues to grow, research into more efficient, cost-effective, and environmentally friendly "green" synthesis routes will be crucial.[5] The development of catalytic and one-pot procedures will likely play a significant role in the future of Lenvatinib manufacturing, making this vital medication more accessible to patients worldwide.

References

  • Three-step synthesis of lenvatinib 50 synthesized from simple starting materials. ResearchGate. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF LENVATINIB. European Patent Office. Available at: [Link]

  • Synthesis method for lenvatinib. Patsnap. Available at: [Link]

  • Preparation method of lenvatinib. Google Patents.
  • Process for the preparation of lenvatinib or its salts thereof. Google Patents.
  • Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts. ResearchGate. Available at: [Link]

  • Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. Journal of Drug Discovery and Health Sciences.
  • A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy. PubMed. Available at: [Link]

  • New polymorphic forms of Lenvatinib mesylate and process for their prepar
  • An improved process for the preparation of lenvatinib. Google Patents.
  • Synthetic method of lenvatinib. Google Patents.
  • PROCESS FOR THE PREPARATION OF LENVATINIB. European Patent Office. Available at: [Link]

  • Six-step synthesis of lenvatinib 50 starting from... ResearchGate. Available at: [Link]

  • (PDF) Advancing Quality and Environmental Responsibility: A Stability-Indicating LC Method Development for Lenvatinib through QbD and Green Chemistry.
  • Synthetic method of lenvatinib. Google Patents.
  • Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. Journal of Drug Discovery and Health Sciences.
  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. Available at: [Link]

  • Lenvatinib. NCBI Bookshelf. Available at: [Link]

Sources

A Comparative Guide to the Purity Analysis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven comparison of methodologies for the purity analysis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into a robust High-Performance Liquid Chromatography (HPLC) method, explore potential impurities, and contrast this established technique with advanced analytical technologies.

The Criticality of Purity for Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate (CAS No: 797032-05-4) is a heterocyclic compound whose molecular integrity is paramount for the successful synthesis of downstream products.[1][2][3][4][5][6][7] Impurities, even in trace amounts, can have a significant impact on the reaction kinetics, yield, and impurity profile of the final API. Therefore, a precise and reliable analytical method for purity determination is indispensable for process control and quality assurance.

Recommended HPLC Method for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for the purity analysis of non-volatile and thermally labile compounds like Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, offering high resolution and sensitivity.[8] The following method has been developed based on the chemical properties of the analyte and extensive experience with similar pyridine derivatives.

Experimental Protocol: HPLC Purity Determination

1. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for its versatility and excellent separation capabilities for moderately polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier improves peak shape and ionization in the mass spectrometer if hyphenated techniques are used.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is crucial for separating the main component from a range of potential impurities with varying polarities.

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    20.0 80
    20.1 20

    | 25.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV at 254 nm. The nitro-aromatic system of the analyte provides a strong chromophore for sensitive UV detection.[9]

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Spiked Sample: To confirm the separation of known impurities, a sample can be spiked with synthesized or previously identified impurities.

3. System Suitability Testing (SST):

Before sample analysis, the chromatographic system must be qualified. This is a self-validating step to ensure the method is performing as expected.[10][11][12]

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the main component should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

4. Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (100 µg/mL) sst System Suitability Testing (5 injections of standard) prep_standard->sst prep_sample Prepare Sample Solution (100 µg/mL) analysis_sample Inject Sample Solution prep_sample->analysis_sample sst->analysis_sample If SST passes integrate Integrate Peak Areas analysis_sample->integrate calculate Calculate Area % Purity integrate->calculate Impurity_Formation cluster_synthesis Synthetic Pathway cluster_impurities Side Products & Degradants SM1 4-chloro-3-nitropyridine Impurity A Intermediate N-cyclopropyl-3-nitropyridin-4-amine Impurity B SM1:f0->Intermediate:f0 + SM2 SM2 Cyclopropylamine Product Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate Main Compound Intermediate:f0->Product:f0 + Reagent ImpurityC Di-substituted by-product (Impurity C) Intermediate:f0->ImpurityC Over-reaction Reagent Ethyl Chloroformate ImpurityE Hydrolysis Product (Impurity E) Product:f0->ImpurityE Hydrolysis ImpurityF Reduced Nitro Product (Impurity F) Product:f0->ImpurityF Reduction ImpurityD Ethyl (3-nitropyridin-4-yl)carbamate (Impurity D)

Caption: Potential impurity formation pathways during the synthesis and degradation of the target compound.

Comparison with Alternative Analytical Technologies

While HPLC is a robust and widely used technique, other methods can offer advantages in specific scenarios, such as impurity identification or higher throughput. [8]

Feature HPLC UPLC (Ultra-Performance Liquid Chromatography) LC-QTOF-MS (Liquid Chromatography - Quadrupole Time-of-Flight Mass Spectrometry)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. [13] Couples the separation power of LC with high-resolution mass spectrometry for mass determination. [10]
Resolution Good Excellent, allows for separation of closely eluting impurities. [8] Dependent on the LC front-end, but provides mass-based separation of co-eluting peaks.
Analysis Time Moderate (typically 15-30 min) Fast (typically 2-10 min). [14] Dependent on the LC method, but can be as fast as UPLC.
Sensitivity Good Very Good, due to sharper peaks. Excellent, capable of detecting trace-level impurities. [10][15]
Impurity Identification Requires reference standards for confirmation. Requires reference standards. Can provide elemental composition and fragmentation data for structural elucidation of unknown impurities. [9][10][15][16]
Cost Relatively low initial and operational cost. Higher initial instrument cost. High initial instrument cost and requires specialized expertise.

| Best For | Routine quality control and purity assays. [8]| High-throughput screening and complex mixture analysis. [8][14]| Impurity profiling, identification of unknown impurities, and genotoxic impurity analysis. [10][15]|

Conclusion

For routine purity analysis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, the presented HPLC method offers a reliable, robust, and cost-effective solution. The method's validity is underpinned by a rigorous system suitability protocol, ensuring consistent and trustworthy results. However, for in-depth impurity profiling, structural elucidation of unknown impurities, or high-throughput applications, leveraging advanced techniques such as UPLC and LC-QTOF-MS is highly recommended. The choice of analytical methodology should always be guided by the specific requirements of the drug development stage and the intended use of the data.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • Spain, J. C., & Nishino, S. F. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(3), 441–485. [Link]

  • Li, Y., & Li, A. C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 39-47. [Link]

  • ResearchGate. (n.d.). Scheme 2. Carbamate Formation and Side Reactions. Retrieved from [Link]

  • Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Analysis. (n.d.). A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy. Retrieved from [Link]

  • LCGC International. (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. Retrieved from [Link]

  • Molecules. (2020). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 25(21), 5036. [Link]

  • Chemistry For Everyone. (2025, February 9). What Is UPLC Chromatography? [Video]. YouTube. [Link]

  • Shimadzu. (n.d.). Using the LCMS-IT-TOF to identify impurities in pharmaceutical candidates using high mass accuracy and MS analysis. Retrieved from [Link]

  • Shandong Hanjiang Chemical Co., Ltd. (n.d.). Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate. Retrieved from [Link]

  • Angene Chemical. (n.d.). Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate(CAS# 797032-05-4). Retrieved from [Link]

  • ChemWhat. (n.d.). Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate CAS#: 797032-05-4. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology, 11(18), 6144-6151. [Link]

  • Angene Chemical. (n.d.). Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate(CAS# 797032-05-4). Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • American Society for Microbiology. (2017). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 83(11), e00361-17. [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]

  • Shandong Hanjiang Chemical Co., Ltd. (n.d.). Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 24(18), 3291. [Link]

Sources

A Comparative Guide to the Structural Validation of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory submission and intellectual property. This guide provides an in-depth, comparative analysis for the structural validation of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, a molecule featuring a complex arrangement of a nitropyridine heterocycle, a cyclopropyl ring, and an ethyl carbamate linker. We will explore the synergistic use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy. By juxtaposing theoretically predicted spectral data with a detailed experimental protocol and analysis, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals, demonstrating a self-validating system for structural elucidation.

Introduction: The Imperative of Structural Integrity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development timelines. For a molecule like Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, with multiple regioisomeric possibilities, NMR spectroscopy stands as the gold standard for unambiguous characterization. It provides atom-level connectivity information, allowing scientists to piece together the molecular puzzle with high confidence. This guide will walk through the logical workflow, from predicting the NMR fingerprint of the target structure to acquiring and interpreting the data to achieve unequivocal validation.

Theoretical NMR Analysis: Predicting the Molecular Fingerprint

Before stepping into the laboratory, a robust theoretical analysis allows us to predict the expected NMR spectrum. This prediction is grounded in the fundamental principles of chemical shifts and spin-spin coupling, leveraging extensive empirical data from similar chemical environments.[1][2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex, with distinct signals for each unique proton environment.

  • Pyridinyl Protons (H-2, H-5, H-6): The 3-nitropyridine ring contains three aromatic protons. The powerful electron-withdrawing effect of the nitro group at C-3 and the carbamate at C-4 will significantly deshield these protons, pushing them downfield. We predict H-2, adjacent to the nitrogen and ortho to the nitro group, to be the most deshielded. H-5 will likely appear as a doublet, coupled to H-6. H-6, adjacent to the ring nitrogen, will also be a doublet.

  • Ethyl Group Protons (H-8, H-9): This group will present a classic quartet and triplet pattern. The methylene protons (H-8) are adjacent to an oxygen atom, shifting them downfield to approximately 4.2 ppm. They will be split into a quartet by the three neighboring methyl protons (H-9). The methyl protons (H-9) will appear as a triplet further upfield, around 1.3 ppm.

  • Cyclopropyl Protons (H-10, H-11): The cyclopropyl group's protons reside in a unique, shielded environment due to the ring's current, causing them to appear far upfield.[4][5][6] The single methine proton (H-10) attached to the nitrogen will be the most downfield of this group. The two sets of methylene protons (H-11) will exhibit complex splitting patterns (multiplets) due to both geminal and cis/trans vicinal coupling.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

  • Carbonyl Carbon (C-7): The carbamate carbonyl carbon is highly deshielded and expected to appear around 154-156 ppm.[7]

  • Pyridinyl Carbons (C-2 to C-6): The chemical shifts of the pyridine ring carbons are heavily influenced by the substituents. The carbon bearing the nitro group (C-3) will be significantly affected. Carbons adjacent to the nitrogen (C-2, C-6) will appear at the downfield end of the aromatic region.[8][9][10]

  • Ethyl Group Carbons (C-8, C-9): The methylene carbon (C-8) bonded to oxygen will be downfield (~62 ppm), while the methyl carbon (C-9) will be upfield (~14 ppm).

  • Cyclopropyl Carbons (C-10, C-11): These carbons are highly shielded, with the methine carbon (C-10) appearing further downfield than the methylene carbons (C-11).[3]

The following tables summarize the predicted NMR data for the target molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constant (J, Hz)
H-2 8.9 - 9.1 s 1H -
H-6 8.6 - 8.8 d 1H ~5.0
H-5 7.8 - 8.0 d 1H ~5.0
H-8 (CH₂) 4.1 - 4.3 q 2H 7.1
H-10 (CH) 3.0 - 3.3 m 1H -
H-9 (CH₃) 1.2 - 1.4 t 3H 7.1

| H-11 (CH₂) | 0.8 - 1.2 | m | 4H | - |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal
C-7 (C=O) 154 - 156 None
C-2 152 - 154 CH
C-4 148 - 150 None
C-6 145 - 147 CH
C-3 135 - 137 None
C-5 120 - 122 CH
C-8 (OCH₂) 61 - 63 CH₂
C-10 (N-CH) 33 - 36 CH
C-9 (CH₃) 14 - 16 CH₃

| C-11 (CH₂) | 8 - 12 | CH₂ |

Experimental Design: A Self-Validating Workflow

The core of trustworthy structural validation lies in a multi-pronged experimental approach where different NMR techniques provide complementary and corroborating evidence.

Workflow for Structural Validation

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Validation prep Dissolve 5-10 mg of sample in ~0.6 mL DMSO-d6 with TMS H1 ¹H NMR prep->H1 Acquire Spectra C13 ¹³C NMR COSY ¹H-¹H COSY H1->COSY DEPT DEPT-135 HSQC ¹H-¹³C HSQC C13->HSQC Analysis Assign signals using 1D & 2D spectra DEPT->Analysis COSY->Analysis HSQC->Analysis Comparison Compare experimental data with predictions Analysis->Comparison Validation Confirm Connectivity & Final Structure Comparison->Validation

Caption: Workflow for NMR-based structural validation.

Detailed Experimental Protocol

This protocol ensures high-quality, reproducible data. Adherence to standard operating procedures for NMR instrumentation is critical.[11][12][13]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate.[14]

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its excellent solubilizing power for a wide range of organic compounds and its high boiling point.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting the 0 ppm mark for both ¹H and ¹³C spectra.[15][16]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

    • Wipe the outside of the tube and place it in a spinner turbine, adjusting the depth with a gauge.[14]

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[14]

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a spectral width covering -1 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A wider spectral width (-10 to 200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a relaxation delay are required.[3]

    • DEPT-135 Acquisition: Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This experiment is crucial for differentiating carbon types: CH₃ and CH signals will be positive, CH₂ signals will be negative, and quaternary carbons (including C=O) will be absent.[17]

    • ¹H-¹H COSY Acquisition: Acquire a Correlation Spectroscopy (COSY) spectrum. This 2D experiment reveals which protons are spin-coupled to each other, indicated by cross-peaks. It is invaluable for tracing proton networks, such as within the ethyl and cyclopropyl groups.[17]

    • ¹H-¹³C HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates protons directly to the carbons they are attached to, providing unambiguous C-H one-bond connections.[17]

Comparative Analysis: Bridging Theory and Experiment

This section demonstrates the validation process by comparing the predicted data with a set of hypothetical, yet realistic, experimental results.

Table 3: Comparative Analysis of Predicted vs. Hypothetical Experimental NMR Data

Assignment Predicted δ (ppm) Experimental δ (ppm) Multiplicity J (Hz) COSY Correlations (with H at δ) HSQC Correlation (with C at δ)
¹H NMR
H-2 8.9 - 9.1 9.05 s - - 153.1
H-6 8.6 - 8.8 8.72 d 5.1 7.91 146.3
H-5 7.8 - 8.0 7.91 d 5.1 8.72 121.5
H-8 4.1 - 4.3 4.21 q 7.1 1.29 62.2
H-10 3.0 - 3.3 3.15 m - 0.95, 1.08 34.7
H-9 1.2 - 1.4 1.29 t 7.1 4.21 14.9
H-11 0.8 - 1.2 0.95, 1.08 m - 3.15 9.8
¹³C NMR
C-7 154 - 156 155.2 (C) - - -
C-2 152 - 154 153.1 (CH) - - 9.05
C-4 148 - 150 149.3 (C) - - -
C-6 145 - 147 146.3 (CH) - - 8.72
C-3 135 - 137 136.1 (C) - - -
C-5 120 - 122 121.5 (CH) - - 7.91
C-8 61 - 63 62.2 (CH₂) - - 4.21
C-10 33 - 36 34.7 (CH) - - 3.15
C-9 14 - 16 14.9 (CH₃) - - 1.29

| C-11 | 8 - 12 | 9.8 | (CH₂) | - | - | 0.95, 1.08 |

DEPT-135 data (not shown in table) would confirm C-9/C-2/C-6/C-5/C-10 as positive (CH/CH₃) and C-8/C-11 as negative (CH₂).

Interpretation and Validation Logic:
  • Confirmation of the Ethyl Group: The experimental quartet at 4.21 ppm (2H) and triplet at 1.29 ppm (3H), both with J = 7.1 Hz, are textbook signals for an ethyl group attached to an electronegative atom. The COSY spectrum shows a cross-peak between 4.21 and 1.29 ppm, confirming their connectivity. The HSQC confirms the proton at 4.21 ppm is attached to the carbon at 62.2 ppm (C-8), and the proton at 1.29 ppm is attached to the carbon at 14.9 ppm (C-9). This fragment is unequivocally confirmed.

  • Confirmation of the 3-Nitropyridin-4-yl Core: The signals at 9.05 (s, 1H), 8.72 (d, 1H), and 7.91 (d, 1H) are in the correct region for a heavily substituted pyridine ring. The coupling constant of 5.1 Hz between the doublets at 8.72 and 7.91 ppm confirms they are ortho to each other (H-6 and H-5). The singlet at 9.05 ppm must therefore be H-2, which has no adjacent protons. The HSQC spectrum links these protons to their respective carbons at 153.1, 146.3, and 121.5 ppm, confirming the C-H framework of the pyridine ring. The substitution pattern is consistent with the observed splitting.

  • Confirmation of the Cyclopropyl Group: The multiplets in the upfield region (3.15 ppm and 0.8-1.2 ppm) are characteristic of a cyclopropyl group. The COSY spectrum is vital here, showing correlations between the methine proton (3.15 ppm) and the methylene protons (~1.0 ppm), confirming the integrity of the three-membered ring. The HSQC connects these protons to the carbons at 34.7 ppm (CH) and 9.8 ppm (CH₂), respectively.

  • Putting It All Together: The convergence of data paints a complete picture. The ¹³C spectrum shows the correct number of carbons, including the quaternary carbons for C=O (155.2 ppm), C-3 (136.1 ppm), and C-4 (149.3 ppm), which are invisible in the HSQC. The chemical shifts align with the predicted electronic environment. The connectivity established by COSY and HSQC matches exactly that of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate and no other plausible isomer.

Conclusion

The structural validation of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is achieved through a systematic and multi-faceted NMR analysis. The close correlation between the theoretically predicted spectra and the experimental data provides a high degree of confidence. The true power of this methodology lies in its self-validating nature; the ¹H, ¹³C, DEPT, COSY, and HSQC experiments each provide a unique piece of the puzzle, and only the correct structure allows for a consistent and logical fit for all observed data. This comprehensive approach exemplifies the rigorous standards required in modern chemical and pharmaceutical research, ensuring the foundational integrity of the molecules we design, synthesize, and evaluate.

References

  • Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • IUPAC. (1971). RECOMMENDATIONS FOR THE PRESENTATION OF NMR DATA FOR PUBLICATION IN CHEMICAL JOURNALS.
  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards.
  • Harris, R. K., Becker, E. D., de Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). PubMed.
  • Markley, J. L., et al. (1998). RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. IUPAC.
  • Georgia Gwinnett College. Standard Operating Procedure H-NMR.
  • UC Santa Barbara. Chemical Shift Referencing. NMR Facility, UCSB Chem and Biochem.
  • NANoREG. Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination.
  • Gawinecki, R., Rasała, D., & Styrcz, S. (1986). 1H and 13C NMR studies of substituted nitropyridines and nitrobenzenes. Magnetic Resonance in Chemistry.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample.
  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
  • ResearchGate. (2025). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized....
  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031219).
  • ResearchGate. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Martin, G. E., & Williams, A. J. (2011). Using 1,1- and 1, n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols. Annual Reports on NMR Spectroscopy.
  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar.
  • ResearchGate. 'H chemical shifts for cyclopropyl protons (in.
  • Elyashberg, M. E., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences.
  • Wishart Research Group. PROSPRE - 1H NMR Predictor. The Metabolomics Innovation Centre.
  • Blinov, K. A., Carlson, R., & Gray, A. I. (2001). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen.
  • ChemicalBook. ETHYL N-ETHYLCARBAMATE(623-78-9) 1H NMR spectrum.
  • SpectraBase. 2-Nitropyridine - Optional[13C NMR] - Chemical Shifts.
  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.
  • Reddit. (2024). chemical shift of carbamate. r/OrganicChemistry.
  • Abraham, R. J. (1998). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • SpectraBase. Methyl N-[2-(3-methoxy-4-oxidanyl-phenyl)ethyl]carbamate - Optional[13C NMR].
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry.
  • University of Potsdam. Chemical shifts.
  • Galasso, V. (2014). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS.

Sources

A Senior Application Scientist's Guide to Carbamate Intermediates in Drug Synthesis: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Carbamates in Modern Drug Development

In the landscape of medicinal chemistry and drug development, the carbamate functional group stands out for its remarkable versatility and stability. Structurally a hybrid of an ester and an amide, the carbamate moiety is a cornerstone in the design of numerous therapeutic agents and is integral to many synthetic strategies.[1][2][3] Its prevalence stems from a unique combination of chemical properties: the carbamate linkage is chemically robust, capable of participating in hydrogen bonding, and can act as a bioisostere for the peptide bond, enhancing metabolic stability against proteolysis.[1][2] This inherent stability and capacity for molecular recognition make carbamates a favored structural component in a wide array of approved drugs and prodrugs, from the anti-Alzheimer's agent Rivastigmine to the antibiotic Linezolid.[1]

Furthermore, the strategic use of carbamates as protecting groups for amines has revolutionized the synthesis of complex molecules, particularly in peptide chemistry.[3][4] Protecting groups like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc) allow for the precise and sequential construction of intricate molecular architectures by temporarily masking the reactivity of amine functionalities.[3][4]

This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of the formation of carbamate intermediates in drug synthesis. We will delve into the mechanistic underpinnings of various synthetic methodologies, present a critical evaluation of common carbamoylating agents supported by experimental data, and showcase the practical application of these principles through detailed case studies of drug synthesis. Our focus is to provide not just a set of protocols, but a logical framework for making informed decisions in the selection of synthetic routes, balancing efficiency, safety, and scalability.

I. A Comparative Analysis of Carbamate Formation Methodologies

The synthesis of carbamates can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the specific substrate, the desired scale of the reaction, and safety considerations.

From Isocyanates and Alcohols: A Direct and Efficient Route

The reaction of an isocyanate with an alcohol is one of the most direct and widely used methods for carbamate synthesis. The reaction proceeds through the nucleophilic attack of the alcohol on the electrophilic carbon of the isocyanate.

Mechanism of Carbamate Formation from Isocyanate and Alcohol:

G cluster_0 Reaction cluster_1 Mechanism R-N=C=O R-N=C=O Carbamate R-NH-C(=O)O-R' R-N=C=O->Carbamate + R'-OH R'-OH R'-OH Isocyanate Isocyanate Intermediate Tetrahedral Intermediate Isocyanate->Intermediate Nucleophilic Attack Alcohol Alcohol Product Carbamate Intermediate->Product Proton Transfer

Caption: Reaction and simplified mechanism of carbamate synthesis from an isocyanate and an alcohol.

This method is often high-yielding and proceeds under mild conditions. However, the toxicity and handling difficulties associated with isocyanates, particularly low molecular weight and volatile ones, are significant drawbacks.[5]

From Chloroformates and Amines: A Versatile Alternative

The reaction of an amine with a chloroformate is another cornerstone of carbamate synthesis. This method is highly versatile and widely employed for the introduction of common protecting groups.

Mechanism of Carbamate Formation from Chloroformate and Amine:

G cluster_0 Reaction cluster_1 Mechanism R-O-C(=O)Cl R-O-C(=O)Cl Carbamate R-O-C(=O)NR'R'' R-O-C(=O)Cl->Carbamate + R'R''NH R'R''NH R'R''NH HCl HCl Chloroformate Chloroformate Intermediate Tetrahedral Intermediate Chloroformate->Intermediate Nucleophilic Attack Amine Amine Product Carbamate Intermediate->Product Elimination of HCl

Caption: Reaction and simplified mechanism of carbamate synthesis from a chloroformate and an amine.

While generally effective, chloroformates can also be hazardous, and the reaction often requires a base to neutralize the HCl byproduct.[5]

The Curtius Rearrangement: From Carboxylic Acids to Carbamates

The Curtius rearrangement provides an indirect route to carbamates starting from carboxylic acids. The carboxylic acid is first converted to an acyl azide, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. The in-situ generated isocyanate is then trapped by an alcohol to yield the carbamate.[6][7][8]

Mechanism of the Curtius Rearrangement for Carbamate Synthesis:

G Carboxylic_Acid R-COOH Acyl_Azide R-C(=O)N3 Carboxylic_Acid->Acyl_Azide Activation & Azide Addition Isocyanate R-N=C=O Acyl_Azide->Isocyanate Heat, Rearrangement (-N2) Carbamate R-NH-C(=O)O-R' Isocyanate->Carbamate + R'-OH

Caption: The Curtius rearrangement pathway from a carboxylic acid to a carbamate.

This method is advantageous as it avoids the direct handling of isocyanates and utilizes readily available carboxylic acids. However, the use of azides requires careful handling due to their potential explosive nature.

"Green" and Alternative Methods

Growing concerns over the use of hazardous reagents like phosgene and isocyanates have spurred the development of more environmentally benign methods for carbamate synthesis.

  • From Carbon Dioxide: The use of carbon dioxide as a C1 building block is a highly attractive, green alternative.[5] This can be achieved through a three-component coupling of an amine, CO2, and an alkyl halide.[9]

  • Enzymatic Synthesis: Biocatalysis offers a promising approach for carbamate synthesis in aqueous media.[10] Esterases have been shown to catalyze the formation of carbamates from amines and carbonates with high yields (up to 99%) under mild conditions.[10][11] This method is highly chemo- and regioselective and avoids the use of hazardous reagents.

Performance Comparison of Carbamoylating Agents

The following table provides a comparative overview of common carbamoylating agents, summarizing their typical reaction conditions and yields. It is important to note that direct head-to-head comparisons in the literature are scarce, and performance can be highly substrate-dependent.

Carbamoylating Agent/MethodStarting MaterialsTypical ConditionsTime (h)Yield (%)Key Advantages & Disadvantages
Isocyanates Isocyanate, AlcoholRoom Temp to moderate heating1-1280-98A: High yield, direct. D: Toxic, moisture-sensitive.
Chloroformates Chloroformate, Amine0°C to Room Temp, Base1-2475-95A: Versatile, widely available. D: Hazardous, requires base.
Di-tert-butyl dicarbonate (Boc₂O) Amine, Boc₂ORoom Temp, +/- Base1-1290-100A: High yield, mild conditions. D: Primarily for Boc protection.
Benzyl Chloroformate (Cbz-Cl) Amine, Cbz-Cl0°C to Room Temp, Base2-2090-95A: High yield, stable protecting group. D: Requires base.
Allyl Chloroformate (Alloc-Cl) Amine, Alloc-ClRoom Temp, Base12~87A: Orthogonal deprotection. D: Requires base.
Curtius Rearrangement Carboxylic Acid, Azide, AlcoholHeating2-2470-90A: Avoids direct use of isocyanates. D: Use of potentially explosive azides.
Enzymatic Synthesis Amine, CarbonateAqueous buffer, Room Temp24up to 99A: Green, high yield, mild conditions. D: Substrate scope may be limited by enzyme.
Carbon Dioxide Amine, CO₂, Alkyl HalideBase, Elevated Temp/Pressure12-2445-92A: Green, utilizes CO₂. D: May require higher temperatures and pressures.

II. Carbamates as Protecting Groups: A Strategic Choice in Complex Synthesis

The use of carbamates as protecting groups for amines is a fundamental strategy in modern organic synthesis, particularly in the assembly of peptides and other complex molecules. The ideal protecting group should be easy to install, stable to a range of reaction conditions, and readily removed under mild and specific conditions that do not affect other functional groups.

A Head-to-Head Comparison of Common Amine Protecting Groups

The Boc, Cbz, and Alloc groups are among the most widely used carbamate-based protecting groups. Their key feature is their orthogonal stability, meaning they can be selectively removed in the presence of each other.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsKey Features
Boc (tert-butoxycarbonyl)t-Bu-O-C(=O)-Boc₂OStrong Acid (e.g., TFA)Stable to base and hydrogenolysis.
Cbz (benzyloxycarbonyl)Bn-O-C(=O)-Cbz-ClCatalytic Hydrogenolysis (H₂/Pd-C)Stable to acid and base.
Alloc (allyloxycarbonyl)Allyl-O-C(=O)-Alloc-ClPd(0) catalystStable to acid and base.

Orthogonal Deprotection Strategy:

G Molecule Molecule with Boc, Cbz, and Alloc protected amines Deprotected_Boc Boc group removed Molecule->Deprotected_Boc TFA Deprotected_Cbz Cbz group removed Molecule->Deprotected_Cbz H2/Pd-C Deprotected_Alloc Alloc group removed Molecule->Deprotected_Alloc Pd(0)

Caption: Orthogonal deprotection of common carbamate protecting groups.

Experimental Protocols for Amine Protection

Protocol 1: Boc Protection of an Amine

  • Reagents: Amine (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (TEA, 1.2 equiv), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the amine in DCM in a round-bottom flask.

    • Add TEA to the solution and stir.

    • Slowly add Boc₂O to the stirring solution.

    • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Expected Yield: >90%

Protocol 2: Cbz Protection of an Amine

  • Reagents: Amine (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.1 equiv), Sodium bicarbonate (NaHCO₃, 2.0 equiv), Tetrahydrofuran (THF)/Water (2:1).

  • Procedure:

    • Dissolve the amine in a mixture of THF and water.

    • Add NaHCO₃ and cool the mixture to 0°C.

    • Slowly add Cbz-Cl to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-20 hours.

    • Dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Expected Yield: 90-95%

Protocol 3: Alloc Protection of an Amine

  • Reagents: Amine (1.0 equiv), Allyl chloroformate (Alloc-Cl, 3.0 equiv), Sodium bicarbonate (NaHCO₃, 6.0 equiv), Tetrahydrofuran (THF)/Water (1:1).

  • Procedure:

    • To a mixture of the amine in THF and water, add NaHCO₃.

    • Add Alloc-Cl and stir the reaction at room temperature for 12 hours.

    • Extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate.

  • Expected Yield: ~87%

III. Case Studies in Drug Synthesis

The following case studies illustrate the practical application of carbamate chemistry in the synthesis of two important pharmaceuticals.

Rivastigmine: An Anti-Alzheimer's Agent

Rivastigmine is a carbamate-based acetylcholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. The carbamate moiety is crucial for its mechanism of action.

Synthetic Workflow for Rivastigmine:

G m_hydroxyacetophenone m-Hydroxyacetophenone carbamoylated_ketone 3-Acetylphenyl ethyl(methyl)carbamate m_hydroxyacetophenone->carbamoylated_ketone N-ethyl-N-methyl carbamoyl chloride, K2CO3 chiral_amine (S)-N-(3-(1-aminoethyl)phenyl) ethyl(methyl)carbamate carbamoylated_ketone->chiral_amine Asymmetric Reductive Amination Rivastigmine (S)-3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate chiral_amine->Rivastigmine Reductive N-methylation

Caption: A synthetic route to Rivastigmine highlighting the carbamate formation step.

Experimental Protocol for Carbamate Formation in Rivastigmine Synthesis:

  • Reagents: (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 equiv), N-ethyl-N-methyl carbamoyl chloride (1.1 equiv), Potassium carbonate (K₂CO₃, 1.5 equiv), Ethyl acetate.

  • Procedure:

    • A mixture of (S)-3-(1-(dimethylamino)ethyl)phenol and K₂CO₃ in ethyl acetate is heated to reflux.

    • N-ethyl-N-methyl carbamoyl chloride is added, and the mixture is refluxed for several hours.

    • After cooling, the reaction mixture is washed with water and brine.

    • The organic layer is dried and concentrated to yield Rivastigmine.

  • Reported Yield: 90-95%[12]

Linezolid: A Last-Resort Antibiotic

Linezolid is an oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria. The synthesis of its core oxazolidinone ring often involves the formation of a carbamate intermediate.

Synthetic Workflow for Linezolid:

G aniline_derivative 3-Fluoro-4-morpholinophenylamine carbamate_intermediate Methyl (3-fluoro-4-morpholinophenyl) carbamate aniline_derivative->carbamate_intermediate Methyl chloroformate, Base oxazolidinone_core (R)-5-(chloromethyl)-3-(3-fluoro-4- morpholinophenyl)oxazolidin-2-one carbamate_intermediate->oxazolidinone_core (R)-epichlorohydrin, n-BuLi Linezolid Linezolid oxazolidinone_core->Linezolid Multi-step conversion

Caption: A synthetic route to Linezolid showing the formation of a key carbamate intermediate.

Experimental Protocol for the Formation of the Oxazolidinone Ring from the Carbamate Intermediate:

  • Reagents: Methyl (3-fluoro-4-morpholinophenyl) carbamate (1.0 equiv), (R)-epichlorohydrin (1.2 equiv), n-butyllithium (n-BuLi) in hexane (1.1 equiv), Tetrahydrofuran (THF).

  • Procedure:

    • A solution of the carbamate intermediate in THF is cooled to a low temperature (e.g., -78°C).

    • n-BuLi is added dropwise, and the mixture is stirred.

    • (R)-epichlorohydrin is added, and the reaction is allowed to proceed.

    • The reaction is quenched, and the product is extracted and purified.

  • Note: This key cyclization step forms the oxazolidinone core of Linezolid.

IV. Safety, Handling, and Environmental Considerations

Scientific integrity and a commitment to safety are paramount in a research environment. Many of the reagents used in carbamate synthesis are hazardous and require careful handling.

Toxicity Profile of Common Carbamoylating Agents
ReagentHazard ClassKey Hazards
Phosgene Highly ToxicSevere respiratory irritant, can cause delayed-onset pulmonary edema.[13][14][15]
Isocyanates Toxic, SensitizerRespiratory and skin sensitizers, can cause asthma and other respiratory issues.
Chloroformates Toxic, CorrosiveCorrosive to skin and eyes, toxic by inhalation.

It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use and to handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Towards Greener Carbamate Synthesis

The pharmaceutical industry is increasingly focused on developing more sustainable and environmentally friendly synthetic methods. As discussed, the use of CO₂ as a feedstock and the application of biocatalysis are promising avenues for reducing the environmental impact of carbamate synthesis.[5][10] Enzymatic methods, in particular, offer the potential for high efficiency and selectivity under mild, aqueous conditions, thereby minimizing the use of hazardous solvents and reagents.[10][11]

V. Conclusion and Future Outlook

Carbamate intermediates are, and will continue to be, of central importance in drug synthesis. Their unique chemical properties make them invaluable as both key structural motifs and versatile protecting groups. This guide has provided a comparative overview of the primary methods for their formation, highlighting the trade-offs between efficiency, safety, and substrate scope.

The choice of a particular synthetic strategy will always be a multi-faceted decision, guided by the specific goals of the research program. For small-scale, research-focused applications, the versatility of chloroformate-based methods for introducing protecting groups remains highly valuable. For larger-scale industrial synthesis, the efficiency of isocyanate-based routes is often favored, albeit with stringent safety protocols.

Looking ahead, the future of carbamate synthesis in the pharmaceutical industry will undoubtedly be shaped by the principles of green chemistry. The development of robust and scalable enzymatic processes and the efficient utilization of carbon dioxide as a C1 building block will be key areas of innovation. As our understanding of biocatalysis deepens and new catalytic systems are discovered, we can expect to see a paradigm shift towards safer, more sustainable, and ultimately more efficient methods for the synthesis of these vital pharmaceutical building blocks.

VI. References

  • Curtius rearrangement. In: Wikipedia. ; 2023. Accessed January 20, 2026. [Link]

  • Matošević A, Bosak A, Zandona A. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arh Hig Rada Toksikol. 2020;71(4):284-303. [Link]

  • Mechanism of Curtius Rearrangement. BYJU'S. Accessed January 20, 2026. [Link]

  • Ghosh AK, Brindisi M. Organic Carbamates in Drug Design and Medicinal Chemistry. J Med Chem. 2015;58(7):2895-2940. [Link]

  • E.J. V. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Published June 7, 2018. Accessed January 20, 2026. [Link]

  • Process for the preparation of linezolid. Google Patents. Accessed January 20, 2026.

  • Carbamate Protective Groups. Chem-Station Int. Ed. Published March 23, 2014. Accessed January 20, 2026. [Link]

  • Curtius Rearrangement | Mechanism, Reactions, Variations & Applications. Allen. Accessed January 20, 2026. [Link]

  • Various Approaches for the Synthesis of Organic Carbamates. ResearchGate. Published online August 10, 2025. [Link]

  • Rivastigmine preparation suitable for industrial production. Google Patents. Accessed January 20, 2026.

  • Protective Groups. Organic Chemistry Portal. Accessed January 20, 2026. [Link]

  • A facile synthesis of the oxazolidinone antibacterial agent linezolid. ResearchGate. Published online August 7, 2025. [Link]

  • Synthetic methods of carbamate synthesis. ResearchGate. Accessed January 20, 2026. [Link]

  • Ghosh AK, Brindisi M. Organic Carbamates in Drug Design and Medicinal Chemistry. J Med Chem. 2015;58(7):2895-2940. [Link]

  • Zhang T, Zhang F, Zhang W, Chen J, Duan X. Industrial Scale-Up of Enantioselective Hydrogenation for the Asymmetric Synthesis of Rivastigmine. Org Process Res Dev. 2013;17(4):638-642. [Link]

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Accessed January 20, 2026. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Accessed January 20, 2026. [Link]

  • Meinert H, Oehlschläger F, Cziegler C, et al. Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. Angew Chem Int Ed Engl. 2024;63(30):e202405152. [Link]

  • Meinert H, Oehlschläger F, Cziegler C, et al. Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. Angew Chem Int Ed Engl. 2024;63(30):e202405152. [Link]

  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Medicilon. Accessed January 20, 2026. [Link]

  • Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)? ResearchGate. Published August 14, 2013. Accessed January 20, 2026. [Link]

  • Moreno-Álvarez MJ, L-Morales L, Ochoa-Terán A, et al. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Gels. 2021;7(3):121. [Link]

  • Efficient carbamate synthesis. Google Patents. Accessed January 20, 2026.

  • Madhusudhan G, Reddy GM, Kumar GP, Reddy PV, Srinivas K. A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. 2011;3(4):219-226. [Link]

  • Protecting Groups: Boc, Cbz, Amine. StudySmarter US. Accessed January 20, 2026. [Link]

  • Novel Convenient Synthesis of Rivastigmine. ResearchGate. Published online August 6, 2025. [Link]

  • (PDF) Phosgene Inhalation Toxicity: Update on Mechanisms and Mechanism-Based Treatment Strategies. ResearchGate. Published online October 4, 2025. [Link]

  • Gayke M, Hirapara N, Narode H, Yadav JS. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega. 2022;7(37):33481-33488. [Link]

  • Toxicological Review of Phosgene (CAS No. 75-44-5). U.S. Environmental Protection Agency. Accessed January 20, 2026. [Link]

  • Phosgene Toxicity Clinical Manifestations and Treatment: A Systematic Review. Int J Environ Res Public Health. 2021;18(11):5641. [Link]

  • Preparation method of rivastigmine, its intermediates and preparation method of the intermediates. Google Patents. Accessed January 20, 2026.

  • Jones ME, Spector L, Lipmann F. CHEMICAL AND ENZYMATIC SYNTHESIS OF CARBAMYL PHOSPHATE. J Am Chem Soc. 1955;77(3):819-820. [Link]

  • Phosgene: toxicological overview. GOV.UK. Published November 5, 2024. Accessed January 20, 2026. [Link]

  • Villegas-Torres MF, Irorere VU, K-K K, et al. Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes. Angew Chem Int Ed Engl. 2021;60(29):15796-15819. [Link]

  • Fitzgerald K, Edemekong PF. Phosgene Toxicity. In: StatPearls. StatPearls Publishing; 2022. [Link]

  • Use Proper Procedures When Handling Hazardous Agents. Pharmacy Times. Published January 27, 2021. Accessed January 20, 2026. [Link]

  • Synthesis of isocyanates from carbamate esters employing boron trichloride. Chem Commun (Camb). 2003;(1):138-139. [Link]

Sources

A Comparative Analysis of Synthetic Methodologies for Lenvatinib: A Guide to Optimizing Yield

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Lenvatinib, a multi-targeted tyrosine kinase inhibitor, is a cornerstone in the treatment of several aggressive cancers, including thyroid and hepatocellular carcinoma. The efficiency of its chemical synthesis is a critical factor in ensuring its accessibility and affordability. This guide provides an in-depth, objective comparison of the prevalent synthetic routes to Lenvatinib, with a focus on reaction yields and the underlying chemical principles that govern each approach. Experimental data from patent literature and scientific publications are presented to support this analysis, offering valuable insights for process optimization and development.

Introduction to Lenvatinib Synthesis Strategies

The molecular architecture of Lenvatinib, 4-[3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy]-7-methoxyquinoline-6-carboxamide, features a central diaryl ether linkage connecting a substituted quinoline-6-carboxamide and a phenylurea moiety. Consequently, the primary synthetic strategies diverge on the sequence of forming the key ether and urea functionalities. This guide will explore two principal routes, designated as Route A and Route B, and a notable variation, Route C.

The Core Challenge: The central challenge in Lenvatinib synthesis lies in the efficient and high-yielding construction of the diaryl ether and the N,N'-disubstituted urea moieties, often involving multiple steps where yield optimization is paramount.

Route A: Late-Stage Ether Formation

This widely adopted strategy focuses on first constructing the key intermediate, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (V), and subsequently coupling it with 4-chloro-7-methoxyquinoline-6-carboxamide (VI) to form the final Lenvatinib molecule.

Experimental Protocol: Route A

Step 1: Synthesis of Phenyl Carbamate Intermediate (III)

  • 4-amino-3-chlorophenol (II) is reacted with phenyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Step 2: Formation of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (V)

  • The phenyl carbamate intermediate (III) is then reacted with cyclopropylamine. The cyclopropylamine displaces the phenol to form the more stable urea linkage. This two-step process to form the urea can be combined into a single step.[1] A patent discloses achieving a 91% yield for this transformation.[2]

Step 3: Nucleophilic Aromatic Substitution (SNA r) to form Lenvatinib (I)

  • The key intermediates, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (V) and 4-chloro-7-methoxyquinoline-6-carboxamide (VI), are coupled via a nucleophilic aromatic substitution reaction.[3]

  • This reaction is conducted in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) and requires a base to deprotonate the phenolic hydroxyl group of (V), activating it as a nucleophile.

  • A patent review highlights that the choice of base and reaction conditions is critical to minimize impurity formation.[4] One patent specifies the use of cesium carbonate at 45-55°C.[1]

Visualizing Route A

Route A cluster_urea Urea Moiety Synthesis cluster_quinoline Quinoline Moiety 4-amino-3-chlorophenol 4-amino-3-chlorophenol Phenyl_Carbamate Phenyl Carbamate Intermediate (III) 4-amino-3-chlorophenol->Phenyl_Carbamate Phenyl chloroformate Urea_Intermediate 1-(2-chloro-4-hydroxyphenyl) -3-cyclopropylurea (V) Phenyl_Carbamate->Urea_Intermediate Cyclopropylamine Lenvatinib Lenvatinib Urea_Intermediate->Lenvatinib Base (e.g., Cs2CO3) DMSO Quinoline 4-chloro-7-methoxy quinoline-6-carboxamide (VI) Quinoline->Lenvatinib Route B Start_Materials 4-amino-3-chlorophenol + 4-chloro-7-methoxy quinoline-6-carboxamide Ether_Intermediate 4-(4-amino-3-chlorophenoxy) -7-methoxyquinoline-6-carboxamide Start_Materials->Ether_Intermediate Base (e.g., t-BuOK) DMSO, 65°C Lenvatinib Lenvatinib Ether_Intermediate->Lenvatinib 1. Phenyl chloroformate 2. Cyclopropylamine

Caption: Synthetic pathway for Lenvatinib via early-stage ether bond formation (Route B).

Yield Analysis for Route B
StepReactantsProductReported YieldReference
14-amino-3-chlorophenol, 4-chloro-7-methoxyquinoline-6-carboxamide4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide86.32%[5]
24-(4-amino-3-chlorophenoxy)..., Phenyl chloroformate, CyclopropylamineLenvatinib89% (crude), 90% (after crystallization)[6]
Overall ~77% (using crude yield for calculation)

Expert Insights: Route B offers a more linear approach. The early formation of the complex diaryl ether intermediate can be advantageous. The subsequent urea formation is a well-established transformation. The high yields reported for both steps make this route particularly attractive for large-scale production. However, impurities generated in the first step must be carefully removed as they can be difficult to separate from the final product.

Route C: Alternative Urea Formation using a Novel Synthon

A more recent development aims to improve the safety and efficiency of the urea formation step by avoiding hazardous reagents like phosgene derivatives (e.g., phenyl chloroformate).

Experimental Protocol: Route C

This route is a variation of Route B, where the urea formation step is modified.

Step 1: Diaryl Ether Formation

  • This step is identical to Step 1 of Route B, yielding 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide.

Step 2: Urea Formation with 4-Nitrophenyl Cyclopropylcarbamate

  • Instead of phenyl chloroformate, a novel synthon, 4-nitrophenyl cyclopropylcarbamate, is used. This reagent is prepared by reacting 4-nitrophenyl chloroformate with cyclopropylamine. [7]2. The intermediate from Step 1 is then reacted with 4-nitrophenyl cyclopropylcarbamate to yield Lenvatinib. [7]This method is reported to produce "good yields". [7]

Visualizing Route C

Route C Ether_Intermediate 4-(4-amino-3-chlorophenoxy) -7-methoxyquinoline-6-carboxamide Lenvatinib Lenvatinib Ether_Intermediate->Lenvatinib Novel_Reagent 4-Nitrophenyl cyclopropylcarbamate Novel_Reagent->Lenvatinib

Caption: Modified urea formation step using a novel carbamoylating agent (Route C).

Yield Analysis for Route C

While the publication mentions "good yields," specific quantitative data for the final coupling step is not provided, precluding a direct overall yield calculation. [7]However, a Chinese patent describes a similar final step using diphenylphosphorylazide and cyclopropylamine, achieving yields in the range of 76.1% to 78.3% for this transformation. [8] Expert Insights: The primary driver for developing routes like C is to enhance process safety by replacing hazardous reagents. 4-Nitrophenyl carbamates are effective acylating agents, and the 4-nitrophenoxide is a good leaving group, facilitating the reaction with the aniline derivative. This approach represents an important step towards greener and safer pharmaceutical manufacturing.

Comparative Summary and Conclusion

Synthetic RouteKey StrategyReported Overall YieldAdvantagesDisadvantages
Route A Late-Stage Ether Formation~61-72%Convergent synthesis, easier purification of intermediates.Final coupling step can be low-yielding and generate impurities.
Route B Early-Stage Ether Formation~77%Linear approach, high yields reported for individual steps.Impurities from the first step can be carried through to the final product.
Route C Alternative Urea FormationNot explicitly calculatedPotentially safer by avoiding hazardous reagents like phenyl chloroformate.Requires synthesis of a novel reagent; specific yield data is limited.

Based on the available data, Route B (Early-Stage Ether Formation) appears to offer the highest overall yield. The reported yields of over 86% for the ether formation and around 89-90% for the subsequent urea formation provide a robust and efficient pathway to Lenvatinib.

However, the choice of an optimal synthetic route in an industrial setting is a multifactorial decision. It involves a careful balance of overall yield, cost of raw materials, process safety, scalability, and the purity profile of the final Active Pharmaceutical Ingredient (API). While Route B demonstrates a high yield, the safety and environmental benefits offered by variations like Route C are compelling and align with the principles of green chemistry. Future research will likely focus on further optimizing these safer protocols to achieve yields competitive with traditional methods.

References

  • ResearchGate. Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts | Request PDF. [Link]

  • Google Patents.
  • Qingmu Pharmaceutical. Synthesis Methods of Lenvatinib Mesylate API. [Link]

  • Google Patents.
  • European Patent Office. EP 3620452 A1 - PROCESS FOR THE PREPARATION OF LENVATINIB. [Link]

  • PubMed. A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy. [Link]

  • Quick Company. Process For The Preparation Of Lenvatinib. [Link]

  • Google Patents.
  • Justia Patents. process for the preparation of lenvatinib. [Link]

  • Google Patents.
  • Eureka | Patsnap. Synthesis method for lenvatinib. [Link]

  • Manus Aktteva Biopharma LLP. Intermediates of Lenvatinib | Manufacturers | Suppliers. [Link]

  • Sourcing High-Purity Lenvatinib Intermediates: A Guide for Pharmaceutical Manufacturers. [Link]

  • ResearchGate. Three-step synthesis of lenvatinib 50 synthesized from simple starting.... [Link]

Sources

Navigating Byproduct Labyrinths: A Comparative Guide to LC-MS Analysis in Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. The identification and characterization of byproducts formed during synthesis are not merely a regulatory hurdle but a critical step in ensuring the safety and efficacy of a drug. This guide provides an in-depth, scientifically grounded comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the identification of byproducts in the synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical agents.

The Synthetic Landscape: Anticipating Potential Byproducts

The synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate likely involves the reaction of a 4-substituted-3-nitropyridine with an ethyl cyclopropylcarbamate synthon. A plausible synthetic route can be inferred from the synthesis of similar compounds like 4-nitrophenyl cyclopropylcarbamate, which is prepared by reacting 4-nitrophenyl chloroformate with cyclopropylamine[1]. By analogy, the synthesis of the title compound may proceed via the reaction of 4-chloro-3-nitropyridine with ethyl cyclopropylcarbamate in the presence of a base.

Given this probable synthetic pathway, several byproducts can be anticipated:

  • Positional Isomers: Incomplete regioselectivity during the substitution reaction on the pyridine ring could lead to the formation of isomers, such as Ethyl cyclopropyl(2-nitropyridin-4-yl)carbamate.

  • N-Oxides: The pyridine nitrogen is susceptible to oxidation, potentially forming Ethyl cyclopropyl(3-nitro-1-oxido-pyridin-1-ium-4-yl)carbamate. This is a common metabolic transformation for pyridine-containing drugs and can also occur as a synthetic byproduct[2].

  • Hydrolysis Products: The carbamate functional group can be susceptible to hydrolysis, leading to the formation of cyclopropyl(3-nitropyridin-4-yl)amine.

  • Unreacted Starting Materials and Intermediates: Residual 4-chloro-3-nitropyridine or ethyl cyclopropylcarbamate may be present.

The following diagram illustrates the potential reaction and byproduct formation pathways.

Reaction_Pathway 4-chloro-3-nitropyridine 4-chloro-3-nitropyridine Product Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate 4-chloro-3-nitropyridine->Product + Ethyl cyclopropylcarbamate + Base Isomer Positional Isomer 4-chloro-3-nitropyridine->Isomer Side Reaction Ethyl_cyclopropylcarbamate Ethyl_cyclopropylcarbamate Ethyl_cyclopropylcarbamate->Product Base Base Base->Product N-Oxide N-Oxide Byproduct Product->N-Oxide Oxidation Hydrolysis Hydrolysis Product Product->Hydrolysis H2O

Caption: Plausible synthetic route and potential byproduct formation for Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate.

LC-MS: The Vanguard for Byproduct Identification

LC-MS stands as the preeminent technique for the analysis of pharmaceutical impurities due to its exceptional sensitivity, selectivity, and versatility.[3] It combines the powerful separation capabilities of liquid chromatography with the precise mass identification of mass spectrometry.

Why LC-MS is the Preferred Method
  • High Sensitivity and Selectivity: LC-MS can detect and quantify impurities at trace levels, often in the parts-per-million (ppm) range, which is crucial for meeting stringent regulatory requirements.[4]

  • Structural Information: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for unknown byproducts.[5] Tandem mass spectrometry (MS/MS) experiments further provide fragmentation patterns that are invaluable for structural elucidation.

  • Versatility: A wide range of LC columns and mobile phases can be employed to separate a diverse array of compounds with varying polarities, including the polar N-oxide byproducts.[6]

A Step-by-Step LC-MS Workflow for Byproduct Analysis

The following workflow outlines a systematic approach to identifying byproducts in the Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate reaction mixture.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_DataAnalysis Data Analysis Sample Reaction Mixture Dilution Dilute with Mobile Phase Sample->Dilution Filtration Filter (0.22 µm) Dilution->Filtration LC_Separation Liquid Chromatography (C18 column, gradient elution) Filtration->LC_Separation MS_Detection Mass Spectrometry (ESI+, Full Scan & MS/MS) LC_Separation->MS_Detection Peak_Detection Peak Detection & Integration MS_Detection->Peak_Detection Mass_Identification Accurate Mass Measurement (Elemental Composition) Peak_Detection->Mass_Identification Fragmentation_Analysis MS/MS Fragmentation Analysis (Structural Elucidation) Mass_Identification->Fragmentation_Analysis

Caption: A comprehensive workflow for LC-MS based byproduct identification.

Experimental Protocol: A Starting Point for Method Development
ParameterRecommended ConditionRationale
LC Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for a broad range of small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 5-95% B over 15 minutesA gradient elution is necessary to separate compounds with a wide range of polarities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 µL
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar and thermally labile molecules. The basic nitrogen atoms in the pyridine ring are readily protonated.
MS Scan Mode Full Scan (m/z 100-500) and data-dependent MS/MSFull scan allows for the detection of all ions within a mass range, while data-dependent MS/MS automatically triggers fragmentation of the most abundant ions for structural information.

This protocol serves as a robust starting point and should be optimized based on the specific instrumentation and the observed chromatographic performance. Method validation should be performed according to ICH guidelines to ensure the reliability of the results.[7]

A Comparative Look: Alternative and Complementary Techniques

While LC-MS is a powerful tool, a comprehensive impurity profiling strategy often benefits from the integration of other analytical techniques.

TechniquePrincipleAdvantages for this ApplicationLimitations for this Application
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass analysis.Excellent for analyzing volatile starting materials or potential degradation products.The carbamate and nitropyridine moieties may be thermally labile, leading to in-source degradation and inaccurate results.[8][9]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase for separation.Offers faster separations and reduced organic solvent consumption. It can be advantageous for separating polar compounds.[7][10][11]May require more specialized instrumentation and method development expertise.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation of unknown impurities, especially for distinguishing isomers. It is inherently quantitative without the need for reference standards for each impurity.[5][12]Lower sensitivity compared to MS, requiring higher concentrations of the impurity for analysis.
The Synergy of LC-MS and NMR

The combination of LC-MS and NMR is particularly powerful. LC-MS can be used to detect and isolate trace-level impurities, which can then be further characterized by NMR to provide definitive structural information. This hyphenated approach, often referred to as LC-NMR-MS, provides a comprehensive understanding of the impurity profile.[3]

Conclusion: A Multi-faceted Approach to Purity

The identification of byproducts in the synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a critical task that demands a robust and reliable analytical strategy. LC-MS, with its high sensitivity and structural elucidation capabilities, is the cornerstone of this process. However, a truly comprehensive understanding of the impurity landscape is best achieved through a multi-faceted approach, integrating the strengths of complementary techniques like NMR and considering alternatives such as SFC and GC-MS where appropriate. By leveraging the power of modern analytical chemistry, researchers can ensure the quality, safety, and efficacy of the final pharmaceutical product.

References

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. [Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. [Link]

  • Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. ResearchGate. [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

  • Rapid separation of isomeric fluorophenyl nitrones by ultra-performance liquid chromatography coupled with mass spectrometry and its application in real sample analysis. ResearchGate. [Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PMC. [Link]

  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy Online. [Link]

  • Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides. PubMed. [Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. ResearchGate. [Link]

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. ResearchGate. [Link]

  • Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]

  • Analysis of chemical warfare agents by gas chromatography-mass spectrometry: Methods for their direct detection and derivatization approaches for the analysis of their degradation products. ResearchGate. [Link]

  • A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Open Access LMU. [Link]

  • Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts. Chemical Papers. [Link]

  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. MDPI. [Link]

  • Quantitative NMR vs. LC–MS — complementary techniques. YouTube. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics. PMC. [Link]

  • Evolution of packed column SFC as a greener analytical tool for pharmaceutical analysis. ScienceDirect. [Link]

Sources

A Senior Application Scientist's Guide to the Analysis and Comparative Evaluation of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the success of any drug discovery campaign. Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate (CAS No. 797032-05-4) represents a quintessential example of such a scaffold, integrating three distinct structural motifs, each conferring unique and advantageous properties. The nitropyridine core serves as a versatile precursor for a wide array of more complex heterocyclic systems, with the nitro group acting as a powerful electron-withdrawing feature that activates the ring for nucleophilic aromatic substitution.[1][2] The cyclopropyl group, a motif of increasing importance in drug design, is known to enhance metabolic stability, improve potency, and modulate physicochemical properties by introducing conformational rigidity.[3][4] Finally, the ethyl carbamate moiety provides a handle for further synthetic elaboration or can function as a directing group.

This guide provides a comprehensive framework for researchers to assess the quality of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate through a detailed examination of its Certificate of Analysis (CoA). Furthermore, in the absence of direct, publicly available comparative performance data, we present a logical, structure-activity-based comparison with viable alternatives, equipping scientists with the rationale to make informed decisions for their specific synthetic and therapeutic goals.

Part 1: The Certificate of Analysis – Your First Line of Quality Verification

A Certificate of Analysis is more than a mere specification sheet; it is the foundational document that guarantees the identity, purity, and quality of a chemical reagent. For a compound like Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, which is often a critical starting material, understanding and validating the CoA is a non-negotiable step to ensure the reproducibility and success of subsequent experiments.

Representative Certificate of Analysis

Below is a table summarizing the key analytical parameters that a comprehensive CoA for this compound should contain. While a single, complete document from one supplier is not publicly available, this "gold-standard" representation is compiled from data sheets provided by various chemical suppliers.[5][6][7][8]

Parameter Specification Method Significance for the Researcher
Appearance White to off-white powderVisual InspectionThe color and form provide a quick, initial check for gross contamination or degradation. Any significant deviation from a white or off-white powder warrants further investigation.
CAS Number 797032-05-4-Unambiguously identifies the specific chemical substance, ensuring you have procured the correct regioisomer.
Molecular Formula C₁₁H₁₃N₃O₄Elemental Analysis or Mass SpectrometryConfirms the elemental composition of the molecule.
Molecular Weight 251.24 g/mol Calculation or Mass SpectrometryEssential for accurate molar calculations for reaction stoichiometry.
Identity (¹H NMR) Conforms to structure¹H Nuclear Magnetic Resonance SpectroscopyProvides definitive structural confirmation by analyzing the chemical environment of each proton. The spectrum should show characteristic peaks for the cyclopropyl, ethyl, and pyridyl protons, with appropriate splitting patterns and integration values. This is a critical check to rule out isomers.
Purity (HPLC) ≥98.0% (typically >99%)[5]High-Performance Liquid Chromatography (HPLC)Quantifies the amount of the desired compound relative to impurities. High purity is crucial as impurities can lead to side reactions, lower yields, and complicate the purification of downstream products. For drug development, impurity profiling is a regulatory requirement.
Residual Solvents Specified limits (e.g., <0.5%)Gas Chromatography-Mass Spectrometry (GC-MS)Identifies and quantifies any solvents remaining from the synthesis and purification process. Certain solvents can be toxic or can interfere with subsequent reactions (e.g., protic solvents in an anhydrous reaction).
Water Content ≤0.5%Karl Fischer TitrationThe presence of water can be detrimental in moisture-sensitive reactions, such as those involving organometallics or strong bases.
Experimental Protocols for Purity Determination

To ensure a self-validating system, a laboratory should be able to independently verify the purity stated on a CoA. Below are detailed, step-by-step protocols for the two most common chromatographic methods for analyzing carbamate compounds.[9][10]

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is the workhorse for purity analysis of non-volatile organic compounds. A reversed-phase method is ideal for a molecule of this polarity, separating the target compound from more polar or less polar impurities. UV detection is suitable due to the aromatic nature of the nitropyridine ring.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 10 mg of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

    • Instrumentation:

      • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: UV at 254 nm.

      • Injection Volume: 10 µL.

    • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Analysis of Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Rationale: GC-MS is the gold-standard for identifying and quantifying volatile and semi-volatile organic compounds, making it perfect for residual solvent analysis. The mass spectrometer provides definitive identification of the solvents.

  • Methodology:

    • Sample Preparation (Headspace): Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a high-boiling point solvent like dimethyl sulfoxide (DMSO). Seal the vial.

    • Instrumentation (Headspace Autosampler):

      • Incubation Temperature: 80 °C.

      • Incubation Time: 15 minutes.

    • Instrumentation (GC-MS):

      • Column: DB-624 or equivalent (for volatile organics), 30 m x 0.25 mm ID, 1.4 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: 40 °C (hold for 5 minutes), ramp at 10 °C/min to 240 °C, hold for 5 minutes.

      • Injector Temperature: 250 °C.

      • MS Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Scan Range: 35-350 amu.

    • Analysis: Run a blank (DMSO only) and then the sample. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify against a pre-run calibration curve for common solvents.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of quality control analysis for a new batch of the reagent.

G cluster_0 Initial Checks cluster_1 Structural & Identity Verification cluster_2 Purity & Impurity Profiling A Receive Reagent B Visual Inspection (Color, Form) A->B C Compare with CoA B->C D ¹H NMR Analysis C->D Initial checks pass J Quarantine & Reject C->J E Mass Spectrometry D->E F HPLC Purity (≥98.0%) E->F E->J Structure mismatch G GC-MS Residual Solvents (<0.5%) F->G H Karl Fischer (Water Content ≤0.5%) G->H I Release for Use H->I All specs met H->J Out of specification

Caption: Quality control workflow for incoming chemical reagents.

Part 2: Comparative Analysis with Structural Alternatives

A medicinal chemist rarely considers a building block in isolation. The choice of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate implies a deliberate selection of its specific features over other possibilities. The following comparison explores logical structural alternatives and discusses the anticipated impact on chemical properties and synthetic utility.

Structural Modification Framework

G cluster_0 Core Compound cluster_1 Alternative 1: Vary N-Substituent cluster_2 Alternative 2: Vary Carbamate Ester cluster_3 Alternative 3: Vary Pyridine Core Core Ethyl cyclopropyl (3-nitropyridin-4-yl)carbamate Alt1A N-isopropyl analog Core->Alt1A Modifies sterics, metabolic stability Alt1B N-phenyl analog Core->Alt1B Introduces aromaticity, changes electronics Alt2A Methyl carbamate Core->Alt2A Alters reactivity Alt2B tert-Butyl (Boc) carbamate Core->Alt2B Changes protecting group strategy Alt3A 5-nitro-4-yl isomer Core->Alt3A Changes regiochemistry of substitution Alt3B 3-cyano-4-yl analog Core->Alt3B Modifies electronic activation

Caption: Structural modifications of the core compound.

Comparison Table of Structural Alternatives
Feature Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate (Core) Alternative 1: N-isopropyl analog Alternative 2: tert-Butyl (Boc) carbamate analog Alternative 3: 3-cyano-4-yl analog
Key Structural Difference N-cyclopropyl groupN-isopropyl groupO-tert-butyl group (Boc)3-cyano group instead of 3-nitro
Anticipated Impact on Potency/Binding The rigid cyclopropyl group can provide an optimal vector into a binding pocket and may enhance potency through favorable entropic contributions.[3]The bulkier, more flexible isopropyl group may introduce steric clashes or, conversely, improve van der Waals interactions, depending on the target topology.The ester group is less likely to be involved in direct binding interactions but can influence solubility and cell permeability.The linear cyano group presents a different electronic and steric profile than the trigonal nitro group, which could significantly alter binding interactions.
Anticipated Impact on Metabolism The cyclopropyl group is generally more metabolically stable than linear alkyl chains, reducing the likelihood of P450-mediated oxidation at this position.[3]Isopropyl groups can be susceptible to oxidation.The tert-butyl ester is sterically hindered and generally stable but is designed to be cleaved under specific acidic conditions (a protecting group).The cyano group is typically metabolically stable.
Synthetic Utility The 3-nitro group strongly activates the C4 position for nucleophilic aromatic substitution (SNAr). The nitro group can later be reduced to an amine for further diversification.[2]Similar reactivity to the core compound for SNAr reactions.The Boc group is a common protecting group for amines. Its presence suggests the primary synthetic utility is to mask the amine during other transformations, followed by deprotection.The cyano group is also an electron-withdrawing group that can activate the ring for SNAr, though generally less powerfully than a nitro group. It offers different synthetic handles (e.g., hydrolysis to an acid, reduction to an amine).
Physicochemical Properties (Predicted) Moderately lipophilic. The carbamate is a hydrogen bond acceptor.Slightly increased lipophilicity and steric bulk compared to cyclopropyl.Significantly increased lipophilicity due to the tert-butyl group.The cyano group is more polar than the nitro group, which may slightly decrease lipophilicity.
When to Choose This Alternative N/AWhen exploring the impact of increased steric bulk at the nitrogen or when cyclopropyl synthesis is challenging.When the primary goal is to protect the cyclopropylamine nitrogen while performing chemistry elsewhere on the molecule.When a different electronic activation is desired for SNAr, or when the synthetic plan requires the cyano group's unique reactivity for downstream steps.

Conclusion: An Informed Choice for Targeted Synthesis

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a strategically designed building block for research and drug development. Its value lies in the convergence of a reactive nitropyridine core, a property-enhancing cyclopropyl substituent, and a versatile carbamate linker. This guide has demonstrated that a thorough evaluation of the Certificate of Analysis, supported by an understanding of the underlying analytical principles, is the critical first step in ensuring the quality and reproducibility of your research.

While direct comparative performance data is scarce, a logical analysis of its structural features against viable alternatives provides a powerful framework for decision-making. The choice to use this specific reagent, or to select an analog with a modified N-substituent, carbamate, or pyridine core, should be a deliberate decision driven by the specific goals of your synthetic route and the desired properties of your target molecule. By understanding the causal relationships between structure and function, researchers can more effectively leverage these powerful chemical tools to accelerate the discovery of new medicines.

References

  • Shandong Hanjiang Chemical Co., Ltd. Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate. LookChem. [Link]

  • Herbert, P., et al. (2005). Determination of ethyl carbamate in alcoholic beverages: an interlaboratory study to compare HPLC-FLD with GC-MS methods. Analytical and Bioanalytical Chemistry, 382(2), 498-503. [Link]

  • Angene Chemical. Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate(CAS# 797032-05-4). AngeneChemical.com. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • LookChem. Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate. LookChem. [Link]

  • Thermo Fisher Scientific. Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. [Link]

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

  • Angene Chemical. Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate(CAS# 797032-05-4 ). Angenechemical.com. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8323-8354. [Link]

  • ChemWhat. Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate CAS#: 797032-05-4. ChemWhat. [Link]

  • ChemWhat. Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate. ChemWhat. [Link]

  • Royal Society of Chemistry. A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. RSC Publishing. [Link]

  • OUCI. Nitropyridines in the Synthesis of Bioactive Molecules. OUCI. [Link]

  • Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Science. [Link]

Sources

A Comparative Guide to a Critical Quality Attribute: Benchmarking the Purity of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate Against Certified Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, a key intermediate in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for benchmarking its purity against certified reference standards. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to empower researchers, scientists, and drug development professionals in their quality control endeavors.

The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines that necessitate the identification, reporting, and qualification of impurities.[3][4][5][6][7] This guide will explore a multi-pronged analytical approach, leveraging the strengths of orthogonal techniques to provide a comprehensive purity profile of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate.

The Analytical Imperative: A Multi-Detector Approach

A single analytical technique is often insufficient to fully characterize the purity of a pharmaceutical compound.[8] A more robust strategy involves the use of multiple, complementary methods. For Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, we advocate for a primary analysis by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) for quantitative assessment of organic impurities.[9][10] This is supplemented by Gas Chromatography-Mass Spectrometry (GC-MS) for the detection of volatile and semi-volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis without a specific reference standard, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of unknown impurities.[9][11][12][13]

Experimental Design & Rationale

The selection of these techniques is deliberate, addressing the potential spectrum of impurities that can arise during the synthesis and storage of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate.[3][6] These can include starting materials, by-products, intermediates, degradation products, and residual solvents.[3][5][6]

High-Performance Liquid Chromatography (HPLC-DAD): The Workhorse for Purity and Impurity Profiling

HPLC is the gold standard for purity determination of non-volatile or thermally labile compounds.[9][14][15] Its versatility and wide accessibility make it an indispensable tool in pharmaceutical quality control.[16] The use of a Diode Array Detector (DAD) provides spectral information, aiding in peak purity assessment and preliminary identification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is exceptionally suited for the separation and identification of volatile and semi-volatile compounds, such as residual solvents, which are common process-related impurities.[9][11][13][17] The mass spectrometer provides definitive identification by comparing the fragmentation patterns of unknown peaks to spectral libraries.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Absolute Standard

Quantitative NMR (qNMR) offers a primary method for purity determination without the need for a specific reference standard of the analyte.[12][14][18] It provides structural confirmation and can quantify the main component against a certified internal standard.[12][19] For a molecule like Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, ¹H NMR is particularly powerful for elucidating the structure and identifying structurally related impurities.[20]

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

When unknown impurities are detected by HPLC, LC-MS is a powerful tool for their identification.[13][21] By providing the molecular weight of the impurity, it offers crucial clues to its structure, which can then be further investigated.[22][23][24]

Visualizing the Workflow

The following diagram illustrates the logical flow of the comprehensive purity analysis for Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Orthogonal & Confirmatory Analyses cluster_3 Data Integration & Reporting Sample Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate Sample HPLC HPLC-DAD Analysis Sample->HPLC Quantitative Purity & Impurity Profile GC_MS GC-MS Analysis Sample->GC_MS Volatile Impurities NMR NMR Spectroscopy Sample->NMR Structural Confirmation & qNMR LC_MS LC-MS Analysis HPLC->LC_MS Identification of Unknowns Purity_Report Comprehensive Purity Report HPLC->Purity_Report GC_MS->Purity_Report NMR->Purity_Report LC_MS->Purity_Report

Caption: Workflow for comprehensive purity analysis.

Detailed Experimental Protocols

Adherence to established pharmacopeial methods ensures the reliability and reproducibility of results. The following protocols are based on general chapters from the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[25][26][27][28][29][30][31][32][33]

Protocol 1: High-Performance Liquid Chromatography (HPLC-DAD)

Objective: To determine the purity of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate and quantify related organic impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: DAD, 254 nm

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate certified reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

System Suitability:

  • Tailing Factor: Not more than 2.0 for the main peak.

  • Theoretical Plates: Not less than 2000 for the main peak.

  • Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.

Calculation: Calculate the percentage of each impurity by area normalization. The purity of the main component is calculated by subtracting the sum of all impurity percentages from 100%.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify residual volatile organic solvents.

Instrumentation:

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer.

Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C, hold for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-550

Sample Preparation:

  • Accurately weigh approximately 100 mg of the Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate sample into a 10 mL headspace vial.

  • Add 1 mL of Dimethyl sulfoxide (DMSO).

  • Seal the vial and heat at 80 °C for 15 minutes before injection.

Protocol 3: Quantitative Nuclear Magnetic Resonance (¹H qNMR)

Objective: To provide an absolute purity assessment against a certified internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate sample and 5 mg of a certified internal standard (e.g., Maleic acid) into an NMR tube.

  • Dissolve the sample in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).

Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.

Data Processing and Calculation:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Data Presentation and Interpretation

The following tables present hypothetical data from the analysis of a batch of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate compared against a certified reference standard.

Table 1: HPLC-DAD Purity and Impurity Profile

CompoundRetention Time (min)Area % (Sample)Area % (Standard)
Impurity A8.50.08Not Detected
Impurity B12.10.120.05
Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate15.399.7599.94
Impurity C18.20.05Not Detected
Total Impurities 0.25 0.05
Purity (100% - Total Impurities) 99.75% 99.95%

Table 2: GC-MS Residual Solvent Analysis

SolventRetention Time (min)Concentration (ppm) (Sample)Specification (ICH Q3C)
Methanol3.150< 3000
Acetone4.2Not Detected< 5000
Dichloromethane5.825< 600

Table 3: ¹H qNMR Purity Assessment

ParameterValue
Analyte Signal (ppm)Aromatic proton
Internal Standard Signal (ppm)Olefinic protons of Maleic acid
Calculated Purity (Sample)99.8%
Purity of Certified Standard99.9%

The data indicates that the sample batch of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate has a purity of 99.75% as determined by HPLC, with total impurities at 0.25%. This is slightly lower than the certified reference standard's purity of 99.95%. The qNMR result of 99.8% corroborates the HPLC data. The residual solvent analysis shows that all detected solvents are well within the acceptable limits set by the ICH guidelines.[5]

Logical Relationships in Impurity Profiling

The interplay between these analytical techniques provides a self-validating system for purity assessment.

Impurity_Profiling_Logic cluster_0 Detection & Quantification cluster_1 Confirmation & Identification HPLC_DAD HPLC-DAD (Purity & Impurities) NMR NMR (Structural Confirmation) HPLC_DAD->NMR Confirm Structure LC_MS LC-MS (Impurity ID) HPLC_DAD->LC_MS Investigate Unknowns qNMR qNMR (Absolute Purity) HPLC_DAD->qNMR Orthogonal Quantification GC_MS GC-MS (Volatile Impurities) GC_MS->NMR Confirm ID (if needed)

Caption: Inter-technique validation logic.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the purity of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate. By employing a combination of HPLC-DAD, GC-MS, and NMR spectroscopy, researchers can obtain a detailed and reliable purity profile. The causality behind the selection of each technique lies in its ability to address specific types of potential impurities, thereby creating a self-validating analytical system. The provided protocols, based on established pharmacopeial standards, offer a clear and actionable framework for implementation in a quality control setting. Ultimately, a thorough understanding and meticulous execution of these analytical methodologies are fundamental to ensuring the quality, safety, and efficacy of the final pharmaceutical products derived from this important intermediate.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare . [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) . [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) . [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma . [Link]

  • General Chapters: <621> CHROMATOGRAPHY . [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances . [Link]

  • Making Sense Of Analytical Standards In Pharma QC - Pharmaceutical Online . [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy . [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International . [Link]

  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing . [Link]

  • Purity determination and evaluation of new drug substances - PubMed . [Link]

  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma . [Link]

  • Are You Sure You Understand USP <621>? | LCGC International . [Link]

  • USP-NF 621 Chromatography | PDF - Scribd . [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org . [Link]

  • Revision of European Pharmacopeia (EP) Chapter 2.2.46 - Phenomenex . [Link]

  • Pharmaceutical Analytical Standards | PharmaCompare.com . [Link]

  • Purity Assay (Pharmaceutical Testing) - Pathogenia . [Link]

  • Identity and Purity - Small Molecules - Pacific BioLabs . [Link]

  • 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES . [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications . [Link]

  • GC/MS Identification of Impurities | Medistri SA . [Link]

  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy . [Link]

  • Structure Elucidation and NMR - Hypha Discovery . [Link]

  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH . [Link]

  • Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs . [Link]

  • 2.2.46. Chromatographic separation techniques - uspbpep.com . [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences . [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling . [Link]

  • Identifying and elucidating impurity species - RSSL . [Link]

  • Pharma Quality Control Strategies for Drug Development and Regulatory Compliance . [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method - MDPI . [Link]

  • Mass Spectrometry Molecular Weight Determination | Beijing Baitaipai Biological Technology Co., Ltd. [Link]

  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science Blog . [Link]

  • Impurity Identification in Small-Molecule APIs - Pharma's Almanac . [Link]

  • Reverse-phase HPLC analysis and purification of small molecules - PubMed . [Link]

  • Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate CAS#: 797032-05-4; ChemWhat Code: 2885 . [Link]

  • Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate(CAS# 797032-05-4 ) - angenechemical.com . [Link]

  • Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate - Shandong Hanjiang Chemical Co., Ltd. [Link]

Sources

A Senior Application Scientist's Guide to Lenvatinib: Evaluating Efficacy from Diverse Synthetic Origins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthetic pathway to an active pharmaceutical ingredient (API) is a critical determinant of its final quality, purity, and, ultimately, its therapeutic efficacy. Lenvatinib, a potent multi-targeted tyrosine kinase inhibitor, is no exception. While various synthetic routes can yield the Lenvatinib molecule, the choice of precursors and reaction conditions can significantly influence the impurity profile and polymorphic form of the final product. This guide provides an in-depth comparison of Lenvatinib synthesized from different precursors, focusing on the experimental data necessary to rigorously evaluate its efficacy. We will explore the causality behind experimental choices, from chemical synthesis to biological validation, ensuring a comprehensive understanding for scientists in the field.

Unraveling the Synthetic Tapestry: Common Precursors to Lenvatinib

Two prevalent routes for the synthesis of Lenvatinib are summarized below:

Route A: The Quinoline-Phenol Condensation Approach

This widely utilized approach involves the reaction of a functionalized quinoline with a substituted phenol.

  • Key Precursors:

    • 4-chloro-7-methoxyquinoline-6-carboxamide: This precursor forms the core quinoline structure of Lenvatinib. Its synthesis is a multi-step process often starting from simpler substituted anilines.[1][4]

    • 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea: This precursor provides the phenylurea side chain. It is typically synthesized from 4-amino-3-chlorophenol.[5]

Route B: The Amine Displacement Strategy

An alternative strategy involves the displacement of a leaving group on the quinoline ring by an amine.

  • Key Precursors:

    • Methyl 4-chloro-7-methoxyquinoline-6-carboxylate: A variation of the quinoline precursor where the amide is formed in a later step.[4]

    • 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide: An intermediate that can be formed and then further reacted to introduce the cyclopropylurea moiety.[3]

The choice between these routes often depends on factors such as the availability and cost of starting materials, reaction yields, and the ease of purification.[5] However, different reaction conditions and intermediates can lead to distinct impurity profiles, which necessitates a thorough analytical characterization of the final Lenvatinib product.

The Critical Role of Analytical Characterization

Regardless of the synthetic route, a comprehensive analytical characterization of the Lenvatinib API is paramount to ensure its quality and consistency. This involves not only confirming the identity and purity of the molecule but also characterizing its solid-state properties, as different polymorphic forms can exhibit different solubility and bioavailability.[6][7]

Analytical Technique Purpose Key Parameters to Evaluate
High-Performance Liquid Chromatography (HPLC) To determine purity and quantify impurities.[8][9]Peak purity, area percentage of impurities, retention time matching with a reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) To identify and quantify impurities, including potential genotoxic impurities.[10]Molecular weight confirmation of the main peak and identification of impurity masses.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of Lenvatinib and identify any structural isomers.Chemical shifts and coupling constants consistent with the Lenvatinib structure.
Powder X-Ray Diffraction (PXRD) To identify the polymorphic form of the Lenvatinib mesylate salt.[6][7]Diffraction pattern matching with known polymorphs.
Differential Scanning Calorimetry (DSC) To determine the melting point and assess thermal stability and polymorphism.[6][11]Melting endotherm, presence of other thermal events indicating polymorphism or solvates.
Infrared Spectroscopy (IR) To confirm the presence of key functional groups.[5]Characteristic absorption bands for amide, ether, and aromatic functionalities.

Experimental Protocols for Efficacy Evaluation

The ultimate measure of Lenvatinib's efficacy lies in its biological activity. The following experimental protocols are essential for comparing Lenvatinib synthesized from different precursors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of Lenvatinib to inhibit its primary kinase targets.

Protocol:

  • Reagents: Recombinant human kinases (VEGFR2, FGFR1), ATP, appropriate kinase buffer, and a suitable substrate.

  • Procedure: a. Prepare a serial dilution of Lenvatinib synthesized from different precursors. b. In a microplate, combine the kinase, Lenvatinib dilution (or vehicle control), and the substrate in the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the kinase (typically 30-37°C). e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each Lenvatinib sample. A lower IC50 value indicates greater potency.

Cell Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of Lenvatinib on cancer cell lines that are dependent on the signaling pathways inhibited by the drug.

Protocol:

  • Cell Lines: Human umbilical vein endothelial cells (HUVECs) for anti-angiogenic effects, and cancer cell lines with known dependence on VEGFR or FGFR signaling (e.g., certain thyroid or hepatocellular carcinoma cell lines).[12]

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of Lenvatinib from different synthetic routes. c. Incubate for a specified period (e.g., 72 hours). d. Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the IC50 value for each Lenvatinib sample.

In Vivo Tumor Xenograft Model

This in vivo assay provides the most clinically relevant assessment of Lenvatinib's anti-tumor efficacy.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant a human tumor cell line known to be sensitive to Lenvatinib.[3][13][14]

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control and Lenvatinib (from different precursors) administered orally at a clinically relevant dose.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for microvessel density).

  • Data Analysis: Compare the tumor growth inhibition between the different Lenvatinib groups and the vehicle control.

Visualizing the Mechanism and Workflow

To better understand Lenvatinib's mechanism of action and the experimental workflow for its evaluation, the following diagrams are provided.

Lenvatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR Proliferation Cell Proliferation FGFR->Proliferation PDGFRa PDGFRα PDGFRa->Proliferation KIT KIT Survival Cell Survival KIT->Survival RET RET RET->Survival Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET

Caption: Lenvatinib's multi-targeted inhibition of key signaling pathways.

Efficacy_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Precursor_A Lenvatinib from Precursor A Analytical Analytical Characterization (HPLC, LC-MS, PXRD, etc.) Precursor_A->Analytical Precursor_B Lenvatinib from Precursor B Precursor_B->Analytical Kinase_Assay Kinase Inhibition Assay (IC50) Analytical->Kinase_Assay Cell_Assay Cell Proliferation Assay (IC50) Analytical->Cell_Assay Xenograft Tumor Xenograft Model (Tumor Growth Inhibition) Analytical->Xenograft

Caption: A comprehensive workflow for evaluating the efficacy of Lenvatinib.

Conclusion and Future Perspectives

The synthetic route to Lenvatinib is a critical consideration for any research or development program. While different precursors can be employed to construct this complex molecule, the ultimate measure of success is a final product that is pure, well-characterized, and biologically active. This guide has outlined the key synthetic considerations, the essential analytical characterization techniques, and the robust biological assays required to compare the efficacy of Lenvatinib from diverse origins.

References

  • Qingmu Pharmaceutical. (2024, August 7). Synthesis Methods of Lenvatinib Mesylate API.
  • MIMS Hong Kong. Lenvima Mechanism of Action.
  • National Center for Biotechnology Information. (2024, May 2). Lenvatinib - StatPearls.
  • ChemicalBook. 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis.
  • PubMed. (2022, March 2). A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy.
  • ChemicalBook. Synthesis and Application of Lenvatinib Mesylate.
  • American Chemical Society. (2022, May 27). Polymorphs and Pseudopolymorphs of Lenvatinib Mesylate: Crystal Structure, Equilibrium Solubility, and Stability Study.
  • ACS Publications. (2022, June 15). Polymorphs and Pseudopolymorphs of Lenvatinib Mesylate: Crystal Structure, Equilibrium Solubility, and Stability Study.
  • Vascular Cell. (2014, September 6). Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage.
  • PMC. (2014, September 6). Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage.
  • Veeprho. Lenvatinib Impurities and Related Compound.
  • PMC. Immunomodulatory activity of lenvatinib contributes to antitumor activity in the Hepa1‐6 hepatocellular carcinoma model.
  • Analytical RP-HPLC Method Development and Validation for the Estimation of Lenvatinib and API Form and Marketed Pharmaceutical D.
  • Benchchem. Lenvatinib Demonstrates Significant Efficacy in Patient-Derived Xenograft Models Across Multiple Cancer Types.
  • Google Patents. CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.
  • Bentham Science Publisher. (2022, April 1). LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study.
  • Lenvatinib Suppresses Angiogenesis through the Inhibition of both the VEGFR and FGFR Signaling Pathways. (2016, July 2).
  • ResearchGate. Anti-BC efficacy of lenvatinib in an in vivo BC model. (A) The....
  • ResearchGate. The effects of lenvatinib on tumor growth in vivo are significantly....
  • Analytical method for determination of Lenvatinib in pharmaceutical and bulk dosage form by using RP.
  • ResearchGate. Polymorphs and Pseudopolymorphs of Lenvatinib Mesylate: Crystal Structure, Equilibrium Solubility, and Stability Study | Request PDF.
  • ResearchGate. method development and validation of lenvatinib drug by rp-hplc in pharmaceutical drug.
  • Benchchem. Application Notes and Protocols for Measuring Lenvatinib Efficacy In Vitro.
  • PMC. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization.
  • Google Patents. WO2018054792A1 - New crystal forms of lenvatinib.
  • ResearchGate. (PDF) The molecular interaction pattern of lenvatinib enables inhibition of wild-type or kinase-mutated FGFR2-driven cholangiocarcinoma.
  • ACS Figshare. Collection - Polymorphs and Pseudopolymorphs of Lenvatinib Mesylate: Crystal Structure, Equilibrium Solubility, and Stability Study.
  • Benchchem. Lenvatinib's Inhibition of Angiogenesis: A Technical Guide to Core Pathways and Experimental Evaluation.
  • Vascular Cell. (2014, September 6). Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage. Retrieved from [Link]

  • MedKoo Biosciences. Lenvatinib Synthetic Routes.
  • PMC. (2022, January 15). Inhibition of FGFR Reactivates IFNγ Signaling in Tumor Cells to Enhance the Combined Antitumor Activity of Lenvatinib with Anti-PD-1 Antibodies.
  • PubMed. (2022, January 15). Inhibition of FGFR Reactivates IFNγ Signaling in Tumor Cells to Enhance the Combined Antitumor Activity of Lenvatinib with Anti-PD-1 Antibodies.
  • ResearchGate. Six-step synthesis of lenvatinib 50 starting from....
  • Pharmaffiliates. Lenvatinib-impurities.
  • Personalized Medicine in Oncology. Lenvatinib: a Receptor Tyrosine Kinase Inhibitor.
  • Benchchem. Lenvatinib's Core Biological Mechanisms: A Technical Guide for Researchers.
  • Clinical Study Protocol. (2021, August 16).
  • Antiproliferative Effect of Lenvatinib on Human Liver Cancer Cell Lines In Vitro and In Vivo.
  • PubMed. (2018, November 15). Impact of dose interruption on the efficacy of lenvatinib in a phase 3 study in patients with radioiodine-refractory differentiated thyroid cancer.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Ethyl Cyclopropyl(3-nitropyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all materials involved in the scientific process. This guide provides an in-depth, procedural framework for the safe and compliant disposal of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, a specialized heterocyclic compound. By integrating established safety protocols with an understanding of the compound's chemical nature, this document aims to empower laboratory professionals to handle chemical waste with the utmost confidence and care, ensuring the protection of both personnel and the environment.

I. Hazard Profile and Core Disposal Principle

While a comprehensive, peer-reviewed hazard profile for ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is not extensively documented in publicly available literature, its structure—containing a nitropyridine and a carbamate moiety—necessitates that it be handled as a hazardous substance. Structurally similar compounds, such as nitropyridines and carbamate pesticides, exhibit toxicological and environmental hazards.[1][2] Therefore, the guiding principle for the disposal of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is the avoidance of environmental release and ensuring its complete destruction through controlled, licensed means.

The primary and mandated disposal route for ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is through a licensed chemical destruction facility.[3] This typically involves controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[3] Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste streams. [3][4]

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, containment, and labeling of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate waste in a laboratory setting, pending collection by a certified hazardous waste disposal service.

1. Waste Identification and Segregation:

  • Initial Assessment: All waste streams containing ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, including neat compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as hazardous chemical waste.[5]

  • Segregation: This waste must be kept separate from other laboratory waste streams to avoid incompatible chemical reactions.[6][7] Specifically, do not mix this waste with:

    • Strong acids or bases[7]

    • Oxidizing agents[7]

    • Aqueous waste, unless the waste is already in an aqueous solution

Table 1: Waste Segregation for Ethyl Cyclopropyl(3-nitropyridin-4-yl)carbamate

Waste TypeRecommended Segregation
Solid Waste (e.g., contaminated gloves, weigh boats, paper towels)Collect in a designated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag. Keep separate from liquid waste.[6]
Liquid Waste (e.g., reaction mixtures, solutions in organic solvents)Collect in a designated, compatible, and sealable container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8]
Sharps Waste (e.g., contaminated needles, broken glass)Place in a puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.
Empty Original ContainersIf thoroughly rinsed and decontaminated, the empty container may be disposed of as non-hazardous waste after removing or defacing the label.[6] However, it is best practice to consult with your institution's EHS office for specific guidance.

2. Proper Containment:

  • Container Selection: Use only containers that are compatible with the chemical waste. For solid waste, a rigid container with a tight-fitting lid is appropriate.[6] For liquid waste, use a screw-cap bottle, preferably made of a material that will not react with the waste.[7][9]

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks.[8]

  • Headspace: Do not overfill liquid waste containers. Leave at least 10% headspace to allow for vapor expansion.[10]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[8][9] This prevents the release of vapors and reduces the risk of spills.

3. Labeling:

  • Clear Identification: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[8]

  • Content Description: The label must include the full chemical name, "Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate," and the approximate concentration or quantity.[8] Avoid using chemical formulas or abbreviations.

  • Hazard Pictograms: If available from the supplier's Safety Data Sheet (SDS), include the appropriate hazard pictograms.

4. Storage:

  • Designated Area: Store the waste in a designated "Satellite Accumulation Area" that is at or near the point of generation and under the control of the laboratory personnel.[7][9]

  • Secondary Containment: Place waste containers in a secondary containment tray or bin to contain any potential leaks or spills.[6]

  • Segregated Storage: Store containers of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate waste segregated from incompatible materials.[7]

  • Ventilation: Store in a well-ventilated area, such as a chemical fume hood, especially for liquid waste that may have volatile components.[11]

5. Arranging for Disposal:

  • Contact EHS: Once the waste container is nearly full (approximately 90% capacity), contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[8][10]

  • Documentation: Complete any required waste pickup forms accurately and completely.

  • Do Not Transport: Do not transport the hazardous waste yourself. Trained professionals from your EHS office or a licensed hazardous waste contractor will handle the transportation and final disposal.[12]

III. Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate.

DisposalWorkflow Disposal Workflow for Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Waste Generation (Neat compound, solutions, contaminated labware) B Classify as Hazardous Waste A->B C Segregate from Incompatible Materials (Acids, Bases, Oxidizers) B->C D Select Compatible Waste Container C->D E Label Container 'Hazardous Waste' + Full Chemical Name + Accumulation Date D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Container is ~90% Full H->I J Contact Institutional EHS for Waste Pickup I->J K Transfer to Licensed Hazardous Waste Facility J->K L Controlled Incineration with Flue Gas Scrubbing K->L

Caption: Disposal Workflow for Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate.

IV. Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

    • Contain the spill with an absorbent material, such as vermiculite or a commercial spill kit.

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[13]

    • Clean the spill area with an appropriate solvent, followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS office or emergency response team.

    • Prevent entry into the affected area.

    • Provide details of the spill to the emergency response team.

V. Conclusion

The responsible disposal of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedural steps outlined in this guide—from meticulous segregation and containment to proper labeling and arrangement for professional disposal—researchers can ensure they are in compliance with safety regulations and are contributing to a culture of safety within their institutions. Always consult your institution's specific waste management guidelines and the manufacturer's Safety Data Sheet for the most current and detailed information.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Echemi. Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate Safety Data Sheets.
  • American Chemical Society. Hazardous Waste and Disposal.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • OSHA.com. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • ChemicalBook. (2022, August 11). Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate - Safety Data Sheet.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 3-Amino-4-nitropyridine 1-oxide.
  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines.
  • DuraLabel. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • Echemi. Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate - Handling and Storage.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • CAMEO Chemicals. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • CP Lab Safety. Carbamates Waste Compatibility.
  • angenechemical.com. Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate(CAS# 797032-05-4).
  • Restek. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
  • TCI Chemicals. (2025, April 1). SAFETY DATA SHEET.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • BASF. (2026, January 13). Safety data sheet.
  • ResearchGate. (2025, August 10). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Yale Environmental Health & Safety. Management of Hazardous Waste Procedure.
  • Shandong Hanjiang Chemical Co., Ltd. Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate.
  • Malviya, M., Singha, M., Kumara, N., & Kumara, P. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • ECHEMI. 797032-05-4, Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate Formula.
  • PubChem. Synthesis and Functionalization of 3-Nitropyridines.
  • National Institutes of Health. Degradation and disposal of some antineoplastic drugs.
  • National Institutes of Health. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem.

Sources

Navigating the Unseen: A Guide to Safely Handling Ethyl Cyclopropyl(3-nitropyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the essential safety protocols, operational procedures, and disposal plans for Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate. This document is intended to be a critical resource for ensuring personnel safety and minimizing environmental impact.

In the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, a compound with potential applications in various research fields, requires a diligent and informed approach to laboratory safety. Due to the incomplete publicly available safety data for this specific molecule, this guide synthesizes information from the known hazards of its constituent chemical classes—nitropyridines and carbamates—to provide a robust framework for its safe management.

Deconstructing the Hazard: A Dual-Functionality Perspective

The chemical structure of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate presents a dual-hazard profile, stemming from the nitropyridine and carbamate functional groups. Understanding these is paramount to implementing appropriate safety measures.

  • The Nitropyridine Moiety: Aromatic nitro compounds are a well-documented class of chemicals with potential health risks. The following applies to aromatic nitro compounds in general: systemic effects may include methaemoglobinaemia, leading to headaches, cardiac dysrhythmias, a drop in blood pressure, and dyspnoea.[1] The primary sign of this condition is cyanosis, a blue discoloration of the blood.[1] Furthermore, nitropyridines can be irritating to the skin, eyes, and respiratory tract.

  • The Carbamate Group: Carbamates are widely used as pesticides and are known to exert their effects by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function. While the specific toxicity of this compound is unknown, it is prudent to handle it with the assumption that it may have neurological effects. Some carbamates are also suspected of causing cancer.[2]

Given this combined profile, Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate should be treated as a potentially toxic substance with the ability to cause skin, eye, and respiratory irritation, and with the potential for systemic effects upon absorption or inhalation.

The Shield: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[2]
Face ShieldRecommended when there is a significant risk of splashing or dust generation.
Hand Protection Chemical-Resistant GlovesFor incidental contact (splash protection): Nitrile gloves (minimum 5-mil thickness) are a suitable choice.[3] For extended contact or immersion: Butyl rubber gloves are recommended due to their high resistance to nitro compounds and carbamates.[4] Always inspect gloves for integrity before each use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a high risk of splashing.
Respiratory Protection NIOSH-Approved RespiratorFor handling powders: A half-mask or full-facepiece respirator with P100 (or N100 if no oil-based aerosols are present) particulate filters. For handling solutions or when vapors may be generated: A combination cartridge for organic vapors and particulates is recommended.[2][5]

The Protocol: Safe Handling and Operations

Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls
  • All handling of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, including weighing, preparing solutions, and transfers, must be conducted in a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

Step-by-Step Handling Procedure
  • Preparation: Before beginning work, ensure the fume hood is functioning correctly. Lay down absorbent, disposable bench paper to contain any minor spills.

  • Donning PPE: Put on all required PPE as outlined in the table above. Ensure gloves are worn over the cuffs of the lab coat.

  • Handling the Compound:

    • If working with the solid form, handle it gently to avoid generating dust.

    • Use a spatula for transfers. Avoid scooping directly from the container with weighing paper.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Securely close the container of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate.

    • Wipe down the work surface in the fume hood with an appropriate decontaminating solution (e.g., a mild detergent solution), followed by a rinse with water.

    • Dispose of all contaminated disposable materials (bench paper, weighing paper, etc.) in a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye and respiratory protection. Wash hands thoroughly with soap and water after removing all PPE.

In Case of Emergency: Spill Management

Prompt and correct action is critical in the event of a spill.

Spill Cleanup Protocol
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (if necessary): For large spills or if there is a risk of significant airborne dust or vapor, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE, including respiratory protection.

  • Contain the Spill:

    • For solid spills, gently cover with a damp paper towel to avoid raising dust.

    • For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or sand.[6]

  • Absorb and Collect:

    • Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.

    • Use a dustpan and brush for solid spills or absorbent pads for liquid spills.

  • Decontaminate the Area:

    • Clean the spill area with a detergent solution, working from the outside in.

    • Rinse the area with water.

    • Collect all cleanup materials in the hazardous waste container.

  • Dispose of Waste: Seal and label the hazardous waste container and arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

The Final Step: Disposal Plan

Proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship.

Waste Segregation and Disposal
  • Waste Identification: All waste contaminated with Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate must be treated as hazardous waste.

  • Segregation:

    • Solid Waste: Collect all contaminated solid waste (gloves, bench paper, weighing paper, etc.) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Disposal: All waste must be disposed of through your institution's certified hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Task Involving Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate risk_assessment Risk Assessment: - Scale of work? - Solid or liquid? - Potential for dust/aerosol/splash? start->risk_assessment low_risk Low Risk: - Small scale (<1g) - Non-volatile solution - No splashing risk_assessment->low_risk Low medium_risk Medium Risk: - Larger scale (>1g) - Handling solid - Potential for splashing risk_assessment->medium_risk Medium high_risk High Risk: - Large scale - High potential for dust/aerosol - Volatile solvent risk_assessment->high_risk High ppe_low Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat low_risk->ppe_low ppe_medium Enhanced PPE: - Safety Goggles & Face Shield - Double Nitrile or Butyl Rubber Gloves - Lab Coat & Apron - NIOSH Respirator (P100) medium_risk->ppe_medium ppe_high Maximum PPE: - Safety Goggles & Face Shield - Butyl Rubber Gloves - Chemical Resistant Suit - NIOSH Respirator (Supplied Air or Combination Cartridge) high_risk->ppe_high end Proceed with Caution ppe_low->end ppe_medium->end ppe_high->end

Caption: PPE Selection Workflow Diagram.

References

  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Personal protective equipment for handling Methyl carbam
  • 2-Amino-5-nitropyridine Safety Data Sheet. (2024, February 19). Jubilant Ingrevia.
  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Hospital Pharmacy, 43(5), 1193–1204.
  • OSHA Glove Selection Chart. (n.d.). University of California, Berkeley, Environmental Health and Safety.
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). SafetyGloves.co.uk.
  • Nitrile Glove Chemical-Compatibility Reference. (n.d.).
  • Safety d
  • Safe handling of cytotoxics: guideline recommend
  • OSHA Respirator Requirements for Selected Chemicals. (n.d.). Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Chemical Resistance of Gloves.pdf. (n.d.).
  • The following chemical resistance ratings are based on published research data. (n.d.). Duke University, Safety Office.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.).
  • Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products.
  • Glove Guide - Chemical Compatibility. (n.d.). University of South Florida.
  • Respiratory Protection for Occupational Users of Pesticides. (2018, March 23).
  • Spill procedure: Clean-up guidance. (n.d.).
  • Ansell Chemical Resistance Glove Chart. (n.d.). University of California, Berkeley, Environment, Health and Safety.
  • Four steps to choosing the right respirator and wearing it safely. (n.d.). University of Minnesota Extension.
  • Butyl or nitrile gloves: what to choose against chemical risks? (2024, May 8). Oxwork.
  • Personal protective equipment for handling 3-Amino-4-nitropyridine. (n.d.). BenchChem.
  • Carbamate Pesticides Standard (1X1 mL)
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.